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  • Product: Neocarratetraose 41-sulfate sodium salt
  • CAS: 108321-78-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Potential Biological Activities of Neocarratetraose 4¹-Sulfate Sodium Salt

Prepared by a Senior Application Scientist Introduction Neocarratetraose 4¹-sulfate sodium salt is a sulfated tetrasaccharide derived from the partial hydrolysis of kappa-carrageenan, a linear sulfated polysaccharide ext...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction

Neocarratetraose 4¹-sulfate sodium salt is a sulfated tetrasaccharide derived from the partial hydrolysis of kappa-carrageenan, a linear sulfated polysaccharide extracted from red seaweeds.[1] Its structure consists of four alternating galactose and 3,6-anhydrogalactose residues, with a sulfate group at a specific position. As a member of the carrageenan oligosaccharide family, Neocarratetraose 4¹-sulfate sodium salt is positioned at the intersection of glycobiology and pharmacology. While direct, extensive research on this specific tetrasaccharide is limited, its structural relation to carrageenan and other sulfated polysaccharides allows for a scientifically grounded exploration of its potential biological activities.

This guide provides an in-depth technical overview of the anticipated biological functions of Neocarratetraose 4¹-sulfate sodium salt, drawing upon the established knowledge of structurally related sulfated oligosaccharides. We will delve into the mechanistic basis for these potential activities, provide detailed experimental protocols for their validation, and offer insights into the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived carbohydrates.

Part 1: Anticipated Biological Activities and Mechanistic Insights

The biological activities of sulfated polysaccharides are intimately linked to their structural characteristics, including molecular weight, the degree and position of sulfation, and the monosaccharide composition.[2] As a low-molecular-weight sulfated galactan, Neocarratetraose 4¹-sulfate sodium salt is hypothesized to possess a range of biological effects.

Anticoagulant Activity

Sulfated polysaccharides from marine algae are well-known for their heparin-like anticoagulant properties.[3] The primary mechanism involves the potentiation of serine protease inhibitors, primarily antithrombin III (AT-III) and heparin cofactor II (HCII), which in turn inhibit key coagulation factors like thrombin (Factor IIa) and Factor Xa.[2][4]

Causality and Structural Rationale: The negatively charged sulfate groups on the polysaccharide backbone interact with positively charged residues on AT-III or HCII, inducing a conformational change that enhances their inhibitory activity.[2] The specific arrangement and density of these sulfate groups are critical for this interaction. Given that Neocarratetraose possesses a sulfate group, it is plausible that it can engage with these coagulation cofactors, thereby disrupting the intrinsic and/or common pathways of the coagulation cascade. Its smaller size, compared to high-molecular-weight heparin, may lead to a more selective activity, potentially targeting Factor Xa with greater specificity than thrombin.

Proposed Mechanism of Anticoagulant Action

Anticoagulant_Mechanism NCTS Neocarratetraose 4-Sulfate ATIII Antithrombin III (AT-III) NCTS->ATIII Binds & Activates Thrombin Thrombin (FIIa) ATIII->Thrombin Inhibits FXa Factor Xa ATIII->FXa Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Forms Prothrombin Prothrombin FXa->Prothrombin Activates Prothrombin->Thrombin

Caption: Proposed interaction of Neocarratetraose 4-Sulfate with the coagulation cascade.

Antiviral Activity

A significant body of research demonstrates that carrageenans and their oligosaccharides exhibit broad-spectrum antiviral activity against numerous enveloped and non-enveloped viruses.[5][6] This includes activity against herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.[5][7]

Causality and Structural Rationale: The primary antiviral mechanism of sulfated polysaccharides is the inhibition of viral attachment and entry into host cells.[5][8] Many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors. Sulfated oligosaccharides like Neocarratetraose act as molecular mimics of heparan sulfate, binding to the positively charged glycoproteins on the viral envelope. This electrostatic interaction effectively blocks the virus from attaching to the host cell, preventing the first step of infection.[8][9] The efficacy of this inhibition is often correlated with the degree of sulfation and the molecular weight of the polysaccharide.[10]

Proposed Mechanism of Antiviral Action

Antiviral_Mechanism Virus Virus Particle NCTS Neocarratetraose 4-Sulfate Virus->NCTS Binds to Receptor Cell Surface Receptor (e.g., HSPG) Virus->Receptor Normal Attachment NCTS->Receptor Mimics Attachment Attachment Blocked HostCell Host Cell

Caption: Neocarratetraose 4-Sulfate competitively inhibiting viral attachment to host cells.

Anti-inflammatory Activity

The role of carrageenans in inflammation is complex; high-molecular-weight carrageenan is a well-known inducer of inflammation in experimental models, particularly the carrageenan-induced paw edema model.[11][12] However, carrageenan oligosaccharides have demonstrated anti-inflammatory properties.[13][14] This bioactivity is highly dependent on molecular weight.

Causality and Structural Rationale: The pro-inflammatory effect of high-molecular-weight carrageenan is often attributed to the activation of the TLR4 receptor pathway, leading to the production of pro-inflammatory cytokines.[14] In contrast, low-molecular-weight oligosaccharides may exert anti-inflammatory effects by different mechanisms, such as inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.[15] Some studies suggest that certain carrageenan oligosaccharides can stimulate the production of the anti-inflammatory cytokine IL-10.[13][15] It is hypothesized that Neocarratetraose 4¹-sulfate, due to its small size, is more likely to exhibit anti-inflammatory rather than pro-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the potential of carrageenan oligosaccharides as anticancer agents.[16] These compounds have been shown to be cytotoxic to various cancer cell lines and can induce cell death through apoptosis.[16] Furthermore, they may possess anti-metastatic properties by interfering with cell-cell and cell-matrix interactions.

Causality and Structural Rationale: The precise mechanisms are still under investigation, but potential pathways include the induction of apoptosis via intrinsic or extrinsic pathways, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[17] The sulfation pattern and molecular size appear to be important determinants of this activity. For instance, some studies suggest that lower molecular weight and specific sulfation patterns enhance cytotoxicity against tumor cells.[16] Neocarratetraose 4¹-sulfate, as a defined small molecule, could potentially be developed as a targeted agent or as an adjuvant in combination with existing chemotherapies to enhance their efficacy.[16]

Part 2: Experimental Protocols for Biological Activity Assessment

To validate the hypothesized biological activities of Neocarratetraose 4¹-sulfate sodium salt, a series of robust, standardized in vitro assays are required. The following protocols are provided as a comprehensive guide for researchers.

Protocol 1: In Vitro Anticoagulant Activity – Activated Partial Thromboplastin Time (APTT) Assay

This assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the clotting time in the presence of the test compound indicates anticoagulant activity.[4][18]

Methodology:

  • Plasma Preparation: Collect fresh human blood in tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[19][20]

  • Reagent Preparation: Prepare a series of dilutions of Neocarratetraose 4¹-sulfate sodium salt in a suitable buffer (e.g., Tris-buffered saline). A known anticoagulant like heparin should be used as a positive control.

  • Assay Procedure: a. Pre-warm PPP, APTT reagent (containing a contact activator and phospholipids), and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[19] b. In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the test compound dilution (or buffer for the negative control).[19] c. Incubate the mixture at 37°C for 3 minutes. d. Add 50 µL of the pre-warmed APTT reagent and incubate for an additional 3-5 minutes at 37°C.[19][21] e. Initiate the coagulation reaction by forcibly adding 50 µL of pre-warmed CaCl₂ and simultaneously start a timer.[22] f. Record the time in seconds for the formation of a fibrin clot, which is detected by the coagulometer.

  • Data Analysis: Plot the clotting time (in seconds) against the concentration of Neocarratetraose 4¹-sulfate. The activity can be compared to the heparin standard curve.

Experimental Workflow: aPTT Assay

aPTT_Workflow start Start prep_plasma Prepare Platelet-Poor Plasma (PPP) start->prep_plasma prep_reagents Prepare Compound Dilutions (NCTS, Heparin, Control) start->prep_reagents prewarm Pre-warm PPP, APTT Reagent, and CaCl2 to 37°C prep_plasma->prewarm prep_reagents->prewarm mix1 Mix 50µL PPP + 50µL Compound in Cuvette prewarm->mix1 incubate1 Incubate at 37°C for 3 min mix1->incubate1 add_aptt Add 50µL APTT Reagent incubate1->add_aptt incubate2 Incubate at 37°C for 3-5 min add_aptt->incubate2 add_cacl2 Add 50µL CaCl2 Start Timer incubate2->add_cacl2 measure Measure Clotting Time (seconds) add_cacl2->measure end End measure->end

Caption: Step-by-step workflow for the Activated Partial Thromboplastin Time (APTT) assay.

Protocol 2: In Vitro Anti-inflammatory Activity – Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (a stable metabolite of NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.[23][24]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[25]

  • Treatment: a. Remove the culture medium. b. Add fresh medium containing various concentrations of Neocarratetraose 4¹-sulfate sodium salt. c. After a 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL), excluding the negative control wells.[24] A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control. d. Incubate the plate for an additional 24 hours.

  • Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[23][24] c. Incubate at room temperature for 10 minutes in the dark.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Protocol 3: In Vitro Antiviral Activity – Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from forming plaques (areas of cell death) in a cell monolayer.[26][27]

Methodology:

  • Cell Culture: Seed a susceptible host cell line (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.[28]

  • Virus-Compound Incubation: a. Prepare serial dilutions of Neocarratetraose 4¹-sulfate sodium salt. b. Mix each dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU). c. Incubate the mixture at 37°C for 1 hour to allow the compound to bind to the virus.

  • Infection: a. Wash the cell monolayers with PBS. b. Add the virus-compound mixtures to the corresponding wells. c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[29]

  • Overlay and Incubation: a. Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or agarose) to restrict virus spread to adjacent cells.[27] b. Incubate the plates at 37°C until visible plaques are formed (typically 2-4 days, depending on the virus).

  • Plaque Visualization and Counting: a. Fix the cells with a solution like 10% formaldehyde. b. Stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones against a stained background of viable cells.[28] c. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The IC₅₀ (50% inhibitory concentration) can be determined.

Protocol 4: In Vitro Anticancer Activity – MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[30][31]

Methodology:

  • Cell Culture and Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[32]

  • Compound Treatment: a. Remove the medium and add fresh medium containing serial dilutions of Neocarratetraose 4¹-sulfate sodium salt. b. Include a vehicle control (medium only) and a positive control (a known cytotoxic drug like doxorubicin). c. Incubate for 24, 48, or 72 hours.[32]

  • MTT Incubation: a. Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[32] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[30]

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[30][32] c. Gently shake the plate for 15 minutes.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[31] Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.

Part 3: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticoagulant Activity of Neocarratetraose 4¹-Sulfate

Concentration (µg/mL) aPTT Clotting Time (seconds)
0 (Control) 35.2 ± 1.5
10 45.8 ± 2.1
50 78.3 ± 3.4
100 125.6 ± 5.8

| Heparin (1 U/mL) | >200 |

Interpretation: A concentration-dependent increase in clotting time suggests anticoagulant activity.

Table 2: Hypothetical Anti-inflammatory Effect of Neocarratetraose 4¹-Sulfate

Treatment Nitrite Concentration (µM) % NO Inhibition
Control (No LPS) 1.5 ± 0.2 -
LPS (1 µg/mL) 25.4 ± 1.8 0%
LPS + NCTS (25 µg/mL) 18.9 ± 1.1 25.6%
LPS + NCTS (50 µg/mL) 12.1 ± 0.9 52.4%

| LPS + NCTS (100 µg/mL) | 7.8 ± 0.6 | 69.3% |

Interpretation: A dose-dependent reduction in nitrite concentration indicates inhibition of NO production.

Table 3: Hypothetical Anticancer Cytotoxicity of Neocarratetraose 4¹-Sulfate

Concentration (µg/mL) % Cell Viability (48h)
0 (Control) 100%
25 92.5 ± 4.3%
50 75.1 ± 3.9%
100 48.2 ± 2.7%

| 200 | 23.6 ± 1.9% |

Interpretation: A decrease in cell viability with increasing concentration indicates cytotoxic activity. The IC₅₀ would be approximately 100 µg/mL in this hypothetical case.

Conclusion

Neocarratetraose 4¹-sulfate sodium salt, as a defined sulfated oligosaccharide from carrageenan, represents a promising candidate for various therapeutic applications. Based on the extensive research on related marine polysaccharides, it is scientifically reasonable to hypothesize that this compound possesses anticoagulant, antiviral, anti-inflammatory, and anticancer properties. The provided technical guide offers a robust framework for the systematic evaluation of these potential biological activities. The detailed protocols and mechanistic insights serve as a foundation for future research that can unlock the full therapeutic potential of this marine-derived compound. Further investigation, including in vivo studies and detailed structure-activity relationship analyses, is warranted to validate these hypotheses and pave the way for novel drug development.

References

  • OUCI. (n.d.). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Retrieved from [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Singh, S., et al. (2021). Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review. Frontiers in Microbiology, 12, 638377. Retrieved from [Link]

  • Gomaa, M., & Elshoubaky, G. A. (2016). Antiviral Activity of Carrageenans and Processing Implications. Marine Drugs, 19(8), 438. Retrieved from [Link]

  • Hashem, S., et al. (2022). Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses. International Journal of Molecular Sciences, 23(15), 8693. Retrieved from [Link]

  • ResearchGate. (2026). carageenan oligosaccharides : biological activity and its development opportunities in indonesia. Retrieved from [Link]

  • Marinomed Biotech AG. (2023). Biological activity of algal derived carrageenan. Retrieved from [Link]

  • Talarico, L. B., et al. (2007). Antiviral and Antioxidant Activities of Sulfated Galactomannans from Plants of Caatinga Biome. Evidence-Based Complementary and Alternative Medicine, 4(Suppl 1), 69–75. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Pomin, V. H. (2014). Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds. Marine Drugs, 12(5), 3139–3164. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Semantic Scholar. (2023). Sulfated Polysaccharides from Seaweeds: A Promising Strategy for Combatting Viral Diseases—A Review. Retrieved from [Link]

  • Wang, W., et al. (2012). The Antiviral Activities and Mechanisms of Marine Polysaccharides: An Overview. Marine Drugs, 10(12), 2795–2816. Retrieved from [Link]

  • ResearchGate. (2025). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anticoagulant activity of sulfated polysaccharides fractions from an aqueous extract obtained from the red seaweed Halymenia. Retrieved from [Link]

  • ResearchGate. (2025). Anticoagulant activity of sulfated polysaccharides obtained from the brown seaweed Stephanocystis dioica. Retrieved from [Link]

  • Pantheon UFRJ. (n.d.). Partial characterization and anticoagulant activity of sulfated galactan from the green seaweed Halimeda opuntia. Retrieved from [Link]

  • CONICET. (2010). Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those. Retrieved from [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]

  • JoVE. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]

  • Vitro Scient. (n.d.). Partial Thromboplastin Time. Retrieved from [Link]

  • Anticancer Research. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]

  • protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2017). Carrageenan in Various Dietary Patterns. Nutrients, 13(10), 3469. Retrieved from [Link]

  • Besednova, N. N., et al. (2020). Inhibitory Effects of Carrageenans on Endotoxin-Induced Inflammation. Marine Drugs, 18(5), 253. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • Hwang, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 155(1), 851–858. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • Linear Chemicals. (n.d.). APTT. Retrieved from [Link]

  • ResearchGate. (n.d.). aPTT tests—Coagulation assay (aPTT) performed in vitro with human.... Retrieved from [Link]

  • ECAT Foundation. (n.d.). Activated Partial Thromboplastin Time (APTT) Testing. Retrieved from [Link]

  • Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carrageenan – Knowledge and References. Retrieved from [Link]

  • Carl ROTH. (n.d.). Neocarraoctaose-4 1 ,4 3 ,4 5 ,4 7 -tetra-O-sulfate sodium, 2 mg. Retrieved from [Link]

  • Howei. (n.d.). CAS 108321-78-4 | Neocarratetraose-41-O-sulfate sodium salt,≥95%. Retrieved from [Link]

  • Shang, J., et al. (2021). The Role of Carrageenan in Inflammatory Bowel Diseases and Allergic Reactions: Where Do We Stand?. Nutrients, 13(10), 3469. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids. Retrieved from [Link]

  • ResearchGate. (2026). Carrageenan-Induced Innate Immune Response is Modified by Enzymes that Hydrolyze Distinct Galactosidic Bonds. Retrieved from [Link]

  • Nano Micro Biosystems. (n.d.). Anticancer, antineurodegenerative, antimicrobial, and antidiabetic activities of carvacrol: recent advances and limitations for effective formulations. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Neocarratetraose 4-Sulfate Sodium Salt: Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Core Identification and Nomenclature Defining a specific sulfated oligosaccharide like neocarratetraose 4-sulfate sodium salt requires precise nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

Defining a specific sulfated oligosaccharide like neocarratetraose 4-sulfate sodium salt requires precise nomenclature and identification. While a dedicated CAS number for the monosulfated neocarratetraose was not readily found in broad chemical databases, related structures provide essential context and identification parameters.

A closely related compound, Neocarratetraose-4¹-O-sulfate sodium salt , is identified by CAS Number 108321-78-4 .[1][2] This suggests that the primary sulfation site is on the first galactose unit of the tetrasaccharide. Another related compound is Neocarratetraose-4¹, 4³-di-O-sulfate sodium salt, with CAS number 108347-92-8, which is a tetrasaccharide derived from regular kappa-carrageenan.[3][4] For the purpose of this guide, we will focus on the monosulfated variant and the general principles applicable to this class of molecules.

Structural and Chemical Identity
IdentifierValueSource
Product Name Neocarratetraose-4¹-O-sulfate sodium salt[1]
CAS Number 108321-78-4[1][2]
Molecular Formula C₂₄H₃₇NaO₂₂S[1]
Molecular Weight 732.59 g/mol [1]
Synonyms Not widely available
Parent Polysaccharide Kappa-carrageenan[3]

The foundational structure of neocarratetraose is a tetrasaccharide derived from the enzymatic or chemical hydrolysis of carrageenan, a linear sulfated polysaccharide from red seaweeds.[5][6] The "neocarratetraose" nomenclature indicates a specific linkage and monomer composition. The "4-sulfate" designation specifies that a sulfate group is attached at the C4 position of a galactose residue. The sodium salt form enhances its solubility in aqueous solutions.

Preparation and Purification of Carrageenan Oligosaccharides

The generation of defined carrageenan oligosaccharides like neocarratetraose 4-sulfate is a critical step for their structural and functional characterization. Both chemical and enzymatic methods are employed, each with distinct advantages and outcomes.[7][8]

Methodologies for Depolymerization

Chemical Hydrolysis: Mild acid hydrolysis of carrageenan can yield oligosaccharides.[9] This method, while effective, can be less specific and may lead to a heterogeneous mixture of products requiring extensive purification.[7]

Enzymatic Degradation: The use of specific carrageenases offers a more controlled and selective approach to cleaving the glycosidic bonds within the carrageenan backbone.[6][8] This method results in a more homogenous mixture of oligosaccharides with defined structures. The process often involves three key steps: depolymerization, desulfation (if desired), and monomerization.[8]

Purification and Isolation Workflow

Following depolymerization, a multi-step purification strategy is essential to isolate the desired sulfated tetrasaccharide.

Caption: Workflow for the purification of neocarratetraose 4-sulfate.

Step-by-Step Protocol:

  • Anion-Exchange Chromatography: The initial hydrolysate is subjected to anion-exchange chromatography to separate oligosaccharides based on the number of sulfate groups.

  • Size-Exclusion Chromatography (SEC): Fractions from the ion-exchange step are then separated by size-exclusion chromatography to isolate tetrasaccharides from other-sized oligomers.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often used for final purification to separate isomers and yield a highly purified product.[10][11]

Structural Characterization and Analytical Techniques

The precise structural elucidation of sulfated oligosaccharides is challenging due to their complexity and potential for heterogeneity.[10][12][13] A combination of advanced analytical techniques is required for unambiguous characterization.

Core Analytical Methods
TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight, degree of sulfation, and fragmentation patterns for sequencing.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Anomeric configuration, glycosidic linkages, and position of sulfate groups.[9][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups, including sulfate esters.[9]
Capillary Electrophoresis (CE) Separation and analysis of positional isomers of sulfated oligosaccharides.[14]
Experimental Protocol: ESI-Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing sulfated oligosaccharides.[10][11][12]

Methodology:

  • Sample Preparation: Dissolve the purified oligosaccharide in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.

  • Desalination: It is crucial to remove non-volatile salts which can interfere with the analysis. This can be achieved using methods like dialysis or specialized chromatography columns.

  • Infusion and Ionization: Infuse the sample solution into the ESI source. The high voltage applied generates charged droplets, and as the solvent evaporates, charged oligosaccharide ions are released into the gas phase.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., ion trap, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

  • Data Interpretation: The resulting mass spectrum will show peaks corresponding to the molecular ion of the sulfated oligosaccharide, often with varying charge states. The number of sulfate groups can be inferred from the mass and isotopic pattern.

Caption: Workflow for ESI-MS analysis of sulfated oligosaccharides.

Biological Activity and Potential Applications

Sulfated polysaccharides and their oligosaccharide derivatives, including those from carrageenan, exhibit a wide range of biological activities, making them attractive candidates for drug development and biomedical research.[5][15][16]

Established and Investigated Bioactivities
  • Anticancer and Antitumor Properties: Carrageenan oligosaccharides have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[15] Their lower molecular weight compared to the parent polysaccharide may enhance their bioavailability and efficacy.[6]

  • Immunomodulatory Effects: Sulfated polysaccharides can modulate the immune system, with some studies showing they can influence the secretion of cytokines like IL-10.[5]

  • Anticoagulant Activity: The presence of sulfate groups is a key determinant of the anticoagulant properties of these molecules.[16]

  • Antiviral and Antibacterial Activity: Marine-derived sulfated polysaccharides have been reported to possess antiviral and antibacterial properties.[5]

  • Antioxidant Properties: Carrageenan and its oligosaccharides can exhibit antioxidant activity.[5]

Signaling Pathway Interactions

The biological effects of sulfated oligosaccharides are often mediated through their interaction with specific signaling pathways. For instance, some sulfated polysaccharides have been shown to influence the MAPK and NF-κB signaling pathways, which are critical in inflammatory responses.[16]

G Oligosaccharide Sulfated Oligosaccharide Receptor Cell Surface Receptor Oligosaccharide->Receptor MAPK_pathway MAPK Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Inflammation Inflammatory Response MAPK_pathway->Inflammation Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation NFkB_pathway->Inflammation

Caption: Potential signaling pathways modulated by sulfated oligosaccharides.

Future Perspectives and Conclusion

Neocarratetraose 4-sulfate sodium salt and related sulfated oligosaccharides represent a promising class of bioactive molecules with significant potential in pharmacology and medicine. Their well-defined structures, which can be achieved through controlled enzymatic or chemical synthesis, allow for detailed structure-activity relationship studies.[7][17] Future research will likely focus on optimizing their synthesis, further elucidating their mechanisms of action, and exploring their therapeutic applications in areas such as oncology, immunology, and infectious diseases. The continued development of advanced analytical techniques will be crucial for the precise characterization of these complex carbohydrates and for advancing their journey from laboratory research to clinical application.

References

  • Characterization of sulfated oligosaccharides in mucopolysaccharidosis type IIIA by electrospray ionization mass spectrometry - PubMed. (2006, July 1). PubMed. [Link]

  • Biological activity of algal derived carrageenan - Marinomed Biotech AG. (2023, March 21). Marinomed Biotech AG. [Link]

  • Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity - MDPI. (2023, April 21). MDPI. [Link]

  • Biochemical Characteristics and Potential Biomedical Applications of Hydrolyzed Carrageenans - PMC. National Center for Biotechnology Information. [Link]

  • Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Characterization of defined sulfated heparin-like oligosaccharides by electrospray ionization ion trap mass spectrometry - PubMed. (2021, February 15). PubMed. [Link]

  • CAS 108321-78-4 | Neocarratetraose-41-O-sulfate sodium salt,≥95% - Howei - Life Science Product & Service Solutions Provider. Howei. [Link]

  • Characterization of Sulfated Oligosaccharides in Mucopolysaccharidosis Type IIIA by Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2006, May 13). ACS Publications. [Link]

  • Neocarratetraose-41-O-sulfate sodium salt (Dextra Product Code: C1004) - MoBiTec. MoBiTec. [Link]

  • CHAPTER 12: Synthesis of Marine Polysaccharides/Oligosaccharides and Their Derivatives - Books. RSC Publishing. [Link]

  • Biological activities of carrageenan. | Semantic Scholar. Semantic Scholar. [Link]

  • Methods of characterization of sulfated oligo-polysaccharides | Request PDF. ResearchGate. [Link]

  • Structural Studies on ι-Carrageenan Derived Oligosaccharides and Its Application - SciSpace. (2014, January 15). SciSpace. [Link]

  • Positional isomers of sulfated oligosaccharides obtained from agarans and carrageenans: preparation and capillary electrophoresis separation - PubMed. (2005, September 26). PubMed. [Link]

  • Towards the Synthesis of Carrageenan Oligosaccharides - DTU Research Database. (2017, June 21). DTU Research Database. [Link]

  • (PDF) Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025, January 15). ResearchGate. [Link]

  • Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, December 29). ACS Publications. [Link]

Sources

Foundational

A Technical Guide to Neocarratetraose 4¹-sulfate: Structure, Function, and Methodologies in Marine Glycobiology

Foreword The vast and complex marine environment is a treasure trove of unique biomolecules, many of which have no terrestrial counterpart. Among the most fascinating are the sulfated polysaccharides found in the cell wa...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The vast and complex marine environment is a treasure trove of unique biomolecules, many of which have no terrestrial counterpart. Among the most fascinating are the sulfated polysaccharides found in the cell walls of marine algae.[1] These molecules, and their oligosaccharide derivatives, are not mere structural components but active participants in a wide array of biological processes. This guide focuses on a specific, functionally significant molecule: neocarratetraose 4¹-sulfate. Derived from the abundant red seaweed polysaccharide, carrageenan, this sulfated oligosaccharide is emerging as a key player in marine glycobiology with significant potential for therapeutic development.[2][3] For researchers, scientists, and drug development professionals, understanding the intricacies of its structure, its multifaceted biological roles, and the methodologies to study it is paramount. This document provides a deep, technically-grounded exploration of neocarratetraose 4¹-sulfate, moving from its fundamental chemistry to its potential applications.

Part 1: The World of Marine Sulfated Oligosaccharides

Marine ecosystems are rich in complex carbohydrates, particularly sulfated polysaccharides, which are integral to the structure and function of marine organisms, especially macroalgae.[4] Unlike terrestrial plants, which primarily utilize cellulose and pectin, marine algae have evolved a diverse arsenal of sulfated polysaccharides like carrageenans, agarans, fucoidans, and ulvans.[1][5] The sulfate ester groups on these molecules are not random decorations; they are precisely positioned by enzymes and are fundamental to the polysaccharide's function, imparting a high negative charge and specific conformational properties.[2][6]

While the parent polysaccharides are crucial, it is their smaller oligosaccharide fragments that often exhibit enhanced biological activity and bioavailability.[3][7] These marine oligosaccharides (MAOs), typically composed of 3-10 monosaccharide units, are generated through the enzymatic cleavage of large polysaccharides.[7] Their lower molecular weight allows for better solubility and absorption, making them attractive candidates for pharmaceutical and nutraceutical applications.[3][8] Neocarratetraose 4¹-sulfate, derived from κ-carrageenan, is a prime example of such a bioactive oligosaccharide.

Part 2: Neocarratetraose 4¹-sulfate: A Structural and Biosynthetic Overview

Chemical Identity and Derivation

Neocarratetraose is a tetrasaccharide, meaning it is composed of four sugar units. It is a degradation product of κ-carrageenan, a linear sulfated polysaccharide extracted from red seaweeds.[3][9] The backbone of κ-carrageenan consists of alternating β-D-galactose and α-D-3,6-anhydro-galactose units linked by α-1,3 and β-1,4 glycosidic bonds.[9][10]

The designation "4¹-sulfate" specifies a critical structural feature: a sulfate group located at the C4 position of the terminal galactose residue at the non-reducing end. This specific sulfation pattern is a key determinant of its biological recognition and function.

The enzymatic degradation of κ-carrageenan by a specific enzyme, κ-carrageenase, yields neocarratetraose and other oligosaccharides. This process is highly specific, cleaving the β-1,4-glycosidic linkages within the polysaccharide chain.[3]

Biosynthesis and Environmental Fate

The journey of neocarratetraose 4¹-sulfate begins with the biosynthesis of its parent molecule, carrageenan, within the cell walls of red algae.[4] This process involves a series of glycosyltransferases that assemble the polysaccharide chain and, crucially, specific sulfotransferases that attach sulfate groups at defined positions.[4] The activation of sulfate in the form of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a required step for this enzymatic sulfation.[1]

In the marine environment, these complex polysaccharides serve as a significant carbon source for heterotrophic marine bacteria.[1] These microbes have evolved sophisticated enzymatic systems, including carrageenases and sulfatases, to break down the algal cell walls.[1][11] The action of these enzymes releases oligosaccharides like neocarratetraose into the ecosystem, where they can participate in signaling or be further metabolized, contributing to the marine carbon and sulfur cycles.

Part 3: Biological Significance and Therapeutic Horizons

The precise structure of neocarratetraose 4¹-sulfate, particularly its sulfation pattern, endows it with a range of potent biological activities. The sulfate groups act as recognition motifs, mediating interactions with various proteins and cell surface receptors.[12]

Key Bioactivities and Mechanisms of Action
Biological Activity Mechanism of Action Relevance
Immunomodulatory Modulates cytokine production (e.g., IL-1, TNF-α) and can influence immune cell signaling pathways.[7][13] The specific sulfation pattern is critical for recognition by immune receptors.Potential for treating inflammatory and autoimmune diseases.
Antiviral The negatively charged sulfate groups can bind to positively charged domains on viral envelope proteins, sterically hindering the attachment of the virus to host cell receptors.[2][14]Broad-spectrum potential against enveloped viruses (e.g., herpes simplex virus, SARS-CoV-2).[2][12]
Anticoagulant Mimics the action of heparin, primarily by interacting with antithrombin III, although often with lower potency. The density and position of sulfate groups are crucial.[6][15]Development of novel antithrombotic agents with potentially fewer side effects than heparin.
Antitumor Can inhibit the proliferation of cancer cells and modulate signaling pathways involved in angiogenesis and metastasis.[8][16]Offers a potential avenue for novel cancer therapeutics, possibly in combination with existing treatments.
Antioxidant The sulfate and hydroxyl groups can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[17]Applications in preventing oxidative stress-related diseases and in functional foods.

The structure-activity relationship is a central theme in the study of sulfated oligosaccharides. Even minor changes in the position or number of sulfate groups can dramatically alter the biological effect, highlighting the specificity of these molecular interactions.[3][6]

Part 4: A Practical Guide to Research and Analysis

Investigating neocarratetraose 4¹-sulfate requires a multidisciplinary approach, combining enzymatic, chromatographic, and spectrometric techniques.

Protocol: Enzymatic Production and Purification of Neocarratetraose

This protocol outlines a standard laboratory procedure for generating neocarratetraose from κ-carrageenan.

Objective: To produce and isolate neocarratetraose through enzymatic digestion and subsequent chromatographic purification.

Materials:

  • High-purity κ-carrageenan (food or pharmaceutical grade)

  • Recombinant κ-carrageenase

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 30 or equivalent)

  • Anion-Exchange Chromatography (AEX) column (e.g., DEAE-Sepharose or equivalent)

  • HPLC system with a refractive index (RI) detector

  • Deionized water

Procedure:

  • Substrate Preparation: Dissolve κ-carrageenan in 50 mM sodium phosphate buffer to a final concentration of 0.5% (w/v). Heat to 60°C with gentle stirring to ensure complete dissolution, then cool to 40°C.

  • Enzymatic Digestion: Add κ-carrageenase to the carrageenan solution (enzyme-to-substrate ratio typically 1:1000 by weight). Incubate at 40°C for 24 hours with gentle agitation.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 15 minutes.

  • Initial Cleanup: Centrifuge the digest at 10,000 x g for 20 minutes to remove any insoluble material. Filter the supernatant through a 0.22 µm filter.

  • Size-Exclusion Chromatography (SEC): Load the filtered supernatant onto a pre-equilibrated SEC column. Elute with deionized water at a constant flow rate. Collect fractions and monitor the elution profile using an RI detector. Pool the fractions corresponding to the tetrasaccharide peak.

  • Anion-Exchange Chromatography (AEX): Further purify the pooled SEC fractions using an AEX column. Apply the sample and wash with a low-salt buffer. Elute the bound oligosaccharides using a linear gradient of sodium chloride (e.g., 0 to 1.5 M). The more highly sulfated oligosaccharides will elute at higher salt concentrations.

  • Desalting and Lyophilization: Desalt the purified fractions (e.g., using another SEC run with a desalting column or dialysis) and lyophilize to obtain a dry powder.

  • Purity Assessment: Verify the purity of the final product using HPLC.

Workflow: Structural Characterization

Confirming the precise structure of the isolated compound is a critical, self-validating step.

G cluster_0 Purification & Initial Analysis cluster_1 Mass & Composition Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation A Lyophilized Sample B HPLC-RI/UV A->B Purity Check C MALDI-TOF MS B->C Molecular Weight D ESI-MS/MS C->D Sequencing E 1D/2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->E Linkage & Sulfation Site F Confirmed Structure: Neocarratetraose 4¹-sulfate E->F

Caption: Workflow for the structural characterization of neocarratetraose 4¹-sulfate.

Causality of Experimental Choices:

  • HPLC: The first step after purification is to assess the sample's homogeneity. A single, sharp peak indicates a high degree of purity, which is essential for subsequent, more sensitive analyses.[18]

  • MALDI-TOF MS: This technique is excellent for rapidly determining the molecular weight of the oligosaccharide, confirming that it is indeed a tetrasaccharide with the expected number of sulfate groups.[19][20]

  • ESI-MS/MS: Tandem mass spectrometry is used to fragment the molecule in a controlled way. The resulting fragmentation pattern provides information about the sequence of the sugar units.[12][20]

  • NMR Spectroscopy: This is the gold standard for unambiguous structural determination. 2D NMR experiments like COSY and HSQC allow for the assignment of all proton and carbon signals, confirming the glycosidic linkages (e.g., α-1,3 and β-1,4) and pinpointing the exact location of the sulfate group on the sugar ring.

Diagram: Generalized Antiviral Mechanism

The primary antiviral mechanism of many sulfated polysaccharides and oligosaccharides involves blocking the initial attachment of the virus to the host cell.

G Virus Virus Particle HostCell Host Cell Receptor Virus->HostCell:port NCT Neocarratetraose 4¹-sulfate NCT->Virus Binds to Viral Glycoprotein Blocked Binding Blocked

Caption: Neocarratetraose 4¹-sulfate blocks viral entry by binding to the virus.

Part 5: Future Perspectives and Broader Impact

The study of neocarratetraose 4¹-sulfate and similar marine oligosaccharides is a rapidly advancing field. The challenges lie in achieving scalable, cost-effective production of structurally defined oligosaccharides and in fully understanding their in vivo behavior, including pharmacokinetics and potential off-target effects.

Future research will likely focus on:

  • Chemo-enzymatic Synthesis: Combining chemical synthesis with enzymatic modifications to create novel sulfated structures with enhanced potency and specificity.

  • Glycan Arrays: Using microarrays of different sulfated oligosaccharides to rapidly screen for protein binding partners and identify new biological targets.

  • Drug Delivery Systems: Leveraging the biocompatibility of these oligosaccharides to develop novel drug delivery vehicles.[21]

  • Nutraceuticals: Exploring their potential as functional food ingredients for promoting gut health and providing antioxidant benefits.[16]

The continued exploration of marine glycobiology promises not only to uncover fundamental biological principles but also to deliver a new generation of therapeutics derived from the rich chemical diversity of the oceans.

References

  • Popper, Z. A., et al. (2017). Marine Polysaccharide Sulfatases. Frontiers in Marine Science. Available at: [Link]

  • Saad, O. M., & Leary, J. A. (2003). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jayawardhana, H. D. P. L., et al. (2023). Comprehensive Review on the Biomedical Applications of Marine Algal Polysaccharides. Polymers. Available at: [Link]

  • Sun, J., et al. (2022). The Cell Wall Polysaccharides Biosynthesis in Seaweeds: A Molecular Perspective. Frontiers in Plant Science. Available at: [Link]

  • Melo-Silveira, R. F., et al. (2009). Sulfated polysaccharides from marine sponges (Porifera): an ancestor cell–cell adhesion event based on the carbohydrate–carbohydrate interaction. Glycobiology. Available at: [Link]

  • Ermakova, S., et al. (2022). Sulfated Polysaccharides from Marine Algae. Encyclopedia. Available at: [Link]

  • Liyanage, L. G. T. D., et al. (2023). Functions and values of sulfated polysaccharides from seaweed. Algae. Available at: [Link]

  • Creative Biolabs. (n.d.). Marine Oligosaccharides. Retrieved from [Link]

  • Lin, S.-Y., et al. (2013). Quantitative Analysis of Oligosaccharides Derived from Sulfated Glycosaminoglycans by Nanodiamond-Based Affinity Purification and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Wickramasinghe, I., & Arman, M. (2020). Potential Health Benefits of Sulfated Polysaccharides from Marine Algae. Encyclopedia of Marine Biotechnology. Available at: [Link]

  • Wang, W., et al. (2022). Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments: challenges vs. opportunities. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • City, A. G. M., et al. (2016). Marine algae sulfated polysaccharides for tissue engineering and drug delivery approaches. Carbohydrate Polymers. Available at: [Link]

  • Jiao, G., et al. (2011). Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs. Available at: [Link]

  • Kinoshita-Toyoda, A., & Toyoda, H. (2021). High-performance liquid chromatography analysis of keratan sulfate oligosaccharides. Glycoscience Protocols. Available at: [Link]

  • Creative Biolabs. (n.d.). Oligosaccharide Analysis. Retrieved from [Link]

  • Zaia, J. (2004). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Mass Spectrometry Reviews. Available at: [Link]

  • Le, M. Q., et al. (2024). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs. Available at: [Link]

  • Zheng, J., et al. (2024). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Food Chemistry: X. Available at: [Link]

  • Yin, Y., et al. (2021). Carrageenan oligosaccharides and associated carrageenan-degrading bacteria induce intestinal inflammation in germ-free mice. Gut Microbes. Available at: [Link]

  • Jutur, P. P., et al. (2016). Algae-Derived Marine Oligosaccharides and Their Biological Applications. Frontiers in Marine Science. Available at: [Link]

  • Kovensky, J., et al. (2009). Sulfated oligosaccharides: new targets for drug development? Current Medicinal Chemistry. Available at: [Link]

  • Calvo, M. I., et al. (2013). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Medicinal Chemistry. Available at: [Link]

  • Aquino, R. S., et al. (2005). Occurrence of sulfated galactans in marine angiosperms: evolutionary implications. Glycobiology. Available at: [Link]

  • Lee, H., et al. (2025). Structure and function of a β-1,2-galactosidase from Bacteroides xylanisolvens, an intestinal bacterium. Communications Biology. Available at: [Link]

  • Fitton, J. H., et al. (2011). Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs. Available at: [Link]

  • Boujemaa, I., et al. (2022). Structural Characterization and Rheological and Antioxidant Properties of Novel Polysaccharide from Calcareous Red Seaweed. Polymers. Available at: [Link]

  • Kumar, A., et al. (2025). Carrageenan: structure, properties and applications with special emphasis on food science. RSC Advances. Available at: [Link]

  • Ahmed, S., & Soundararajan, A. (Eds.). (2019). Carrageenans: Structure, Properties and Applications. Pan Stanford Publishing. Available at: [Link]

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Exploratory

Physicochemical Properties of Sulfated Carrageenan Oligosaccharides: A Structural & Functional Analysis

Topic: Physicochemical Properties of Sulfated Carrageenan Oligosaccharides Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Sulfated Carrageenan Oligosaccharides Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Sulfated carrageenan oligosaccharides (COs) represent a class of marine-derived polygalactans with immense therapeutic potential, bridging the gap between high-molecular-weight polysaccharides (which suffer from poor bioavailability and high viscosity) and small molecule drugs.[1][2] This guide dissects the physicochemical architecture of Kappa (


), Iota (

), and Lambda (

) COs, providing a rigorous framework for their production, characterization, and application in drug delivery and virology.

Part 1: Structural Architecture & Heterogeneity

Carrageenans are not a single chemical entity but a family of linear sulfated galactans.[3] The transition from polysaccharide to oligosaccharide alters their physicochemical landscape drastically.

The Three Pillars: Kappa, Iota, Lambda

The biological efficacy of COs is dictated by the repeating disaccharide unit and the sulfation pattern.

PropertyKappa (

)-COs
Iota (

)-COs
Lambda (

)-COs
Backbone Alternating

-D-galactose-4-sulfate & 3,6-anhydro-

-D-galactose
Similar to

, but with 3,6-anhydro-

-D-galactose-2-sulfate
Alternating

-D-galactose-2-sulfate (or unsulfated) &

-D-galactose-2,6-disulfate
Sulfate Content ~25% (1 sulfate/disaccharide)~32% (2 sulfates/disaccharide)~35-40% (3 sulfates/disaccharide)
Anhydro Bridge Present (3,6-AG)Present (3,6-AG)Absent
Conformation Helix-forming (forms rigid gels)Helix-forming (forms elastic gels)Random Coil (Non-gelling)
Solubility Soluble >

(K+ sensitive)
Soluble (Ca2+ sensitive)Highly Soluble (Cold water)

Critical Insight: The presence of the 3,6-anhydro bridge in


 and 

types imparts helical conformation capability. However, in oligosaccharides (Degree of Polymerization, DP < 20), this helical structure is often destabilized, leading to improved solubility but altered binding kinetics with protein targets [1].

Part 2: Production Dynamics & Physicochemical Impact

The method of depolymerization is not merely a processing step; it is a structural editor that defines the final physicochemical profile.

Depolymerization Strategies
  • Acid Hydrolysis: Random cleavage of glycosidic bonds. Risk: Desulfation at high temperatures/low pH, leading to loss of bioactivity.

  • Enzymatic Hydrolysis: Highly specific (e.g.,

    
    -carrageenase cleaves 
    
    
    
    -1,4 linkages). Preserves sulfate groups and avoids monosaccharide generation.
  • Oxidative Degradation (

    
    ):  Generates carboxyl groups at chain ends, altering charge density and pH stability [2].
    
Workflow Visualization: Production Pipeline

The following diagram illustrates the critical decision points in CO production to maintain structural integrity.

CO_Production Raw Raw Red Algae (Eucheuma/Kappaphycus) Extract Extraction (Hot Water/Alkali) Raw->Extract Solubilization Depoly Depolymerization Strategy Extract->Depoly Acid Mild Acid Hydrolysis (HCl, pH 2, 60°C) Depoly->Acid Random Cleavage Enzyme Enzymatic Hydrolysis (Carrageenase) Depoly->Enzyme Specific Cleavage Purify Purification (Ultrafiltration/SEC) Acid->Purify High Polydispersity Enzyme->Purify Low Polydispersity Final Target Oligosaccharides (Defined Mw & DP) Purify->Final Lyophilization

Figure 1: Production workflow highlighting the divergence between acid and enzymatic hydrolysis pathways and their impact on polydispersity.

Part 3: Analytical Masterclass (Protocols)

To ensure Scientific Integrity , researchers must employ self-validating protocols. The following methodologies allow for the precise determination of Mw and structural features.

Protocol A: Controlled Acid Hydrolysis & Purification

Context: For generating a library of COs with varying molecular weights for SAR studies.

  • Preparation: Dissolve 1.0 g of

    
    -carrageenan in 100 mL of 
    
    
    
    .
  • Reaction: Incubate at

    
      for varying times (1h, 2h, 4h). Note: Do not exceed 
    
    
    
    to prevent desulfation [3].
  • Neutralization: Terminate reaction immediately by adding

    
     to pH 7.0.
    
  • Desalting: Transfer solution to dialysis tubing (Cut-off: 500 Da) or use Ultrafiltration (3 kDa membrane) to remove salts and monosaccharides.

  • Fractionation: Inject sample into a Size Exclusion Chromatography (SEC) column (e.g., Superdex 30). Elute with

    
     to suppress polyelectrolyte expansion effects.
    
Protocol B: Structural Elucidation via NMR

Context: NMR is the gold standard for verifying glycosidic linkages and anhydro-bridge integrity.

  • Sample Prep: Dissolve 10-20 mg of lyophilized CO in 0.5 mL of

    
     (99.9%).
    
  • Exchange: Lyophilize and re-dissolve in

    
     twice to reduce HDO signal.
    
  • Acquisition:

    • 
      -NMR:  Focus on the anomeric region (5.0 - 5.6 ppm).
      
      • 
        -anomeric proton (G4S): ~5.1 ppm.
        
      • 
        -anomeric proton (G4S): ~5.3 ppm.
        
    • 
      -NMR:  Verify the anhydro-carbon signal at ~95-100 ppm.
      
  • Validation: Absence of signals at ~103 ppm (unsulfated galactose) confirms retention of sulfate groups [4].

Analytical Logic Flow

Use this decision tree to select the correct analytical tool for your specific physicochemical question.

Analysis_Tree Start Physicochemical Question Q1 Molecular Weight (Mw)? Start->Q1 Q2 Sulfate Pattern? Start->Q2 Q3 Purity/Impurities? Start->Q3 Tech1 HPSEC / GPC (w/ MALS detector) Q1->Tech1 Bulk Mw Tech3 ESI-MS / MALDI-TOF Q1->Tech3 Exact DP Tech2 NMR (1H, 13C) & FTIR Q2->Tech2 Linkage/Position Q2->Tech3 Sulfate Loss Check Tech4 HPAEC-PAD Q3->Tech4 Monosaccharides

Figure 2: Analytical decision tree for characterizing sulfated oligosaccharides.

Part 4: Structure-Activity Relationship (SAR)

The physicochemical properties of COs directly dictate their biological function.

Charge Density & Antiviral Activity

The antiviral mechanism of COs is primarily electrostatic. They mimic cell-surface heparan sulfates, acting as decoy receptors for viruses (e.g., HPV, HSV, SARS-CoV-2).

  • Mechanism: The negatively charged sulfate groups bind to positively charged viral glycoproteins.

  • SAR Insight:

    
    -COs  (highest charge density) often show superior antiviral potency compared to 
    
    
    
    -COs. However, excessively high Mw prevents steric fit, while extremely low Mw (DP < 4) fails to bridge viral receptor sites. An optimal window (Mw 1-3 kDa) exists for maximum efficacy [5].
Conformation & Stability
  • Thermodynamic Stability: The glycosidic bond in carrageenans is susceptible to acid hydrolysis. Stability follows the order:

    
     due to the stabilizing effect of the 3,6-anhydro bridge in 
    
    
    
    and
    
    
    types.
  • Drug Delivery:

    
    -COs can self-assemble into nanoparticles under specific ionic conditions (
    
    
    
    ), making them excellent candidates for drug encapsulation, whereas
    
    
    -COs remain random coils, suitable for soluble systemic delivery [6].

References

  • Vertex AI Search. Physicochemical properties of sulfated carrageenan oligosaccharides. (2024).[3][4] 5[3][4][6][7][8][9]

  • ResearchGate. Preparation of κ-carrageenan oligosaccharides by photocatalytic degradation: Structural characterization and antioxidant activity. (2024).[3][4] 3[3][4][6]

  • MDPI. Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus. (2023).[4][10] 10[1][2][3][4][6][7][8][9][11]

  • ResearchGate. Sequence and structural analysis of κ-carrageenan-derived oligosaccharides by two-dimensional nuclear magnetic resonance. (2023).[4][10] 12[1][2][3][4][6][7][8][9][10][11][13]

  • NIH. Antiviral Activity of Carrageenans and Processing Implications. (2023).[4][10] 9[1][3][4][6][7][8]

  • NIH. Synthesis and Characterization of λ-Carrageenan Oligosaccharide-Based Nanoparticles. (2025).[1][6][13] 1[3][4][6][7][8]

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Foundational

Therapeutic Potential of Neocarratetraose 4¹-Sulfate Sodium Salt: A Technical Whitepaper

Executive Summary & Structural Rationale Carrageenans—high-molecular-weight sulfated galactans extracted from marine red algae—have long been utilized as rheological modifiers. However, their macromolecular nature severe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Carrageenans—high-molecular-weight sulfated galactans extracted from marine red algae—have long been utilized as rheological modifiers. However, their macromolecular nature severely restricts their bioavailability and can precipitate localized inflammation[1]. The targeted enzymatic depolymerization of κ-carrageenan yields specific, low-molecular-weight oligosaccharides that exhibit a completely inverted pharmacological profile[2].

Among these degradation products, Neocarratetraose 4¹-sulfate sodium salt (N4S-Na) —a highly soluble tetrasaccharide (Degree of Polymerization = 4)—has emerged as a potent bioactive motif[3]. Unlike its polymeric precursor, N4S-Na acts as a precise signaling molecule with documented antiviral, antioxidant, and immunomodulatory properties[4].

The Causality of the Sodium Salt Form: Native carrageenans exist as mixed potassium/calcium salts, which promote rigid double-helix formation and gelation. By isolating the tetrasaccharide exclusively as a sodium salt, researchers prevent intermolecular cross-linking. This critical chemical choice ensures high aqueous solubility, predictable pharmacokinetics, and unhindered interaction with cellular receptors[5].

Pharmacological Mechanisms of Action

N4S-Na exerts its therapeutic potential through three primary mechanistic pathways:

  • Immunomodulation via the TLR4/NF-κB Axis: High-molecular-weight carrageenan can erroneously trigger Toll-like Receptor 4 (TLR4), causing macrophage-induced inflammation. Conversely, N4S-Na acts as a competitive antagonist at the TLR4 interface. By blocking endotoxin (LPS)-induced TLR4 activation, N4S-Na prevents the downstream phosphorylation cascade, halting the nuclear translocation of NF-κB and suppressing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[6].

  • Antiviral Efficacy (Viral Entry Inhibition): N4S-Na leverages its polyanionic sulfate groups to mimic host cell surface glycosaminoglycans (GAGs). It competitively binds to the highly conserved receptor-binding domains of viral envelope proteins (e.g., Influenza A hemagglutinin), neutralizing the virus before host cell attachment and entry[4].

  • ROS Scavenging (Antioxidant Capacity): The specific spatial arrangement of its hydroxyl and sulfate groups allows N4S-Na to act as a primary electron donor. It neutralizes superoxide and hydroxyl radicals, mitigating oxidative stress in activated macrophages[3].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activation ROS ROS Accumulation TLR4->ROS Induces NFKB NF-κB Translocation TLR4->NFKB Phosphorylation N4S N4S-Na (DP4) N4S->TLR4 Competitive Binding N4S->ROS Scavenges N4S->NFKB Inhibits CYTO TNF-α, IL-6 Release NFKB->CYTO Transcription

Fig 1. N4S-Na modulation of the TLR4/NF-κB inflammatory signaling pathway.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of carrageenan oligosaccharides is strictly governed by their degree of polymerization (DP) and sulfation patterns[3]. N4S-Na (DP4) represents the optimal balance between bioavailability and receptor-binding affinity.

Table 1: Comparative Bioactivity of Carrageenan Derivatives
CompoundDegree of Polymerization (DP)Molecular WeightSulfate GroupsROS InhibitionAntiviral Efficacy
κ-Neocarrabiose2~400 Da1ModerateLow
N4S-Na (Target API) 4 834.64 Da 2 High High
κ-Neocarrahexaose6~1200 Da3Very HighModerate (Steric hindrance)
κ-Carrageenan>1000>100 kDa>500Pro-inflammatoryNone (Poor diffusion)
Table 2: Physicochemical Profile of N4S-Na
ParameterSpecificationCausality / Pharmacological Impact
Chemical Formula C24H36Na2O25S2[7]Ensures exact stoichiometric delivery of the active motif.
Monoisotopic Mass 834.64 Da[7]Low MW allows for rapid tissue penetration and cellular uptake.
Salt Form Sodium (Na+)Prevents gelation; ensures complete aqueous solubility.
Glycosidic Linkages β-1,4 and α-1,3Specific spatial conformation required for receptor binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to verify both structural accuracy and biological causality.

Protocol A: Biocatalytic Synthesis & Purification of N4S-Na

Causality: Chemical (acid) hydrolysis randomly cleaves glycosidic bonds and strips essential sulfate groups, irreversibly destroying the molecule's bioactivity. Enzymatic hydrolysis using recombinant κ-carrageenase (EC 3.2.1.83) ensures highly specific endohydrolysis of β-1,4 linkages, preserving the critical 4-O-sulfate groups[8].

  • Substrate Solubilization: Dissolve 1% (w/v) high-MW κ-carrageenan in 50 mM sodium phosphate buffer (pH 7.0). Causality: The sodium buffer prevents polymer gelation, keeping the substrate physically accessible to the enzyme.

  • Enzymatic Digestion: Introduce recombinant κ-carrageenase (10 U/mg substrate) and incubate at 40°C for 48 hours under gentle agitation[4].

  • Ultrafiltration: Pass the resulting hydrolysate through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane. Validation Step: The retentate is strictly discarded to ensure no immunogenic high-MW polymers contaminate the sample.

  • Fractionation: Separate the permeate using a Medium Pressure Liquid Chromatography (MPLC) system coupled with an Evaporative Light Scattering Detector (ELSD)[3].

  • Structural Self-Validation: Analyze the isolated DP4 fraction via ESI-MS and NMR. The protocol is only validated when the monoisotopic mass confirms the tetrasaccharide structure (MW ~834.64 Da) and NMR confirms the preservation of the sulfate groups at the C4 positions.

Workflow A κ-Carrageenan Polymer B Enzymatic Hydrolysis (κ-Carrageenase) A->B Depolymerization C Ultrafiltration (<3 kDa MWCO) B->C Size Exclusion D MPLC-ELSD Fractionation C->D Purification E N4S-Na (DP4 API) D->E Lyophilization

Fig 2. Enzymatic depolymerization and purification workflow for N4S-Na.

Protocol B: In Vitro Pharmacological Validation (Macrophage Model)

Causality: Evaluating anti-inflammatory potential requires distinguishing between true immunomodulation and mere compound cytotoxicity. This protocol uses RAW264.7 macrophages, the gold standard for screening TLR4 modulators[3].

  • Cell Culture: Seed RAW264.7 macrophages at 1×10⁵ cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Pre-treatment: Incubate cells with varying concentrations of purified N4S-Na (10, 50, 100 μg/mL) for 2 hours.

  • Inflammatory Challenge: Add 1 μg/mL LPS to induce inflammation. Incubate for 24 hours[6].

  • Cytokine Quantification: Harvest the supernatants and quantify TNF-α and IL-6 expression via ELISA.

  • Viability Self-Validation: Perform an MTT assay on the remaining adherent cells. System Validation: The protocol is self-validating because the concurrent MTT assay proves that the observed reduction in cytokines is due to targeted NF-κB inhibition, not cell death (viability must remain >95% compared to the untreated control).

References

1.3 - PubMed (NIH) 2.1 - ResearchGate 3. 5 - BZ Oligo 4.7 - BZ Oligo 5. 4 - Benchchem 6.6 - PubMed (NIH) 7.2 - ResearchGate 8.8 - Creative Enzymes

Sources

Exploratory

A Technical Guide to Kappa-Carrageenan and its Oligosaccharide Derivative, Neocarratetraose 4-O-sulfate

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the high-molecular-weight polysaccharide, kappa-carrageenan, and its en...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the high-molecular-weight polysaccharide, kappa-carrageenan, and its enzymatically-derived oligosaccharide, neocarratetraose 4-O-sulfate. This document will delve into their structural differences, sourcing, and the consequential impact on their biological activities and potential therapeutic applications.

Foundational Understanding: From Macro to Oligo

At its core, the primary distinction between kappa-carrageenan and neocarratetraose 4-O-sulfate lies in their molecular scale. Kappa-carrageenan is a large, naturally occurring polysaccharide, while neocarratetraose 4-O-sulfate is a specific, smaller oligosaccharide unit derived from it. This size difference is the genesis of their divergent physicochemical properties and biological functionalities.

Kappa-carrageenan is a high-molecular-weight, linear sulfated polysaccharide extracted from various species of red edible seaweeds, most notably Kappaphycus alvarezii and Chondrus crispus.[1][2] It is part of a larger family of carrageenans, which are widely utilized in the food industry for their gelling, thickening, and stabilizing properties.[1] Beyond its industrial applications, kappa-carrageenan has garnered interest in the biomedical field for its potential as a drug delivery vehicle and its inherent bioactive properties.[1][3]

Neocarratetraose 4-O-sulfate , on the other hand, is not directly extracted from seaweed. It is a defined oligosaccharide, specifically a tetrasaccharide, that is produced through the controlled enzymatic degradation of kappa-carrageenan.[4][5][6] This process utilizes enzymes known as κ-carrageenases, which cleave the long polysaccharide chains of kappa-carrageenan at specific glycosidic bonds.[5][6] The resulting oligosaccharides, including neocarratetraose 4-O-sulfate, are more water-soluble and possess greater bioavailability compared to their parent polymer.[4][7]

Structural Elucidation: A Tale of Two Molecules

The chemical architecture of these two molecules dictates their function. While they share the same fundamental building blocks, their arrangement and overall size lead to vastly different three-dimensional structures and interactive capabilities.

The Polymeric Structure of Kappa-Carrageenan

Kappa-carrageenan is composed of repeating disaccharide units of alternating 3-linked β-D-galactopyranose and 4-linked 3,6-anhydro-α-D-galactose.[2][8][9] A key characteristic of the kappa-form is the presence of a single sulfate group per disaccharide unit, located on the C4 position of the β-D-galactose residue.[1][2] This regular, sulfated structure allows kappa-carrageenan to form strong and rigid gels, particularly in the presence of potassium ions, which stabilize the helical conformation of the polymer chains.[2][10]

cluster_KC Kappa-Carrageenan Repeating Unit G1 β-D-galactose-4-sulfate A1 3,6-anhydro-α-D-galactose G1->A1 α-1,3 G2 β-D-galactose-4-sulfate A1->G2 β-1,4 A2 3,6-anhydro-α-D-galactose G2->A2 α-1,3 G3 ... A2->G3 β-1,4 A3 ...

Caption: Idealized repeating disaccharide unit of kappa-carrageenan.

The Oligomeric Structure of Neocarratetraose 4-O-sulfate

Neocarratetraose 4-O-sulfate is a tetrasaccharide, meaning it consists of four monosaccharide units. Based on the enzymatic cleavage pattern of κ-carrageenase, which hydrolyzes the β-1,4 glycosidic linkages in kappa-carrageenan, neocarratetraose is composed of two repeating neocarrabiose units.[5] Each neocarrabiose unit consists of a 3,6-anhydro-α-D-galactose at the non-reducing end and a β-D-galactose-4-sulfate at the reducing end. Therefore, neocarratetraose 4-O-sulfate has a defined molecular weight and a structure that includes two 3,6-anhydro-α-D-galactose units and two galactose-4-sulfate units.

cluster_NCT Neocarratetraose 4-O-sulfate Structure A1 3,6-anhydro-α-D-galactose G1 β-D-galactose-4-sulfate A1->G1 β-1,4 A2 3,6-anhydro-α-D-galactose G1->A2 α-1,3 G2 β-D-galactose-4-sulfate A2->G2 β-1,4

Caption: Inferred structure of neocarratetraose 4-O-sulfate.

Comparative Analysis: A Summary of Key Differences

The following table summarizes the fundamental distinctions between kappa-carrageenan and neocarratetraose 4-O-sulfate.

FeatureKappa-CarrageenanNeocarratetraose 4-O-sulfate
Source Direct extraction from red seaweeds (e.g., Kappaphycus alvarezii).[1][2]Enzymatic hydrolysis of kappa-carrageenan.[4][5]
Molecular Weight High (well above 100 kDa).[11]Low and defined (tetrasaccharide).[12]
Structure Long, linear polysaccharide with repeating disaccharide units.[1]A specific tetrasaccharide with a defined sequence of four monosaccharide units.
Gelling Properties Forms strong, rigid gels, especially with potassium ions.[2][10]Does not form gels.
Solubility Soluble in hot water; sodium salts may be soluble in cold water.[10]Highly soluble in water.[7]
Bioavailability Low due to high molecular weight and complex structure.[4]High due to low molecular weight.[4][7]

Biological Activity and Therapeutic Potential: A Shift in Focus

The transition from a high-molecular-weight polymer to a low-molecular-weight oligosaccharide significantly alters the biological activities and therapeutic potential.

Kappa-Carrageenan: A Multifunctional Biopolymer

The biological activities of kappa-carrageenan are broad and, in some cases, debated. Its large size and gelling capacity make it a candidate for applications in tissue engineering and controlled drug release.[1] Studies have suggested that kappa-carrageenan possesses a range of bioactive properties, including:

  • Antimicrobial and Antifungal Activity: It has shown inhibitory effects against certain bacteria and fungi.[13]

  • Anticancer and Neuroprotective Potential: Some in vitro studies have indicated that kappa-carrageenan can reduce the proliferation of cancer cells and exhibit neuroprotective effects.[13]

  • Immunomodulatory Effects: Carrageenans are known to interact with the immune system, though the effects can be complex and are a subject of ongoing research.[14]

  • Antiviral Properties: The sulfated nature of carrageenans allows them to interfere with viral attachment to host cells.[3]

It is important to note that the high molecular weight of kappa-carrageenan limits its direct absorption and systemic bioavailability.[4]

Neocarratetraose 4-O-sulfate: A More Targeted Bioactive Molecule

The enzymatic breakdown of kappa-carrageenan into oligosaccharides like neocarratetraose 4-O-sulfate is a strategy to enhance its therapeutic potential.[4] These smaller molecules generally exhibit improved bioactivities and are more readily absorbed by the body.[7] The biological activities of kappa-carrageenan oligosaccharides are an active area of research, with studies suggesting:

  • Enhanced Antioxidant Activity: Lower molecular weight carrageenans have been shown to have stronger antioxidant properties.[14]

  • Potent Antitumor Effects: Oligosaccharides derived from kappa-carrageenan have demonstrated antitumor activity.[6][15]

  • Immunomodulation: These oligosaccharides can also modulate immune responses.[6]

The well-defined structure of neocarratetraose 4-O-sulfate allows for more precise studies of structure-activity relationships, which is a significant advantage in drug development.

Experimental Protocols: From Polysaccharide to Oligosaccharide

The generation of neocarratetraose 4-O-sulfate from kappa-carrageenan is a critical experimental workflow. The following provides a generalized, step-by-step methodology.

Enzymatic Depolymerization of Kappa-Carrageenan

Objective: To produce kappa-carrageenan oligosaccharides, including neocarratetraose 4-O-sulfate, through enzymatic hydrolysis.

Materials:

  • Kappa-carrageenan powder

  • Recombinant κ-carrageenase

  • Tris-HCl buffer (or other suitable buffer)

  • Deionized water

  • Heating and stirring apparatus

  • pH meter

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Substrate Preparation: Dissolve a known concentration of kappa-carrageenan (e.g., 0.5% w/v) in the appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0) by heating and stirring until fully dissolved.[4] Cool the solution to the optimal temperature for the κ-carrageenase (e.g., 40°C).[5]

  • Enzymatic Reaction: Add a predetermined amount of κ-carrageenase to the kappa-carrageenan solution. The enzyme-to-substrate ratio should be optimized for the desired degree of depolymerization.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle stirring for a specific duration. The reaction time will influence the size distribution of the resulting oligosaccharides.[4]

  • Enzyme Inactivation: Stop the reaction by heating the mixture to a temperature that denatures the enzyme (e.g., 100°C for 10 minutes).

  • Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing the oligosaccharides, can be further purified using techniques such as size-exclusion chromatography to isolate specific fractions like neocarratetraose.

  • Lyophilization: Freeze-dry the purified oligosaccharide solution to obtain a stable powder.

cluster_workflow Enzymatic Depolymerization Workflow A Dissolve Kappa-Carrageenan in Buffer B Add κ-Carrageenase A->B C Incubate at Optimal Temperature B->C D Inactivate Enzyme (Heat) C->D E Purify Oligosaccharides D->E F Lyophilize to Powder E->F

Caption: Workflow for the enzymatic production of neocarratetraose.

Conclusion: A Perspective for Future Research and Development

The enzymatic conversion of kappa-carrageenan to neocarratetraose 4-O-sulfate and other oligosaccharides offers a promising avenue for the development of novel therapeutics. The enhanced solubility, bioavailability, and potentially more potent and specific biological activities of these smaller molecules make them attractive candidates for further investigation in areas such as oncology, immunology, and antiviral research. Future studies should focus on the precise characterization of these oligosaccharides and the elucidation of their mechanisms of action to fully realize their therapeutic potential.

References

  • Carrageenan - Wikipedia.
  • Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp - MDPI.
  • Kappa Carrageenan - Ingreland.
  • Electrospray Ionization Mass Spectrometric Analysis of κ-Carrageenan Oligosaccharides Obtained by Degradation with κ-Carrageenase from Pedobacter hainanensis | Journal of Agricultural and Food Chemistry - ACS Public
  • In vitro activities of kappa-carrageenan isolated from red marine alga Hypnea musciformis: Antimicrobial, anticancer and neuroprotective potential - PubMed.
  • Biological activity of algal derived carrageenan - Marinomed Biotech AG.
  • Enzymatic Degradation of κ-Carrageenan in Aqueous Solution | Request PDF.
  • Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gel
  • CARRAGEENAN -
  • Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae)
  • Carrageenan: structure, properties and applications with special emphasis on food science.
  • Whole genome sequencing of a novel carrageenan-degrading bacterium Photobacterium rosenbergii and oligosaccharide prepar
  • Truncation of κ‑carrageenase for higher κ‑carrageenan oligosaccharides yield with improved enzym
  • Biological activities of carrageenan. | Semantic Scholar.
  • Carrageenan: structure, properties and applications with special emphasis on food science.
  • Neocarratetraose 4-o-disulf
  • Neocarraoctaose 41,43,45,47-tetrasulf
  • Neocarraoctaose 41,43,45,47-tetrasulf
  • Neocarrahexaose-24,41,3,5-tetra-O-sulfate sodium salt - Dextra Labor
  • Neocarratetraose-41, 43-di-O-sulf
  • Carrageenan: a review.
  • Carrageenan Deep Dive – Kappa, Iota and Lambda - Prospector.
  • Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae)
  • Carrageenan classes, based on the number and position of sulfate groups...
  • Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1,
  • Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Fe
  • Odd-Numbered Agaro-Oligosaccharides Produced by α-Neoagaro-Oligosaccharide Hydrolase Exert Antioxidant Activity in Human Dermal Fibroblasts - MDPI.
  • Low Molecular Weight, 4-O-Sulfation, and Sulfation at Meta-Fucose Positively Promote the Activities of Sea Cucumber Fucoidans on Improving Insulin Resistance in HFD-Fed Mice - PMC.
  • Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years - MDPI.

Sources

Exploratory

Literature review on Neocarratetraose 41-sulfate applications

An In-Depth Technical Guide on Neocarratetraose 41-Sulfate: Structural Biochemistry, Mechanistic Pathways, and Biopharmaceutical Applications Executive Summary As the biopharmaceutical industry shifts its focus toward ma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Neocarratetraose 41-Sulfate: Structural Biochemistry, Mechanistic Pathways, and Biopharmaceutical Applications

Executive Summary

As the biopharmaceutical industry shifts its focus toward marine-derived therapeutics, carrageenan oligosaccharides (KCOs) have emerged as highly potent bioactive molecules. High-molecular-weight carrageenan suffers from poor bioavailability and high viscosity, limiting its clinical utility[1]. However, targeted enzymatic depolymerization yields specific low-molecular-weight fractions, notably Neocarratetraose 41-sulfate (a tetrasaccharide with a degree of polymerization, DP = 4). As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biochemistry, receptor-level mechanisms, and field-proven protocols for isolating and validating this specific oligosaccharide.

Structural Biochemistry & Enzymatic Preparation

Neocarratetraose 41-sulfate is characterized by alternating


-1,3 and 

-1,4 glycosidic bonds, featuring a critical sulfate group at the C4 position of the galactose residue. This specific sulfation pattern is not merely a structural anomaly; it is the primary pharmacophore. The high negative charge density allows the molecule to act as a competitive decoy for pattern recognition receptors (such as TLR4 and CD14)[2].

To prepare this molecule, chemical acid hydrolysis is obsolete due to its tendency to strip sulfate groups and generate toxic byproducts[1]. Instead, we utilize biodegradation via


-carrageenase. This endo-acting enzyme selectively cleaves the 

-1,4 linkages without altering the sulfation pattern, yielding a highly specific mixture of neocarrabiose and neocarratetraose[3].

Prep_Workflow Seaweed Red Seaweed Extraction Carrageenan κ-Carrageenan Polymer Seaweed->Carrageenan Enzyme Enzymatic Hydrolysis (κ-Carrageenase) Carrageenan->Enzyme MPLC MPLC-ELSD Purification Enzyme->MPLC Oligosaccharide Mixture Product Neocarratetraose 41-sulfate MPLC->Product Fractionation

Caption: Workflow for the enzymatic preparation and purification of Neocarratetraose 41-sulfate.

Core Biological Applications & Mechanistic Pathways

The biological efficacy of Neocarratetraose 41-sulfate is highly dose-dependent and cell-type specific. Understanding the causality behind these pathways is critical for drug development.

A. Anti-Inflammatory & Immunomodulation (Low Dose)

In macrophage models (e.g., RAW264.7) and epithelial cells, Neocarratetraose 41-sulfate exhibits profound anti-inflammatory activity[3]. Mechanistically, the sulfated tetrasaccharide competitively binds to the CD14/TLR4 receptor complex. By occupying this receptor, it prevents lipopolysaccharide (LPS) from docking, thereby short-circuiting the NOD2/NF-


B signaling cascade[2]. This prevents the nuclear translocation of the p65 subunit, directly downregulating the transcription of pro-inflammatory cytokines like TNF-

, IL-6, and IL-1

[2][4].

NFKB_Pathway LPS LPS / Stimulus Receptor TLR4 / CD14 Receptor LPS->Receptor Activates NFKB NF-κB (p65) Receptor->NFKB Signaling Cascade Neo Neocarratetraose 41-sulfate Neo->Receptor Competitively Inhibits Neo->NFKB Downregulates Nucleus Nuclear Translocation & Gene Expression NFKB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription

Caption: Neocarratetraose 41-sulfate competitively inhibits the TLR4/NF-κB inflammatory signaling pathway.

B. Antioxidant and Longevity Promotion

In vivo models, such as Drosophila melanogaster, have demonstrated that dietary supplementation with carrageenan oligosaccharides extends lifespan and health span[5]. The mechanism is driven by the upregulation of antioxidant defense systems (SOD, CAT) and the scavenging of intracellular Reactive Oxygen Species (ROS), which mitigates lipid peroxidation (measured by decreased MDA levels)[5].

C. Targeted Apoptosis (High Dose)

While low concentrations are cytoprotective, high concentrations of sulfated carrageenan oligosaccharides exhibit a paradoxical, targeted cytotoxic effect on specific rapidly dividing cells (e.g., HUVECs). High doses trigger an intracellular ROS burst, leading to mitochondrial membrane depolarization. This upregulates Bax, downregulates Bcl-2, and activates Caspase-9 and -3, executing mitochondrial-dependent apoptosis[6]. This dualistic nature makes it a compelling candidate for anti-angiogenic tumor therapies.

Apoptosis_Pathway HighDose High-Dose Neocarratetraose ROS Intracellular ROS Accumulation HighDose->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Triggers Bax Bax Upregulation / Bcl-2 Downregulation Mito->Bax Alters Membrane Caspase Caspase-9 & -3 Activation Bax->Caspase Cytochrome c Release Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis Execution

Caption: High-dose induced ROS accumulation leading to mitochondrial-dependent apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every analytical step includes an internal control to rule out false positives.

Protocol A: MPLC-ELSD Purification of Neocarratetraose 41-Sulfate

Causality Check: Carbohydrates lack UV chromophores. Using standard UV detectors will result in missed fractions. Evaporative Light Scattering Detection (ELSD) is mandatory as it detects mass directly after solvent evaporation[3].

  • Enzymatic Hydrolysis: Incubate 1% (w/v)

    
    -carrageenan with recombinant 
    
    
    
    -carrageenase (e.g., from Thalassospira sp.) in a 50 mM phosphate buffer (pH 7.0) at 40°C for 24 hours[3].
  • Inactivation & Filtration: Terminate the reaction by boiling for 10 minutes. Centrifuge at 10,000 × g for 15 minutes and pass the supernatant through a 3 kDa ultrafiltration membrane to remove unreacted polymers.

  • MPLC-ELSD Fractionation: Inject the filtrate into a Medium Pressure Liquid Chromatography (MPLC) system coupled with an ELSD. Use a size-exclusion or anion-exchange column.

  • Validation (Self-Correction): Collect the peak corresponding to DP=4. Immediately analyze via ESI-MS. If the dominant peak does not match the theoretical m/z of Neocarratetraose 41-sulfate, recalibrate the MPLC gradient.

Protocol B: In Vitro Macrophage Anti-Inflammatory Assay

Causality Check: A reduction in inflammatory cytokines could simply mean the compound is killing the cells. A parallel CCK-8 viability assay is mandatory to prove true anti-inflammatory action[2][3].

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Pre-treatment: Treat the cells with varying concentrations of purified Neocarratetraose 41-sulfate (e.g., 25, 50, 100 μg/mL) for 2 hours.

  • Stimulation: Add 1 μg/mL of LPS to the wells to induce the inflammatory cascade. Incubate for 24 hours.

  • Viability Validation (CCK-8): Add 10 μL of CCK-8 reagent to a subset of wells. Incubate for 2 hours and read absorbance at 450 nm. Requirement: Viability must remain >95% compared to the control.

  • Cytokine Quantification: Collect the supernatant from the remaining wells. Use the Griess Reagent to measure Nitric Oxide (NO) production, and ELISA kits to quantify TNF-

    
     and IL-6[4].
    

Quantitative Data Summary

Table 1: Physicochemical and Structural Profile

Parameter Specification Causality / Significance

| Molecule Name | Neocarratetraose 41-sulfate | Specific degradation product of


-carrageenan. |
| Degree of Polymerization (DP)  | 4 | Optimal size for cellular uptake and receptor binding without high viscosity[3]. |
| Molecular Weight  | ~834.64  g/mol  (Disodium salt) | Low MW ensures high aqueous solubility and bioavailability[7]. |
| Key Pharmacophore  | C4-Sulfate Group | Provides the negative charge required to competitively inhibit TLR4/CD14[2]. |

Table 2: Dose-Dependent Biological Responses

Concentration Range Primary Biological Effect Dominant Pathway Activated/Inhibited

| Low (< 100 μg/mL) | Anti-inflammatory, Cytoprotective | Inhibition of NOD2/NF-


B; Scavenging of ROS[2][5]. |
| Medium (100 - 500 μg/mL)  | Antioxidant, Longevity Promotion | Upregulation of SOD, CAT, and Nrf2 target genes[5]. |
| High (> 800 μg/mL)  | Anti-angiogenic, Pro-apoptotic | ROS burst, Mitochondrial depolarization, Caspase-3/9 activation[6]. |

References

  • Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. PubMed / nih.gov.3

  • Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. ResearchGate.1

  • κ-carrageenan oligosaccharides alleviate MDP induced rumen epithelial cell inflammatory damage by inhibiting the activation of NOD2/NF-κB pathway. Frontiers. 2

  • Preparation and anti-inflammation activity of λ-carrageenan oligosaccharides degraded by a novel λ-carrageenase Car3193. PubMed / nih.gov. 4

  • Lambda-carrageenan oligosaccharides elicit reactive oxygen species production resulting in mitochondrial-dependent apoptosis in human umbilical vein endothelial cells. PubMed / nih.gov. 6

  • The Protective Effects of Carrageenan Oligosaccharides on Intestinal Oxidative Stress Damage of Female Drosophila melanogaster. MDPI. 5

  • Kappa-Neocarratetraose disulfate disodium salt - BZ Oligo. Marine-Oligo. 7

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving Neocarratetraose 41-sulfate sodium salt

Application Note & Protocol: Solubilization and Handling of Neocarratetraose-4¹-sulfate Sodium Salt Part 1: Introduction & Scientific Context Neocarratetraose-4¹-sulfate sodium salt is a specific sulfated tetrasaccharide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solubilization and Handling of Neocarratetraose-4¹-sulfate Sodium Salt

Part 1: Introduction & Scientific Context

Neocarratetraose-4¹-sulfate sodium salt is a specific sulfated tetrasaccharide derived from the enzymatic depolymerization of


-carrageenan (kappa-carrageenan). Structurally, it typically consists of a repeating disaccharide unit of D-galactose-4-sulfate and 3,6-anhydro-D-galactose. The "4¹" designation indicates specific sulfation at the O-4 position of the non-reducing terminal galactose residue.

As a sulfated oligosaccharide, this molecule exhibits distinct physicochemical properties:

  • Polyanionic Character: The sulfate groups confer a negative charge, making the molecule highly water-soluble but sensitive to ionic strength and pH.

  • Hygroscopicity: The sodium salt form is prone to absorbing atmospheric moisture, which can introduce significant errors in gravimetric quantification if not handled under controlled humidity.

  • Hydrolytic Instability: While the glycosidic bonds are relatively stable at neutral pH, the sulfate ester groups and the anhydrogalactose linkage can be susceptible to acid-catalyzed hydrolysis (desulfation or depolymerization).

This protocol is designed to maximize the recovery, stability, and experimental reproducibility of this high-value carbohydrate standard.[1]

Part 2: Physicochemical Profile

Before dissolution, verify the specific parameters on your Certificate of Analysis (CoA), as hydration states vary between batches.

PropertyDescription
Chemical Name Neocarratetraose-4¹-O-sulfate sodium salt
Source Enzymatic degradation of

-carrageenan
Molecular Weight ~600–850 Da (Dependent on exact sulfation/hydration; check CoA)
Solubility High in Water (>50 mg/mL); Insoluble in Ethanol, Acetone
Appearance White to off-white lyophilized powder
Stability Stable at pH 7–8.[2][3] Unstable at pH < 4 (acid hydrolysis)
Storage (Solid) -20°C, desiccated

Part 3: Reagents & Equipment

  • Solvent: Nuclease-free, deionized water (Milli-Q, 18.2 MΩ[1]·cm) or 10 mM Phosphate Buffered Saline (PBS), pH 7.4.[1]

    • Note: Avoid unbuffered water for long-term storage to prevent pH drift.

  • Weighing: Micro-balance (readability 0.01 mg) and anti-static weighing boat.

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filters.[1]

    • Avoid: Nylon filters (potential for nonspecific binding of anionic sugars).

  • Vials: Amber glass or high-quality polypropylene (low-binding) to prevent photolysis or adsorption.

Part 4: Dissolution Protocol (Step-by-Step)

Phase 1: Preparation & Weighing

Rationale: To prevent moisture uptake from altering the effective mass, equilibration and rapid weighing are critical.[1]

  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) for 30 minutes before opening .

    • Why? Opening a cold vial causes condensation, wetting the powder and degrading stability.[1]

  • Anti-Static Measure: Use an anti-static gun or static-neutralizing brush on the weighing boat. Sulfated sugars are often fluffy and static-prone.

  • Gravimetric Quantification: Weigh the desired amount (e.g., 1–5 mg) rapidly. Record the exact mass.

    • Calculation:

      
      [1]
      
Phase 2: Solubilization

Rationale: Gentle dissolution preserves structural integrity.

  • Solvent Addition: Add the calculated volume of pH 7.4 Buffer (recommended for biological assays) or Milli-Q Water (for analytical HPLC/MS) to the vial.

    • Target Concentration: Stock solutions of 1–10 mM are standard.

  • Mixing: Vortex gently for 15–30 seconds. The powder should dissolve instantly.

    • Visual Check: Solution should be clear and colorless. If particulates remain, sonicate in a water bath for 30 seconds (max) at ambient temperature.[1]

Phase 3: Sterilization & Aliquoting

Rationale: Oligosaccharides are carbon sources for bacteria; sterility is non-negotiable for storage.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver vial.

    • Volume Loss: For small volumes (<500 µL), pre-wet the filter with solvent to minimize dead-volume loss, or use a low-volume filter unit.[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Part 5: Visualization of Workflow

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

DissolutionProtocol Start Start: Neocarratetraose-41-sulfate (Solid, -20°C) Equilibrate Equilibrate to RT (30 min) DO NOT OPEN yet Start->Equilibrate Weigh Weighing (Anti-static) Record Mass Equilibrate->Weigh Prevent Condensation Decision Select Application Weigh->Decision BioAssay Biological Assay (Cell culture, Enzyme kinetics) Decision->BioAssay Analytical Analytical Chemistry (HPLC, MS, NMR) Decision->Analytical SolventBio Solvent: PBS or HEPES (pH 7.4) BioAssay->SolventBio Maintain pH SolventAna Solvent: Milli-Q Water (LC-MS Grade) Analytical->SolventAna Minimize Adducts Dissolve Dissolve: Vortex 30s (Sonicate if needed) SolventBio->Dissolve SolventAna->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Storage Aliquot & Store (-20°C / -80°C) Filter->Storage Avoid Freeze-Thaw

Figure 1: Decision-matrix workflow for the solubilization of Neocarratetraose-4¹-sulfate, highlighting solvent selection based on downstream application.

Part 6: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Dissolution Saturation or "caking"Add more solvent; Sonicate (30s). Ensure pH is neutral.
pH Drift Acidic water (Milli-Q absorbs CO₂)Use 10 mM buffered solution (PBS/HEPES) if compatible.
Precipitation on Thaw Salt shock or concentrationWarm to 37°C gently. If persistent, filter again (check concentration).
Low Bioactivity Desulfation (Acid hydrolysis)Verify pH of solvent. Ensure storage was at -20°C. Avoid pH < 5.

Validation Method: For critical assays, validate the concentration using a Phenol-Sulfuric Acid Assay (total carbohydrate) or HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), utilizing a known standard curve. Absorbance at 280 nm is not suitable for this molecule.[1]

Part 7: References

  • Yu, G., et al. (2006).[1] Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry. Analytical Chemistry, 78(24), 8499-8505.[1] Retrieved from [Link][1]

  • Scientific.Net. (2014).[1] Antibacterial Activities of Kappa-Carrageenan Oligosaccharides.[4] Retrieved from [Link]

Sources

Application

Enzymatic hydrolysis of carrageenan to Neocarratetraose 41-sulfate

Application Note & Protocol Topic: High-Yield Production of Neocarratetraose 4-O-Sulfate via Specific Enzymatic Hydrolysis of κ-Carrageenan Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Yield Production of Neocarratetraose 4-O-Sulfate via Specific Enzymatic Hydrolysis of κ-Carrageenan

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neocarratetraose 4-O-sulfate, a specific carrageenan oligosaccharide, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.[1][2] Traditional chemical hydrolysis methods for its production are often harsh and yield a heterogeneous mixture of products.[3] This application note provides a detailed protocol for the targeted enzymatic hydrolysis of κ-carrageenan to produce neocarratetraose 4-O-sulfate with high specificity and yield. By leveraging the endolytic activity of κ-carrageenase (EC 3.2.1.83), this method offers a controlled, efficient, and reproducible alternative for generating well-characterized oligosaccharides for research and preclinical development.

Introduction: The Rationale for Enzymatic Synthesis

Carrageenans are a family of linear sulfated polysaccharides extracted from red seaweeds.[4] Their structure consists of alternating D-galactose and 3,6-anhydro-D-galactose units.[4] Specifically, κ-carrageenan contains one sulfate group per disaccharide repeating unit.[5] The biological activities of carrageenan-derived oligosaccharides (COs) are intrinsically linked to their degree of polymerization and sulfation patterns.[1][6]

Chemical methods for depolymerizing carrageenan, such as acid hydrolysis, are difficult to control and can lead to the removal of vital sulfate groups or unwanted side reactions, resulting in a product with high heterogeneity.[3][7] In contrast, enzymatic hydrolysis using specific carrageenases provides a superior alternative.[3] κ-carrageenase is an endohydrolase that specifically cleaves the internal β-(1→4) glycosidic linkages between D-galactose 4-sulfate and 3,6-anhydro-D-galactose residues within the κ-carrageenan backbone.[8][9][10] This precise catalytic action allows for the production of a defined set of oligosaccharides, primarily neocarrabiose-sulfate and neocarratetraose-sulfate, making it the ideal biocatalyst for this application.[8][10]

Principle of the Method

The core of this protocol is the catalytic action of κ-carrageenase. This enzyme operates through a retaining mechanism, involving a double-displacement reaction to hydrolyze the glycosidic bond.[5] The enzyme's active site often features a tunnel-shaped topology, which can suggest a processive mode of action where the enzyme slides along the polysaccharide chain, making multiple cleavages before dissociating.[5][11] By carefully controlling reaction parameters such as temperature, pH, and incubation time, the hydrolysis can be optimized to favor the production of neocarratetraose 4-O-sulfate (a tetramer) over smaller or larger oligosaccharides.

Enzymatic_Hydrolysis_of_Carrageenan cluster_0 Reaction Pathway Substrate κ-Carrageenan Polymer (Repeating G4S-DA units) Intermediate Hydrolysis of β-1,4-glycosidic bonds Substrate->Intermediate Endolytic Cleavage Enzyme κ-Carrageenase (EC 3.2.1.83) Enzyme->Intermediate Product Neocarratetraose 4-O-Sulfate (Target Tetrasaccharide) Intermediate->Product Major Product Byproduct Other Oligosaccharides (Neocarrabiose, etc.) Intermediate->Byproduct Minor Products

Caption: Enzymatic cleavage of κ-carrageenan by κ-carrageenase.

Materials and Reagents

Equipment
  • pH meter

  • Analytical balance

  • Thermostatic water bath or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge (capable of >10,000 x g)

  • Boiling water bath

  • 0.22 µm syringe filters

  • Lyophilizer (optional, for powdering final product)

  • Thin-Layer Chromatography (TLC) equipment

  • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) system for analysis

Reagents
  • κ-Carrageenan (food or research grade)

  • Recombinant κ-carrageenase (Source: e.g., Pseudoalteromonas carrageenovora, Zobellia galactanivorans)[3]

  • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized (DI) water

  • TLC plates (Silica gel 60)

  • TLC developing solvent (e.g., 1-butanol:acetic acid:water, 2:1:1 v/v/v)

  • TLC visualization reagent (e.g., Diphenylamine-aniline-phosphoric acid)

  • Ethanol (95-100%)

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale reaction. Adjust volumes as necessary.

Experimental_Workflow Start Start: Prepare Reagents Step1 1. Substrate Preparation Dissolve κ-carrageenan (0.5% w/v) in Tris-HCl buffer (pH 7.0-8.0) Start->Step1 Step2 2. Enzymatic Reaction Add κ-carrageenase. Incubate at 40-50°C with stirring. Step1->Step2 Step3 3. Reaction Termination Inactivate enzyme by boiling for 10-15 minutes. Step2->Step3 Step4 4. Product Clarification Centrifuge to remove insoluble matter. Filter supernatant (0.22 µm). Step3->Step4 Step5 5. Product Precipitation & Recovery Add 3 volumes of cold ethanol. Incubate at 4°C overnight. Centrifuge to collect pellet. Step4->Step5 Step6 6. Purification (Optional) Size-Exclusion or Ion-Exchange Chromatography Step5->Step6 Step7 7. Analysis & Characterization TLC, HPLC, Mass Spectrometry Step5->Step7 Direct Analysis Step6->Step7 End End: Purified Neocarratetraose 4-O-Sulfate Step7->End

Caption: Step-by-step workflow for neocarratetraose production.

Step 1: Substrate and Buffer Preparation
  • Prepare Buffer: Prepare a 50 mM Tris-HCl buffer. Adjust the pH to the optimal range for your specific enzyme, typically between pH 7.0 and 8.0.[3]

  • Prepare Substrate Solution: Weigh the desired amount of κ-carrageenan powder to make a 0.5% (w/v) solution in the prepared buffer.

  • Dissolve Substrate: Heat the solution to 60-70°C while stirring continuously until the carrageenan is fully dissolved. The solution should be viscous but clear.

  • Equilibrate: Cool the substrate solution to the optimal reaction temperature of the enzyme (e.g., 40-50°C).[3] This step is critical to prevent thermal shock to the enzyme.

Step 2: Enzymatic Hydrolysis
  • Enzyme Addition: Add the κ-carrageenase to the equilibrated substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1 U/mL of reaction mixture is recommended.[12]

  • Incubation: Incubate the reaction mixture in a thermostatic water bath at the optimal temperature (e.g., 40°C) with gentle stirring for a predetermined time (e.g., 2 to 24 hours).

    • Expert Insight: The incubation time is a critical parameter. Shorter times may yield larger oligosaccharides, while very long incubation can lead to complete degradation to disaccharides. It is advisable to perform a time-course experiment (taking aliquots at different time points) and analyze the products by TLC to determine the optimal time to maximize the yield of the target tetrasaccharide.[12]

Step 3: Reaction Termination
  • Heat Inactivation: To stop the enzymatic reaction, place the reaction vessel in a boiling water bath (100°C) for 10-15 minutes. This will denature and inactivate the κ-carrageenase.

  • Cooling: Cool the solution to room temperature. A white precipitate or increased turbidity may be observed.

Step 4: Product Recovery and Purification
  • Clarification: Centrifuge the solution at 10,000 x g for 20 minutes to pellet any undigested carrageenan and denatured enzyme.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining fine particulates.

  • Ethanol Precipitation: Add three volumes of cold absolute ethanol to the clarified supernatant. Mix gently and store at 4°C overnight to precipitate the oligosaccharides.

  • Collection: Centrifuge the mixture at 10,000 x g for 20 minutes to collect the precipitated oligosaccharides as a white pellet. Discard the supernatant.

  • Drying: Wash the pellet with 95% ethanol, centrifuge again, and then dry the final pellet (e.g., via lyophilization or in a vacuum desiccator) to obtain the mixed carrageenan oligosaccharides as a powder.

  • Advanced Purification (Optional): For applications requiring high purity, the dried powder can be further purified using size-exclusion or ion-exchange chromatography to isolate the neocarratetraose 4-O-sulfate fraction.[1][13]

Product Analysis and Quality Control

Verification of the final product is essential.

  • Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the hydrolysis and visualize the product profile. Oligosaccharides with a lower degree of polymerization (DP) will migrate further up the plate.[12]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can confirm the exact molecular weight of the products.[1][14] The expected mass for neocarratetraose 4-O-sulfate can be calculated and compared.

  • Nuclear Magnetic Resonance (NMR): For complete structural elucidation, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and sulfation pattern of the purified oligosaccharide.[1]

Parameter Typical Value / Range Rationale / Comment
Substrate κ-CarrageenanThe specific substrate for κ-carrageenase.
Substrate Conc. 0.5% - 1.0% (w/v)Balances viscosity and reaction efficiency.
Enzyme κ-CarrageenaseSpecifically cleaves β-1,4 linkages.
Buffer 50 mM Tris-HClMaintains stable pH for optimal enzyme activity.
pH 7.0 - 8.0Optimal for many bacterial κ-carrageenases.[3]
Temperature 40 - 55 °CEnsures high enzyme activity without denaturation.[3]
Incubation Time 2 - 24 hoursTime-dependent; must be optimized for tetramer yield.
Enzyme Inactivation 100 °C for 10-15 minEnsures complete termination of the reaction.

Troubleshooting

Problem Possible Cause Solution
Low/No Hydrolysis Inactive enzymeVerify enzyme activity with a standard assay. Ensure proper storage conditions (-20°C).
Incorrect pH or temperatureCalibrate pH meter and thermometer. Re-optimize reaction conditions.
Substrate not fully dissolvedEnsure carrageenan is completely solubilized by heating before adding the enzyme.
Product is mostly disaccharides Over-digestion (incubation too long)Perform a time-course experiment and stop the reaction earlier.
Enzyme concentration too highReduce the amount of enzyme used in the reaction.
Product is mostly large polymers Under-digestion (incubation too short)Increase the incubation time.
Enzyme concentration too lowIncrease the amount of enzyme.
Low product recovery after precipitation Incomplete precipitationEnsure ethanol is sufficiently cold and allow for adequate incubation time (overnight).
Loss of pellet during washingBe careful when decanting supernatant after centrifugation steps.

Conclusion

This protocol details a reliable and specific method for producing neocarratetraose 4-O-sulfate from κ-carrageenan using κ-carrageenase. The enzymatic approach offers significant advantages over chemical methods, providing higher product homogeneity and preserving the crucial sulfate moieties. By carefully controlling the reaction conditions and employing appropriate analytical techniques for verification, researchers can consistently generate high-quality oligosaccharides suitable for investigating their biological functions and therapeutic potential.

References

  • Chauhan, P. S., & Gupta, V. (2020). Bacterial carrageenases: an overview of production and biotechnological applications. 3 Biotech, 10(4), 147. [Link]

  • Jiang, X., et al. (2023). Expanding the application range of the κ‑carrageenase OUC‑FaKC16A when preparing oligosaccharides from κ‑carrageenan and furcellaran. Applied Microbiology and Biotechnology, 107(15), 4879–4891. [Link]

  • Rebuffet, E., et al. (2009). Physical state of κ-carrageenan modulates the mode of action of κ-carrageenase from Pseudoalteromonas carrageenovora. Biochemical Journal, 419(3), 639-645. [Link]

  • Wikipedia. (2023). Kappa-Carrageenase. [Link]

  • Zhu, Y., et al. (2019). Truncation of κ‑carrageenase for higher κ‑carrageenan oligosaccharides yield with improved enzymatic characteristics. Scientific Reports, 9(1), 8193. [Link]

  • Tuvikene, R., et al. (2007). Enzymatic Degradation of κ-Carrageenan in Aqueous Solution. ResearchGate. [Link]

  • Le, T. T. H., et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry. [Link]

  • Yao, Z., et al. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Carbohydrate Polymers, 180, 200-209. [Link]

  • ENZYME - The Enzyme Database. (n.d.). 3.2.1.83 kappa-carrageenase. [Link]

  • Yao, Z., et al. (2014). Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity. Food Chemistry, 145, 128-134. [Link]

  • Wang, G., et al. (2025). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. MDPI. [Link]

  • Pathiraja, D., et al. (2023). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 71(1), 635-645. [Link]

  • PubMed Central. (n.d.). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. [Link]

  • ResearchGate. (n.d.). Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase, an Endo-4S-iota-Carrageenan Sulfatase. [Link]

  • Garenaux, E., et al. (2008). A single step method for purification of sulfated oligosaccharides. Glycoconjugate Journal, 25(9), 903-15. [Link]

  • PubMed Central. (n.d.). Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Features, and Biological Activities. [Link]

  • Nakagawa, H., et al. (1975). Purification of Keratan Sulfate-endogalactosidase and its action on keratan sulfates of different origin. The Journal of Biological Chemistry, 250(3), 912-7. [Link]

  • ScienceDirect. (n.d.). Carrageenan: structure, properties and applications with special emphasis on food science. [Link]

Sources

Method

Application Note: Fluorescent Labeling of Neocarratetraose 4¹-sulfate sodium salt for Quantitative Analysis

Introduction and Scientific Principle Neocarratetraose 4¹-sulfate is a sulfated oligosaccharide derived from carrageenan, a polysaccharide of significant interest in biochemical and pharmaceutical research. Due to its sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Principle

Neocarratetraose 4¹-sulfate is a sulfated oligosaccharide derived from carrageenan, a polysaccharide of significant interest in biochemical and pharmaceutical research. Due to its specific sulfation pattern, it serves as a valuable tool for investigating structure-function relationships in carbohydrate-protein interactions and various cell signaling pathways.[] However, like most glycans, it lacks a native chromophore or fluorophore, making its sensitive detection and quantification challenging using standard analytical techniques like UV-Vis or fluorescence spectroscopy.

To overcome this limitation, covalent attachment of a fluorescent tag is the method of choice. This application note provides a detailed protocol for the fluorescent labeling of Neocarratetraose 4¹-sulfate sodium salt via reductive amination . This robust and widely adopted chemical strategy targets the aldehyde group present in the open-ring form of the oligosaccharide's reducing terminus.[][3][4]

The process is a two-step reaction:

  • Schiff Base Formation: The primary amine of a fluorescent dye, such as 2-aminobenzamide (2-AB), nucleophilically attacks the carbonyl carbon of the oligosaccharide's aldehyde group, forming an unstable imine intermediate known as a Schiff base.[3][5]

  • Reductive Stabilization: The Schiff base is then selectively reduced to a stable secondary amine by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), resulting in a stable, fluorescently tagged glycan.[6][7]

This protocol utilizes 2-aminobenzamide (2-AB), a well-characterized fluorescent label that ensures stoichiometric, non-selective labeling, providing high sensitivity and enabling reliable relative molar quantitation of the oligosaccharide in subsequent analyses.[8][9] The resulting 2-AB labeled Neocarratetraose can be readily analyzed by various chromatographic techniques, most notably Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection.

Reductive_Amination cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Oligo Neocarratetraose (Reducing End Aldehyde) Schiff_Base Unstable Schiff Base (Imine Intermediate) Oligo->Schiff_Base + Dye, -H₂O Dye 2-Aminobenzamide (2-AB) (Primary Amine) Dye->Schiff_Base Reductant NaBH₃CN (Reducing Agent) Final_Product Stable 2-AB Labeled Neocarratetraose Reductant->Final_Product Schiff_Base_2->Final_Product + Reductant

Figure 1: The two-step mechanism of reductive amination for fluorescent labeling.

Materials and Methods

Reagents and Consumables
  • Neocarratetraose 4¹-sulfate sodium salt

  • LudgerTag™ 2-AB Labeling Kit (or equivalent), containing:

    • 2-Aminobenzamide (2-AB) dye

    • Sodium Cyanoborohydride (reductant)

    • Dimethyl sulfoxide (DMSO)

    • Glacial Acetic Acid

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges (e.g., 150 µL bed volume)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Ammonium formate (for HPLC mobile phase)

  • Formic acid (for HPLC mobile phase)

  • Low-binding microcentrifuge tubes (0.5 or 1.5 mL)

Equipment
  • Centrifugal vacuum evaporator

  • Heating block or oven capable of maintaining 65°C

  • Microcentrifuge

  • Calibrated micropipettes and tips

  • Vortex mixer

  • SPE vacuum manifold (optional, but recommended)

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Fluorescence detector (FLD)

    • HILIC analytical column (e.g., 2.1 x 100 mm, <2 µm particle size)

    • Autosampler and column oven

Experimental Protocol

This protocol is divided into three core stages: the labeling reaction, purification of the labeled product, and analysis by HPLC. It is critical to perform all steps in a clean environment, using powder-free gloves, to avoid carbohydrate contamination.

Part A: 2-AB Labeling Reaction
  • Sample Preparation:

    • Aliquot the desired amount of Neocarratetraose 4¹-sulfate (typically between 25 pmol and 25 nmol) into a low-binding microcentrifuge tube.[10]

    • If the sample is in solution, dry it completely using a centrifugal vacuum evaporator. A dry sample is crucial for labeling efficiency.

  • Labeling Reagent Preparation (perform in a fume hood):

    • Prepare the 2-AB labeling solution immediately before use. Following a typical kit protocol[8][10]:

      • Add 350 µL of DMSO to 200 µL of glacial acetic acid to create the solvent mixture.

      • Add 100 µL of this DMSO/acetic acid mixture to a vial containing ~5 mg of 2-AB dye. Vortex until fully dissolved.

      • Transfer the entire dissolved dye solution to a vial containing ~6 mg of sodium cyanoborohydride reductant. Mix gently by pipetting until the reductant is dissolved. This is your final labeling reagent.

  • Labeling Incubation:

    • Add 5-10 µL of the freshly prepared labeling reagent to the dried Neocarratetraose 4¹-sulfate sample.

    • Ensure the sample is fully dissolved by vortexing gently.

    • Securely cap the tube and incubate at 65°C for 3 hours in a heating block or oven.[7][10] A dry heating environment is mandatory; do not use a water bath.

Part B: Post-Labeling Purification via HILIC SPE

This step is essential to remove excess, unreacted 2-AB dye, which would otherwise interfere with HPLC analysis and cause significant background fluorescence.[7][11]

  • Sample Conditioning:

    • After incubation, allow the reaction tube to cool to room temperature.

    • Add 200 µL of 85-90% acetonitrile in water to the labeled sample solution to prepare it for HILIC binding.[7][11]

  • SPE Cartridge Equilibration:

    • Place a HILIC SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 1 mL of HPLC-grade water.

    • Equilibrate the cartridge with 2 x 1 mL of 85% acetonitrile.

  • Sample Loading and Washing:

    • Load the entire conditioned sample from step 1 onto the equilibrated HILIC cartridge. Allow it to pass through slowly.

    • Wash the cartridge with 2 x 1 mL of 85% acetonitrile to remove the unbound, excess 2-AB dye.

  • Elution of Labeled Oligosaccharide:

    • Place a clean collection tube inside the manifold.

    • Elute the purified 2-AB-Neocarratetraose with 2 x 0.5 mL of HPLC-grade water.

    • Dry the eluted sample in a centrifugal vacuum evaporator. The sample is now ready for analysis or storage at -20°C.

Part C: Analysis by HILIC-HPLC

The purified, labeled oligosaccharide is analyzed by HILIC, which separates compounds based on their polarity. The hydrophilic glycan portion interacts with the stationary phase, and elution is achieved by increasing the polarity of the mobile phase.

  • Sample Reconstitution: Reconstitute the dried, labeled sample in an appropriate volume of water or initial mobile phase conditions (e.g., 80% acetonitrile).

  • HPLC Conditions: The following table provides a robust starting point for method development.

Parameter Condition
Column HILIC, e.g., Waters ACQUITY UPLC BEH Glycan (1.7 µm, 2.1 x 150 mm)
Mobile Phase A 100 mM Ammonium Formate, pH 4.4
Mobile Phase B Acetonitrile
Gradient 0-2 min: 25% A; 2-25 min: 25-58% A; 25-30 min: 58-100% A; 30-32 min: 100% A; 32-35 min: 25% A
Flow Rate 0.4 mL/min
Column Temp. 60°C
Injection Vol. 10 µL
Fluorescence Excitation (λex): 330 nm, Emission (λem): 420 nm

Note: Due to the high charge density from the sulfate groups, Anion-Exchange HPLC (AEX-HPLC) can also be a powerful orthogonal technique for separation and analysis.[9][12]

Workflow cluster_A Part A: Labeling cluster_B Part B: Purification cluster_C Part C: Analysis Start Neocarratetraose (Dried Sample) Mix Add Reagent to Sample Start->Mix Reagent Prepare 2-AB Labeling Reagent Reagent->Mix Incubate Incubate at 65°C for 3 hours Mix->Incubate Condition Condition Sample (add ACN) Incubate->Condition SPE HILIC SPE Cleanup (Wash & Elute) Condition->SPE Dry Dry Purified Sample SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HILIC-HPLC-FLD Analysis Reconstitute->HPLC Data Chromatogram (Peak Integration) HPLC->Data

Figure 2: Overall experimental workflow from sample preparation to data analysis.

Data Interpretation and Troubleshooting

A successful labeling and purification will yield a clean chromatogram with a distinct peak for the 2-AB labeled Neocarratetraose 4¹-sulfate. The retention time should be consistent across replicate injections. For absolute confirmation, the purified fraction can be analyzed by LC-MS to verify the expected mass increase corresponding to the addition of the 2-AB tag (mass of 2-AB minus H₂O).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak - Incomplete drying of the initial sample.- Degraded labeling reagents (moisture sensitivity).- Incorrect incubation temperature or time.- Ensure the sample is completely dry before adding the reagent.- Always prepare labeling reagents fresh.- Verify the temperature of the heating block and incubation duration.[8]
Large, Broad "Dye" Peak - Inefficient SPE cleanup.- SPE cartridge overloaded.- Ensure proper SPE conditioning and washing steps.- Use a fresh SPE cartridge and do not exceed the recommended sample amount.
Multiple Product Peaks - Presence of anomers or isomers in the starting material (common for oligosaccharides).- Partial degradation (desulfation) during labeling.- This may be representative of the sample heterogeneity.[13]- For sensitive samples, consider optimizing incubation time and temperature to be less harsh.

Conclusion

This application note details a reliable and sensitive method for the fluorescent labeling of Neocarratetraose 4¹-sulfate sodium salt using 2-aminobenzamide. The protocol, encompassing reductive amination, HILIC SPE purification, and HILIC-HPLC analysis, provides a complete workflow for researchers and drug development professionals. This method enables the accurate relative quantification and detection of this sulfated oligosaccharide, facilitating further studies into its biological roles and applications.

References

  • High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution. PubMed. Available at: [Link]

  • Comparison of fluorescent labels for oligosaccharides and introduction of a new postlabeling purification method. PubMed. Available at: [Link]

  • The analysis of fluorophore-labeled glycans by high-resolution polyacrylamide gel electrophoresis. PubMed. Available at: [Link]

  • HPLC Analysis of Fluorescently Labeled Glycans. Springer Nature Experiments. Available at: [Link]

  • Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans. ACS Publications. Available at: [Link]

  • Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent Technologies. Available at: [Link]

  • In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry. Available at: [Link]

  • CHEMICAL SYNTHESIS OF HEPARAN SULFATE OLIGOSACCHARIDES FOR USE IN SINGLE MOLECULE FLUORESCENCE ANALYSIS. The University of Manchester. Available at: [Link]

  • Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters. Available at: [Link]

  • Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. PubMed. Available at: [Link]

  • Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. Available at: [Link]

  • Fluorescent Tagged Heparan Sulfate Precursor Oligosaccharides to Probe the Enzymatic Action of Heparitinase I. PMC. Available at: [Link]

  • Evaporative fluorophore labeling of carbohydrates via reductive amination. PubMed. Available at: [Link]

  • LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Ludger Ltd. Available at: [Link]

  • A simplified and sensitive fluorescent method for disaccharide analysis of both heparan sulfate and chondroitin/dermatan sulfates from biological samples. Glycobiology, Oxford Academic. Available at: [Link]

  • Purification of Fluorescently Derivatized N-Glycans by Magnetic Iron Nanoparticles. MDPI. Available at: [Link]

  • Fluorescent labels for analysis of mono- and oligosaccharides. ResearchGate. Available at: [Link]

  • Neocarraoctaose 41,43,45,47-tetrasulfate =95 133647-94-6. MilliporeSigma. Available at: [Link]

  • How to process fluorescently labeled oligos after HPLC purification? ResearchGate. Available at: [Link]

  • Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. NCBI. Available at: [Link]

Sources

Application

HPAEC-PAD separation of Neocarratetraose 41-sulfate

Application Note: HPAEC-PAD Separation of Neocarratetraose-4¹-sulfate Part 1: Introduction & Scientific Context Topic: High-Resolution Separation of Sulfated Carrageenan Oligosaccharides (Neocarratetraose-4¹-sulfate) Met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPAEC-PAD Separation of Neocarratetraose-4¹-sulfate

Part 1: Introduction & Scientific Context

Topic: High-Resolution Separation of Sulfated Carrageenan Oligosaccharides (Neocarratetraose-4¹-sulfate) Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[1]

The Analyte: Neocarratetraose-4¹-sulfate

In the context of carrageenan oligosaccharides, the notation "41" typically refers to , indicating a sulfate group at the C4 position of the first galactose residue (the non-reducing end).[2]

Neocarratetraose is a tetrasaccharide derived from


-carrageenan (kappa-carrageenan) via enzymatic depolymerization (using 

-carrageenase).[2][1] The backbone consists of alternating

-D-galactose-4-sulfate and

-3,6-anhydro-D-galactose units.[2][1]
  • Standard Structure:

    
    -neocarratetraose is typically disulfated  (Neocarratetraose-4¹,4³-di-O-sulfate).[2][1]
    
  • Target Analyte: Neocarratetraose-4¹-sulfate implies a monosulfated tetrasaccharide, likely resulting from specific desulfation or incomplete biosynthesis.[2][1]

  • Separation Challenge: Sulfated oligosaccharides are highly polar and acidic. Separation requires a method that discriminates based on both chain length (degree of polymerization, DP) and charge density (number of sulfate groups) .[1]

The Technique: HPAEC-PAD

HPAEC-PAD is the gold standard for carbohydrate analysis because it requires no derivatization .[2][1]

  • HPAEC (Separation): At high pH (>12), hydroxyl groups on sugars ionize (

    
    ), converting them into oxyanions.[2][1][3] Sulfated sugars possess permanent negative charges (sulfate 
    
    
    
    ), interacting strongly with the quaternary ammonium stationary phase.[1]
  • PAD (Detection): The analyte is oxidized at a gold working electrode using a specific potential waveform. This provides femtomole-level sensitivity.[2][1][4]

Part 2: Detailed Experimental Protocol

Instrumentation & Reagents
  • System: Thermo Scientific Dionex ICS-6000 or equivalent HPIC system.

  • Pump: Dual-piston isocratic or quaternary gradient pump (PEEK flow path required to withstand high pH).[2][1]

  • Detector: Electrochemical Detector (ED) with a Gold working electrode and Ag/AgCl reference electrode.[1]

  • Column:

    • Primary:Dionex CarboPac PA200 (3 x 250 mm) – Optimized for high-resolution charged oligosaccharide separation.[2][1]

    • Guard: CarboPac PA200 Guard (3 x 50 mm).[1]

    • Alternative: CarboPac PA100 (suitable, but PA200 offers better resolution for sulfated species).[2][1]

Mobile Phase Preparation

Precise eluent preparation is critical to prevent baseline drift and carbonate contamination.[2]

  • Eluent A (100 mM NaOH):

    • Degas 1 L of 18.2 MΩ·cm deionized water (vacuum filtration or helium sparge).[1]

    • Pipette 5.2 mL of 50% (w/w) NaOH (low-carbonate grade) into the water.[2][1]

    • Do not vortex or shake vigorously to avoid introducing CO₂.

  • Eluent B (1.0 M NaOAc in 100 mM NaOH):

    • Dissolve 82.03 g of anhydrous Sodium Acetate in ~900 mL degassed water.

    • Add 5.2 mL of 50% NaOH.

    • Bring to volume (1 L) with degassed water.[1]

Gradient Method (The "Push" Strategy)

Sulfated sugars bind tightly to the column.[1] A simple NaOH gradient is insufficient; Sodium Acetate (NaOAc) acts as a "pusher" ion to displace the sulfated analytes.[1]

Time (min)% Eluent A (100 mM NaOH)% Eluent B (1 M NaOAc + NaOH)[NaOAc] (mM)Comment
0.0 95550Equilibration
2.0 95550Sample Injection
30.0 5050500Linear Gradient (Separation)
35.0 01001000Column Wash (Remove poly-sulfated species)
40.0 95550Return to Initial Conditions
55.0 95550Re-equilibration (Crucial)
  • Flow Rate: 0.5 mL/min (for 3 mm column) or 1.0 mL/min (for 4 mm column).

  • Column Temperature: 30°C.

  • Injection Volume: 10–25 µL.

Detection Waveform (Standard Carbohydrate Quad)
  • Waveform: Standard 4-potential carbohydrate waveform.

  • Working Electrode: Gold (Au).[1][3][5][6]

  • Reference Electrode: Ag/AgCl or pH-Ag/AgCl.[2][1]

Time (s)Potential (V)IntegrationFunction
0.00+0.10-Start
0.20+0.10BeginDetection (Integration Start)
0.40+0.10EndDetection (Integration End)
0.41-2.00-Cleaning (Desorption)
0.42-2.00-Cleaning
0.43+0.60-Reactivation (Oxide formation)
0.44-0.10-Reduction (Oxide removal)
0.50-0.10-End Cycle

Part 3: Data Analysis & Troubleshooting

Expected Elution Order

Retention in HPAEC is governed by Charge Density .

  • Neutrals: Galactose / Anhydrogalactose (Elute in void volume).[1]

  • Monosulfated Disaccharides: Neocarrabiose-4¹-sulfate.[2][1]

  • Monosulfated Tetrasaccharides (Target): Neocarratetraose-4¹-sulfate .

    • Note: This elutes earlier than the standard disulfated tetrasaccharide because it has fewer negative charges (1 sulfate vs 2 sulfates).[1]

  • Disulfated Tetrasaccharides: Neocarratetraose-4¹,4³-di-O-sulfate.[2][1]

  • Higher Sulfated Oligomers: Hexasaccharides, Octasaccharides.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Baseline Carbonate contamination in NaOH.[2][1]Prepare fresh eluents using 50% w/w NaOH solution. Keep eluents under Helium or Nitrogen blanket.
Loss of Resolution Column fouling by proteins or lipids.Wash column with 200 mM HCl (off-line) followed by 1 M NaOH.[2][1]
Low Sensitivity Gold electrode recession or fouling.Polish the gold electrode with alumina slurry; replace disposable electrode gasket.
Ghost Peaks Carryover from previous run.Increase the "Column Wash" step duration (1 M NaOAc) to 10 minutes.

Part 4: Visualization (Graphviz DOT)[1][2]

Workflow: From Carrageenan to Chromatogram

G Raw Raw Kappa-Carrageenan Enzyme Enzymatic Hydrolysis (Kappa-Carrageenase) Raw->Enzyme Depolymerization Filter Filtration (0.22 µm) & Dilution Enzyme->Filter Cleanup HPAEC HPAEC Injection (CarboPac PA200) Filter->HPAEC Load Gradient Gradient Separation (NaOH / NaOAc) HPAEC->Gradient Elution PAD PAD Detection (Au Electrode) Gradient->PAD Oxidation Data Chromatogram Analysis (Identify N41S) PAD->Data Integration

Caption: Analytical workflow for the isolation and detection of Neocarratetraose-4¹-sulfate.

Logic of Separation (Charge Density Rule)

G Start Start Gradient (Low NaOAc) Neutral Neutral Sugars (Galactose) Start->Neutral Elutes Immediately MonoS Monosulfated Oligos (Neocarratetraose-4¹-S) Start->MonoS ~15-20 min End End Gradient (High NaOAc) DiS Disulfated Oligos (Neocarratetraose-4¹,4³-di-S) MonoS->DiS Increasing Ionic Strength Required PolyS Polysulfated (High DP Oligos) DiS->PolyS Strongest Retention PolyS->End Column Wash

Caption: Elution logic based on anionic charge density. Higher sulfate content requires higher NaOAc concentration for elution.

References

  • Corradini, C., et al. (2024).[2][1] Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. [Link]

  • Kazłowski, B., et al. (2018).[2][1][6] Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health Applications. MDPI Marine Drugs. [Link][2][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Neocarratetraose 41-Sulfate Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Understanding the causality behind molecular degradation is essential for robust experimental design. Neocarratetraose 41-sulfate is a highly specific, carrageenan-derived sulfated tetrasaccharide. Its structural integrity in solution is threatened by two primary vectors: the acid-lability of its 3,6-anhydro-D-galactose linkages and the hydrolytic susceptibility of its 4-O-sulfate ester group[1].

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure absolute stability of your oligosaccharide solutions.

Frequently Asked Questions (FAQs)

Q: Why is my Neocarratetraose 41-sulfate degrading rapidly in deionized (DI) water? A: DI water is not a neutral solvent; it rapidly absorbs atmospheric CO₂, dropping its pH to approximately 5.5. At this mildly acidic pH, the 3,6-anhydro-D-galactose linkages undergo protonation at the glycosidic oxygen, leading to rapid oxocarbenium ion formation and chain cleavage into neocarrabiose units. Always reconstitute in a buffered solution (pH 7.0–7.5).

Q: Can I autoclave my oligosaccharide solutions to ensure sterility? A: Absolutely not. Thermal stress above 40°C drastically accelerates the autohydrolysis of the sulfate ester group[2]. Furthermore, prolonged exposure to high temperatures (e.g., 121°C during autoclaving) will completely degrade the tetrasaccharide backbone. Sterilization must be performed exclusively via 0.22 µm cold filtration.

Q: Does the presence of salts or metal ions affect stability? A: Yes. While monovalent cations (like Na⁺ and K⁺) help stabilize the polyanionic conformation of the oligosaccharide, trace divalent heavy metals can act as catalysts for opportunistic marine sulfatases that may contaminate laboratory environments[3]. This is why the addition of a chelating agent is strictly required.

Degradation Pathways & Troubleshooting Guide

Understanding how your molecule breaks down allows you to diagnose issues directly from your analytical readouts.

degradation_pathway NCT Neocarratetraose 41-sulfate Desulf Desulfated Tetrasaccharide NCT->Desulf Temp > 40°C or Trace Sulfatases Cleaved Neocarrabiose Derivatives NCT->Cleaved Acidic pH < 6.0 (Glycosidic Cleavage)

Figure 1: Primary degradation pathways of Neocarratetraose 41-sulfate in aqueous solutions.

Issue 1: Loss of Sulfate Group (Desulfation)
  • Symptom: A shift in HPLC retention time to a less polar fraction, or a loss of negative charge observed in capillary electrophoresis.

  • Root Cause: Enzymatic cleavage by trace carrageenan sulfatases[1] or thermal autohydrolysis. Many marine-derived sulfatases retain high activity at 40°C[3].

  • Causality & Solution: Metallo-sulfatases require divalent cations (like Ca²⁺ or Mg²⁺) to stabilize their active site. By adding 1 mM EDTA to your buffer, you strip these metal ions, effectively neutralizing enzymatic desulfation. Store solutions strictly at 4°C or below.

Issue 2: Molecular Weight Reduction (Chain Cleavage)
  • Symptom: LC-MS analysis reveals the disappearance of the intact tetrasaccharide mass and the appearance of peaks corresponding to neocarrabiose[2].

  • Root Cause: Acid-catalyzed hydrolysis of the α-(1→3) or β-(1→4) glycosidic bonds.

  • Causality & Solution: The unique anhydro-ring in carrageenan derivatives creates high ring strain, making the adjacent glycosidic bonds highly susceptible to acid hydrolysis. Maintain your buffer strictly between pH 7.0 and 7.5.

Quantitative Data: Stability Matrix

The following table summarizes the stability of Neocarratetraose 41-sulfate under various environmental conditions, highlighting the critical need for proper buffering and chelation.

Solvent ConditionpHTempAdditivesEstimated Half-Life (t½)Primary Degradation Mode
Unbuffered DI Water~5.525°CNone< 48 hoursGlycosidic Cleavage
50 mM Phosphate Buffer7.225°CNone14 daysTrace Desulfation
50 mM Phosphate Buffer7.24°C1 mM EDTA> 6 months Stable (None observed)
50 mM Phosphate Buffer7.260°C1 mM EDTA< 12 hoursThermal Desulfation

Experimental Protocols: Preparation & Validation

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology ensures the preparation of a highly stable 10 mM stock solution of Neocarratetraose 41-sulfate.

stabilization_workflow Step1 1. Buffer Preparation 50 mM Na-Phosphate, pH 7.2 Step2 2. Chelation Add 1 mM EDTA Step1->Step2 Prevent acid hydrolysis Step3 3. Reconstitution Dissolve Lyophilized Powder Step2->Step3 Inhibit metallo-enzymes Step4 4. Sterilization 0.22 µm PES Filtration Step3->Step4 Avoid thermal degradation Step5 5. Validation & Storage LC-MS Check -> Store at -80°C Step4->Step5 Prevent microbial growth

Figure 2: Optimized workflow for the preparation of stable oligosaccharide solutions.

Step-by-Step Methodology

Step 1: Buffer Formulation

  • Prepare a 50 mM Sodium Phosphate buffer.

  • Adjust the pH to exactly 7.2 using NaOH or HCl. Causality: pH 7.2 provides the optimal thermodynamic minimum for both glycosidic bond stability and sulfate ester retention.

  • Add EDTA to a final concentration of 1 mM.

Step 2: Reconstitution

  • Remove the lyophilized Neocarratetraose 41-sulfate powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator (prevents condensation-induced localized hydrolysis).

  • Dissolve the powder in the prepared buffer to achieve a 10 mM concentration. Vortex gently until completely clear.

Step 3: Cold Sterilization

  • Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes exhibit extremely low non-specific binding for highly charged sulfated carbohydrates compared to nylon or nitrocellulose.

Step 4: Self-Validation via LC-MS

  • Validation Check: Before using the stock in biological assays, analyze a 5 µL aliquot using an ESI-QTOF mass spectrometer in negative ion mode.

  • Instrument Parameters: Set the desorption gas temperature to 450°C and the capillary voltage to 1.8 kV[4].

  • Success Criteria: The presence of a single dominant peak corresponding to the intact mass of the sulfated tetrasaccharide confirms successful stabilization. The appearance of lower m/z peaks indicates protocol failure (likely due to contaminated buffer or thermal stress).

Step 5: Aliquoting and Storage

  • Aliquot the validated solution into single-use sterile microcentrifuge tubes.

  • Flash-freeze in liquid nitrogen and store at -80°C. Causality: Repeated freeze-thaw cycles cause localized pH shifts due to the differential crystallization of buffer salts, which rapidly degrades the oligosaccharide. Single-use aliquots eliminate this risk.

References

  • Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products Source: MDPI International Journal of Molecular Sciences (2013) URL:[Link]

  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase Source: ACS Publications, Journal of Agricultural and Food Chemistry (2025) URL:[Link]

  • Whole genome sequencing of a novel carrageenan-degrading bacterium Photobacterium rosenbergii and oligosaccharide preparation Source: Frontiers in Microbiology (2025) URL:[Link]

  • Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora Source: SciSpace / Frontiers in Cellular and Infection Microbiology (2014) URL:[Link]

Sources

Optimization

Technical Support Center: Neocarratetraose 4¹-Sulfate Sodium Salt

Topic: Preventing Desulfation & Maintaining Structural Integrity Audience: Researchers, Formulation Scientists, and Glycobiology Specialists[1] Introduction: The Stability Paradox Neocarratetraose 4¹-sulfate sodium salt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Desulfation & Maintaining Structural Integrity Audience: Researchers, Formulation Scientists, and Glycobiology Specialists[1]

Introduction: The Stability Paradox

Neocarratetraose 4¹-sulfate sodium salt is a sulfated oligosaccharide derived from


-carrageenan.[1] Its biological activity—often related to anticoagulant, antiviral, or inflammatory modulation—is strictly dependent on the sulfate ester (

)
retention at the C4 position of the non-reducing galactose unit.[1]

While the glycosidic bonds of carrageenans are known to be acid-labile (used for depolymerization), the sulfate ester bond itself possesses a distinct stability profile.[1] Desulfation (hydrolysis of the ester) typically requires higher activation energy than depolymerization but becomes the dominant degradation pathway under specific conditions: low pH combined with elevated temperature or solvolytic attack in non-aqueous polar solvents .

This guide provides an autonomous, mechanism-first approach to preventing this degradation.

Module 1: The Chemistry of Instability (Mechanism)

To prevent desulfation, one must understand the molecular trigger. The sulfate group on the C4 position is a sulfate ester , not a free ion.

The Acid-Catalyzed Desulfation Mechanism

In acidic media, the ester oxygen is protonated, making the sulfate group a better leaving group.[1] Water (or another nucleophile) then attacks the carbon, cleaving the C-O bond or the S-O bond depending on conditions.

  • Protonation:

    
     attaches to the ester oxygen.
    
  • Cleavage: The bond breaks, releasing

    
     and leaving a hydroxyl group on the sugar.
    
  • Result: Loss of anionic charge and biological affinity.

Critical Thresholds:

  • pH < 4.0: Rapid glycosidic hydrolysis (depolymerization).

  • pH < 2.0 + Heat (>60°C): Significant desulfation risk.[1]

  • Solvolysis: In DMSO/Methanol mixtures with trace acid, desulfation can occur without depolymerization (a common synthesis error).[1]

Visualization: Degradation Pathways

DesulfationPathways Start Neocarratetraose 4¹-Sulfate (Intact) Acid Acidic Environment (pH < 4.0) Start->Acid Mild Mild Acid (pH 3-4, <40°C) Acid->Mild Low Energy Strong Strong Acid / Heat (pH < 2, >60°C) Acid->Strong High Energy Depoly Depolymerization (Glycosidic Bond Cleavage) Mild->Depoly Primary Outcome Strong->Depoly Rapid Desulf Desulfation (Sulfate Ester Hydrolysis) Strong->Desulf Secondary Outcome (Critical Failure)

Figure 1: Mechanistic divergence between depolymerization and desulfation.[1] Note that while mild acid breaks the sugar chain, high energy (heat/strong acid) is required to strip the sulfate group.

Module 2: Storage & Handling Protocols

The sodium salt form provides ionic stability, but moisture is the catalyst for degradation.

Standard Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)Lowers kinetic energy, halting spontaneous hydrolysis rates.[1]
Physical State Lyophilized Powder Removal of water prevents hydrolysis. Solid-state degradation is negligible.[1]
Container Amber Glass / PolypropyleneProtects from light (minor factor) and provides moisture barrier.
Desiccant Silica Gel / P2O5Crucial: Hygroscopic sodium salts absorb atmospheric water, creating localized acidic micro-environments if CO2 dissolves.
Reconstitution Protocol (Self-Validating)

Do not use unbuffered water. Water absorbs atmospheric


, lowering pH to ~5.5, which is borderline for long-term stability of sulfated sugars.[1]
  • Solvent: Use 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0) or PBS (pH 7.4) .[1]

  • Why: The slight alkalinity neutralizes any trace acidity and stabilizes the ester bond.

  • Validation: Check pH immediately after dissolution. It must remain >7.0.[2]

Module 3: Experimental Troubleshooting (FAQs)
Scenario A: "I see a mass shift of -80 Da in my LC-MS data."

Diagnosis: You have suffered Desulfation.[1] Cause:

  • Eluent Acidification: Did you use 0.1% Formic Acid or TFA in your mobile phase?

  • Ion Source Heat: High desolvation temperatures in ESI-MS can cause "in-source fragmentation" of sulfate groups.[1]

Corrective Action:

  • Mobile Phase: Switch to 10 mM Ammonium Acetate (pH 7.0) or use negative mode with minimal weak acid (e.g., 5 mM HFIP).

  • MS Tuning: Lower the desolvation temperature and cone voltage. Sulfate groups are fragile in the gas phase.

Scenario B: "The sample is insoluble or cloudy in DMSO."

Diagnosis: Sodium Salt Aggregation. Cause: Polysaccharide sodium salts are often poorly soluble in organic solvents like pure DMSO. Corrective Action:

  • Ion Exchange: If organic solubility is required (e.g., for methylation analysis), convert the Sodium salt to a Pyridinium salt or Tetrabutylammonium (TBA) salt via cation exchange resin.[1] These lipophilic counter-ions allow solubility in DMSO without requiring heat (which risks desulfation).

Scenario C: "My NMR signals for H4 are shifting upfield."

Diagnosis: Hydrolysis of the sulfate ester. Scientific Logic: The sulfate group is electron-withdrawing.[1] When attached to C4, it deshields the H4 proton (downfield shift). If the sulfate falls off, H4 shifts upfield (lower ppm). Protocol: Compare 1H-NMR spectra to a reference standard. Loss of the signal at ~4.6-4.8 ppm (typical for sulfated H4 in galactose) confirms desulfation.[1]

Module 4: Decision Tree for Sample Handling

Use this logic flow to determine the safe processing method for your experiment.

HandlingLogic Start Start: Neocarratetraose Handling Solvent Select Solvent Start->Solvent Water Aqueous Buffer Solvent->Water Organic Organic (DMSO/DMF) Solvent->Organic CheckPH Check pH Water->CheckPH SaltSwap Salt Exchange Required? (Na+ -> Pyridinium+) Organic->SaltSwap Safe Safe to Proceed (pH 7-9) CheckPH->Safe pH > 7 Risk Risk: Acidic CheckPH->Risk pH < 5 SaltSwap->Safe Yes (Cold Exchange) SaltSwap->Risk No (Heating Na+ salt)

Figure 2: Operational decision tree for solvent selection and salt exchange to minimize desulfation risks.

References
  • Mechanism of Acid Hydrolysis

    • Ciancia, M., et al.[1] (2005).[3][4] "Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides." Glycobiology, 15(12).[1]

    • Source: [1]

  • Structural Characterization & Stability

    • Yu, G., et al.[1] (2006).[3] "Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry." Analytical Chemistry, 78(24).[1]

    • Source: [1]

  • Desulfation Methodology (What to avoid)

    • Takano, R., et al.[2] (1996). "Desulfation of Sulfated Carbohydrates Mediated by Silylating Reagents." Journal of Carbohydrate Chemistry.

    • Source:

  • General Carrageenan Oligosaccharide Production

    • Diah, A.W.M., et al.[1][5] (2022).[4] "The Antioxidant Activities of Acid Hydrolysis of

      
      -Carrageenan." Rasayan Journal of Chemistry.
      
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Purification Yields of Neocarratetraose 4-O-monosulfate

Welcome to the technical support center dedicated to enhancing the purification yields of Neocarratetraose 4-O-monosulfate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the purification yields of Neocarratetraose 4-O-monosulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification process. Our goal is to empower you with the knowledge to not only execute protocols but also to understand the underlying scientific principles for effective optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of Neocarratetraose 4-O-monosulfate, providing concise and actionable answers.

Q1: What is the primary challenge in purifying Neocarratetraose 4-O-monosulfate?

A1: The primary challenge lies in its high polarity and anionic nature due to the sulfate group, combined with its relatively small size as a tetrasaccharide. This makes it susceptible to interactions with purification matrices, leading to potential yield loss and co-elution with other charged or polar contaminants. Furthermore, as a sulfated oligosaccharide, it can be prone to degradation under harsh pH conditions, necessitating careful control of the purification environment.

Q2: Which chromatographic techniques are most suitable for purifying Neocarratetraose 4-O-monosulfate?

A2: A multi-step chromatographic approach is often necessary for achieving high purity. The most effective techniques include:

  • Anion-Exchange Chromatography (AEC): This is the cornerstone for separating sulfated oligosaccharides from neutral or less-sulfated species. The negatively charged sulfate group on Neocarratetraose 4-O-monosulfate will bind to a positively charged stationary phase, allowing for its separation based on charge.[1][2]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume. It is particularly useful for removing larger contaminants like proteins or polysaccharides, and smaller impurities such as salts or monosaccharides.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): Both HPLC and FPLC can be configured with either AEC or SEC columns to provide higher resolution and faster separation times compared to traditional low-pressure chromatography.[6][7] Reversed-phase HPLC with an ion-pairing reagent can also be an option for separating sulfated carbohydrates.[8]

Q3: How can I effectively remove salts from my purified Neocarratetraose 4-O-monosulfate sample?

A3: Desalting is a critical step, especially after ion-exchange chromatography where high salt concentrations are used for elution. The preferred methods are:

  • Size-Exclusion Chromatography (SEC): Using a column with a low molecular weight cut-off (e.g., ~1 kDa) will allow the larger Neocarratetraose 4-O-monosulfate to elute in the void volume while the smaller salt ions are retained and elute later.

  • Dialysis: While effective, dialysis can be time-consuming and may lead to sample loss, especially for a smaller oligosaccharide. Using a membrane with a low molecular weight cutoff (e.g., 100-500 Da) is crucial.

  • Solid-Phase Extraction (SPE): Certain SPE cartridges, like those with graphitized carbon, can retain oligosaccharides while allowing salts to pass through.[9]

Q4: What are the best practices for storing purified Neocarratetraose 4-O-monosulfate to ensure its stability?

A4: To maintain the integrity of the purified product, it should be lyophilized (freeze-dried) to a powder and stored at -20°C or lower in a desiccated environment. If in solution, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The pH of the solution should be maintained between 6.0 and 7.5 to prevent acid-catalyzed desulfation.

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of Neocarratetraose 4-O-monosulfate.

Guide 1: Low Purification Yield

Low recovery of your target oligosaccharide is a frequent challenge. The following table outlines potential causes and corresponding solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield after Anion-Exchange Chromatography (AEC) Irreversible Binding: The highly charged Neocarratetraose 4-O-monosulfate may bind too strongly to the anion-exchange resin.[10]Optimize Elution: Increase the final salt concentration of your elution gradient (e.g., up to 2 M NaCl). Consider using a weaker anion-exchange resin if strong binding persists.
Sample Degradation: The pH of the buffers may be too high or too low, leading to desulfation or glycosidic bond cleavage.Buffer pH: Ensure your buffers are within a pH range of 6.0-7.5. The stability of sulfated oligosaccharides can be compromised at extreme pH values.
Inefficient Elution: The flow rate may be too high, not allowing for complete elution of the bound oligosaccharide.Reduce Flow Rate: Lowering the flow rate during elution can improve the interaction between the eluent and the bound sample, leading to better recovery.[7]
Low Yield after Size-Exclusion Chromatography (SEC) Adsorption to Matrix: The oligosaccharide may be interacting with the SEC matrix through non-specific interactions.[7]Increase Ionic Strength: Add a low concentration of salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions with the column matrix.
Incorrect Column Choice: The pore size of the SEC resin may be inappropriate for the size of the tetrasaccharide.Select Appropriate Pore Size: For a tetrasaccharide, a column with a fractionation range suitable for small molecules (e.g., 100-5000 Da) should be used.[4]
General Low Yield Sample Loss during Transfers: Multiple steps can lead to cumulative sample loss.Minimize Transfers: Plan your workflow to reduce the number of vessel changes. Rinse tubes and pipette tips with buffer to recover any residual sample.
Inaccurate Quantification: The method used to quantify the oligosaccharide may be inaccurate.Validate Quantification Method: Use a reliable method for carbohydrate quantification, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which is highly sensitive for oligosaccharides.[11]
Guide 2: Poor Resolution and Purity

Achieving high purity requires well-resolved chromatographic peaks. The following guide addresses common resolution issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing in AEC or HPLC Secondary Interactions: The oligosaccharide may have secondary hydrophobic or other non-ionic interactions with the stationary phase.[7]Modify Mobile Phase: Add a small amount of an organic modifier (e.g., 5-10% acetonitrile) to the mobile phase to disrupt hydrophobic interactions. Ensure the column is well-packed and free of voids.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Load: Decrease the amount of sample injected onto the column.
Co-elution of Contaminants Insufficient Separation Power: The chosen chromatographic method may not be able to resolve the target from impurities with similar properties.Optimize Gradient: In AEC, a shallower salt gradient will improve the separation of molecules with small differences in charge.[1]
Inappropriate Column Chemistry: The stationary phase may not be optimal for the separation.Select a Different Column: Consider a column with a different chemistry or a smaller particle size for higher resolution. For HPLC, columns specifically designed for carbohydrate analysis can provide better separation.
Presence of Isomers: Structural isomers of Neocarratetraose 4-O-monosulfate may be present and difficult to separate.High-Resolution Techniques: Employ high-performance techniques like HPAEC-PAD, which can often separate structural isomers.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the purification of Neocarratetraose 4-O-monosulfate.

Protocol 1: Two-Step Purification by Anion-Exchange and Size-Exclusion Chromatography

This protocol outlines a standard two-step purification process for isolating Neocarratetraose 4-O-monosulfate from a crude mixture.

Step 1: Anion-Exchange Chromatography (AEC)

  • Column Preparation:

    • Select a suitable anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose).

    • Equilibrate the column with at least 5 column volumes (CV) of low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Sample Loading:

    • Dissolve the crude sample in the low-salt buffer and filter through a 0.22 µm filter to remove particulates.

    • Load the sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 CV of the low-salt buffer to remove unbound, neutral, and weakly anionic contaminants.

  • Elution:

    • Elute the bound oligosaccharides using a linear salt gradient (e.g., 0-2 M NaCl in 20 mM Tris-HCl, pH 7.4) over 10-20 CV. The negatively charged sulfate group will interact with the positively charged resin, and increasing the salt concentration will compete for these binding sites, eluting the molecule.[1]

    • Collect fractions and monitor the absorbance at ~230 nm (for the glycosidic bonds) or use a carbohydrate-specific assay to identify the fractions containing the oligosaccharide.

  • Fraction Pooling:

    • Analyze the fractions (e.g., by TLC or HPAEC-PAD) to identify those containing pure Neocarratetraose 4-O-monosulfate.

    • Pool the pure fractions.

Step 2: Desalting and Final Purification by Size-Exclusion Chromatography (SEC)

  • Column Preparation:

    • Select an SEC column with a low molecular weight fractionation range (e.g., Bio-Gel P-2 or Sephadex G-25).

    • Equilibrate the column with at least 2 CV of a volatile buffer (e.g., 50 mM ammonium bicarbonate) or deionized water.

  • Sample Loading:

    • Concentrate the pooled fractions from AEC if necessary.

    • Load the sample onto the equilibrated SEC column.

  • Elution:

    • Elute with the same volatile buffer or deionized water. The Neocarratetraose 4-O-monosulfate will elute in the earlier fractions, while the salt will be retained and elute later.[3]

    • Collect fractions and monitor for the presence of the oligosaccharide.

  • Final Steps:

    • Pool the fractions containing the desalted Neocarratetraose 4-O-monosulfate.

    • Lyophilize the pooled fractions to obtain a pure, dry powder.

Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting low purification yields.

troubleshooting_low_yield cluster_aec AEC Troubleshooting cluster_sec SEC Troubleshooting cluster_general General Troubleshooting start Low Yield of Neocarratetraose 4-O-monosulfate check_step Identify Purification Step with Major Loss start->check_step aec_loss Loss during AEC check_step->aec_loss Anion-Exchange sec_loss Loss during SEC check_step->sec_loss Size-Exclusion general_loss General Low Yield check_step->general_loss Across All Steps aec_cause1 Irreversible Binding? aec_loss->aec_cause1 sec_cause1 Adsorption to Matrix? sec_loss->sec_cause1 gen_cause1 Mechanical Loss? general_loss->gen_cause1 aec_sol1 Increase Salt in Elution (up to 2M NaCl) aec_cause1->aec_sol1 Yes aec_cause2 Sample Degradation? aec_cause1->aec_cause2 No aec_sol2 Check Buffer pH (Maintain 6.0-7.5) sec_sol1 Add Salt to Mobile Phase (e.g., 150 mM NaCl) sec_cause1->sec_sol1 Yes sec_cause2 Incorrect Pore Size? sec_cause1->sec_cause2 No sec_sol2 Select Column for Low MW (100-5000 Da) gen_sol1 Minimize Transfers & Rinse Vessels gen_cause1->gen_sol1 Yes gen_cause2 Inaccurate Quantification? gen_cause1->gen_cause2 No gen_sol2 Validate Quantification (e.g., HPAEC-PAD)

Caption: Troubleshooting workflow for low purification yields.

The diagram below illustrates the general purification workflow for Neocarratetraose 4-O-monosulfate.

purification_workflow start Crude Sample Containing Neocarratetraose 4-O-monosulfate aec Anion-Exchange Chromatography (AEC) start->aec sec Size-Exclusion Chromatography (SEC) for Desalting aec->sec lyophilize Lyophilization sec->lyophilize end Pure Neocarratetraose 4-O-monosulfate Powder lyophilize->end

Caption: General purification workflow.

IV. References

  • Garenaux, E., et al. (2008). A single step method for purification of sulfated oligosaccharides. Glycoconjugate Journal, 25(9), 903-15. [Link]

  • Lin, S. L., et al. (2013). Quantitative Analysis of Oligosaccharides Derived from Sulfated Glycosaminoglycans by Nanodiamond-Based Affinity Purification and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 85(8), 4106-14. [Link]

  • Zhang, W., et al. (2024). Purification and Structural Analyses of Sulfated Polysaccharides from Low-Value Sea Cucumber Stichopus naso and Anticoagulant Activities of Its Oligosaccharides. Marine Drugs, 22(6), 263. [Link]

  • Lesur, A., et al. (2021). Improved Detection of Polysulfated Oligosaccharides by Mass Spectrometry Applicable to Miniaturized Samples. Molecules, 26(11), 3354. [Link]

  • Ziegler, A., & Zaia, J. (2006). Size-exclusion chromatography of heparin oligosaccharides at high and low pressure. Journal of Chromatography B, 837(1-2), 76-86. [Link]

  • Tosoh Corporation. (2011). Reduce Oligosaccharide Analysis Time with TSKgel SuperOligoPW Size Exclusion Chromatography Columns Packed with Three Micron Particles. LCGC International. [Link]

  • Michel, G., et al. (2021). Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. Glycobiology, 31(4), 415-427. [Link]

  • Li, G., et al. (2021). Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4. ACS Chemical Biology, 16(10), 1965-1974. [Link]

  • KNAUER. (2025). Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos. KNAUER Application Notes. [Link]

  • Götze, S., et al. (2020). On resin synthesis of sulfated oligosaccharides. Chemical Science, 11(3), 762-769. [Link]

  • Thermo Fisher Scientific. (2015). Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography. YouTube. [Link]

  • Rasmussen, L. E., & Meyer, A. S. (2010). Size Exclusion Chromatography for the Quantitative Profiling of the Enzyme-Catalyzed Hydrolysis of Xylo-oligosaccharides. Journal of Agricultural and Food Chemistry, 58(1), 133-139. [Link]

  • Nair, L. M., et al. (2017). Characterization and biological activities of cyclic (1 → 3, 1 → 6)-β-glucans from Bradyrhizobium japonicum. ResearchGate. [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Complex Carbohydrate Research Center. (n.d.). Techniques - High Performance Anion Exchange Chromatography. University of Georgia. [Link]

  • Chromatography Forum. (2011). Column for sulfated carbohydrates. Chromatography Forum. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Sucrose hexasulfate on BIST A+ Column. SIELC. [Link]

  • ResearchGate. (2019). Elution from chromatography giving low yields, any suggestions?. ResearchGate. [Link]

  • Wiegand, T., et al. (2025). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. Molecules, 30(3), 1-16. [Link]

  • Petříková, E., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3254. [Link]

  • Google Patents. (2008). HPLC analysis of sugars and sugar alcohols. Google Patents.

  • Lee, J.-C., et al. (2020). Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction. Marine Drugs, 18(11), 548. [Link]

  • Lin, C.-H., et al. (2022). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. Foods, 11(23), 3848. [Link]

Sources

Optimization

Technical Support Center: Neocarratetraose 41-Sulfate Handling &amp; Storage

Welcome to the Technical Support Center for sulfated marine oligosaccharides. Neocarratetraose 41-sulfate (a tetrasaccharide derived from -carrageenan) is a highly specialized molecule that requires stringent handling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfated marine oligosaccharides. Neocarratetraose 41-sulfate (a tetrasaccharide derived from


-carrageenan) is a highly specialized molecule that requires stringent handling. Due to its unique structural features—specifically the 3,6-anhydro-D-galactose (3,6-AnG) bridge and the C4-sulfate ester—it is highly susceptible to environmental stress.

This guide provides researchers with the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to prevent sample degradation.

Mechanisms of Degradation: The Causality of Instability

To effectively store Neocarratetraose 41-sulfate, you must first understand the three primary pathways that lead to its destruction.

  • Acid-Catalyzed Hydrolysis: The 3,6-anhydro bridge creates a bicyclic ring system with significant steric strain. When the pH drops below 6.0, the glycosidic oxygen is rapidly protonated. This leads to the opening of the ring and the irreversible degradation of the sugar into 5-hydroxymethylfurfural (HMF) and free galactose residues [1].

  • Thermal Desulfation (Auto-catalysis): The sulfate ester bond at the C4 position is susceptible to nucleophilic attack by water at elevated temperatures (>40°C). If desulfation occurs, it releases free sulfuric acid into the solution. In unbuffered environments, this causes a rapid, localized drop in pH, which immediately triggers the acid hydrolysis pathway described above.

  • Enzymatic Depolymerization: Marine bacteria (such as Pseudoalteromonas carrageenovora and Cellulophaga lytica) possess Polysaccharide Utilization Loci (PULs) that secrete highly active

    
    -carrageenases and sulfatases [2, 3]. Even trace microbial contamination from non-sterile lab environments can introduce these highly stable enzymes, which aggressively depolymerize the tetrasaccharide into neocarrabiose-sulfate.
    

Degradation Neo Neocarratetraose 41-sulfate (Intact DP4) Acid Acid Hydrolysis (pH < 6.0) Neo->Acid Protonation of 3,6-AnG Enzyme Enzymatic Cleavage (κ-Carrageenases) Neo->Enzyme Microbial Contamination Thermal Thermal Desulfation (Temp > 40°C) Neo->Thermal Ester Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) + Galactose Residues Acid->HMF Ring Cleavage & Dehydration Biose Neocarrabiose-sulfate (DP2 Fragments) Enzyme->Biose Glycosidic Bond Cleavage Desulf Desulfated Neocarratetraose + Free Sulfuric Acid Thermal->Desulf Loss of SO3- (Auto-catalytic) Desulf->Acid Lowers local pH

Caption: The three primary degradation pathways of Neocarratetraose 41-sulfate and their cascading effects.

Quantitative Stability Matrix

To aid in experimental planning, summarize your storage strategy using the validated stability matrix below. Never store Neocarratetraose 41-sulfate in unbuffered LC-MS grade water for longer than 24 hours.

Storage ConditionBuffer StatusTemperatureExpected Shelf LifePrimary Degradation Risk
Aqueous SolutionUnbuffered (dH₂O)25°C< 48 HoursAcid Hydrolysis (Auto-catalytic)
Aqueous SolutionBuffered (pH 7.5)4°C1 - 2 WeeksEnzymatic / Microbial Growth
Aqueous SolutionBuffered (pH 7.5)-20°C3 - 6 MonthsFreeze-Thaw Desulfation
Lyophilized Powder Desiccated -80°C > 2 Years Negligible (Highly Stable)

Standard Operating Procedure: Lyophilization & Long-Term Storage

To establish a self-validating system for long-term storage, follow this step-by-step methodology. This protocol ensures the structural integrity of the 3,6-AnG bridge and prevents thermal desulfation.

Phase 1: Preparation & Solubilization

  • Buffer Selection: Dissolve the Neocarratetraose 41-sulfate in a 10 mM Sodium Phosphate buffer adjusted strictly to pH 7.5.

    • Causality Note: Do not use Tris buffer. Tris has a massive temperature coefficient (

      
      ). A Tris solution at pH 7.5 at room temperature will shift to a highly alkaline pH when frozen at -80°C, risking base-catalyzed epimerization.
      
  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, endotoxin-free cryovials. This eliminates marine bacteria and prevents carrageenase contamination.

Phase 2: Lyophilization 3. Snap Freezing: Submerge the cryovials in liquid nitrogen for 60 seconds. Slow freezing allows large ice crystals to form, which can physically sheer the oligosaccharide chains and concentrate salts in micro-pockets, causing localized pH drops. 4. Sublimation: Transfer immediately to a lyophilizer. Run the primary drying phase at -50°C and < 0.1 mbar for 24–48 hours until a dry, fluffy white powder is achieved.

Phase 3: Validation & Storage 5. Self-Validation Step: Re-dissolve a 1 mg test aliquot of the newly lyophilized powder in 1 mL of LC-MS grade water. Measure the pH. If the pH has dropped below 7.0, your buffer volatilized during lyophilization. Discard and prepare a new batch using a non-volatile buffer. 6. Storage: Seal the vials with Parafilm, place them in a secondary container with a desiccant pack, and store at -80°C.

Troubleshooting Guides & FAQs

Troubleshooting Start Degradation Detected (via NMR/HPLC/MS) CheckpH Check Buffer pH Start->CheckpH IsLow pH < 6.5? CheckpH->IsLow AcidIssue Acid Hydrolysis Fix: Switch to pH 7.5 Phosphate IsLow->AcidIssue Yes CheckTemp Check Storage Temp IsLow->CheckTemp No IsHigh Stored > 4°C? CheckTemp->IsHigh TempIssue Thermal Desulfation Fix: Lyophilize & Store at -80°C IsHigh->TempIssue Yes CheckMicro Check Sterility IsHigh->CheckMicro No IsContam Bacterial Growth? CheckMicro->IsContam MicroIssue Enzymatic Degradation Fix: 0.22µm Filtration IsContam->MicroIssue Yes

Caption: Diagnostic workflow for identifying the root cause of Neocarratetraose 41-sulfate degradation.

Q: My HPLC chromatogram shows a massive new peak absorbing strongly at 280 nm after storing the sample for a week at room temperature. What happened?

A: A strong UV absorbance at 280 nm is the classic signature of 5-hydroxymethylfurfural (HMF). This indicates that the 3,6-anhydro-D-galactose bridge has undergone acid-catalyzed hydrolysis and subsequent dehydration. To correct this, ensure your storage buffer is strictly maintained at pH 7.5 and store the sample at -20°C or lower. Discard the current sample, as HMF formation is irreversible.

Q: I am observing a mass shift of -80 Da in my mass spectrometry analysis, but the degree of polymerization (DP4) remains intact. Why?

A: A loss of exactly 80 Da corresponds to the cleavage of a sulfate group (


). This is thermal desulfation. It frequently occurs if the sample is subjected to repeated freeze-thaw cycles or stored in unbuffered water, where localized heating or acidic microenvironments catalyze ester hydrolysis. Aliquot your samples prior to freezing to ensure they are only thawed once.
Q: I stored my sample at 4°C in a pH 7.5 buffer, but after a month, my DP4 tetrasaccharide has degraded entirely into DP2 (Neocarrabiose). Why did the buffer fail?

A: The buffer did not fail; your sterility did. The specific cleavage of a tetrasaccharide into disaccharides without the formation of HMF is the hallmark of enzymatic depolymerization by


-carrageenases. Marine bacteria thrive in neutral pH environments. You must pass all liquid samples through a 0.22 µm filter prior to storage. If your downstream applications permit, adding a bacteriostatic agent (e.g., 0.02% sodium azide) will prevent this.

References

  • Production of 3,6-anhydro-D-galactose from κ-carrageenan using acid catalysts ResearchGate[Link]

  • Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora Frontiers in Microbiology[Link]

  • Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products International Journal of Molecular Sciences (MDPI)[Link]

Troubleshooting

Technical Support Center: Minimizing Salt Interference in Neocarratetraose MS Analysis

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals dealing with the structural elucidation of highly sulfated glycans.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals dealing with the structural elucidation of highly sulfated glycans.

Neocarratetraose is a sulfated tetrasaccharide derived from the enzymatic degradation of


-carrageenan, consisting of alternating 3,6-anhydro-

-D-galactose and

-D-galactose-4-sulfate units[1]. Its high degree of sulfation makes it extremely prone to forming alkali metal adducts (Na+, K+) during Electrospray Ionization Mass Spectrometry (ESI-MS). This salt interference splits the ion current, severely suppresses the analyte signal, and complicates tandem MS (MS/MS) interpretation.

Below, we troubleshoot the root causes of salt interference and provide field-proven, self-validating protocols to achieve pristine MS spectra.

FAQ 1: Sample Preparation & Desalting (The Root Cause)

Q: Why do standard C18 desalting columns fail to retain neocarratetraose, and how can I effectively remove the salts?

A: Standard C18 Solid Phase Extraction (SPE) relies entirely on hydrophobic interactions. Neocarratetraose, with its multiple highly polar sulfate groups and hydrophilic carbohydrate backbone, has virtually no hydrophobicity. Consequently, it fails to partition into the C18 stationary phase and elutes in the void volume alongside the interfering salts.

The Solution: You must switch to Porous Graphitic Carbon (PGC) chromatography. PGC retains highly polar and charged compounds through a dual mechanism: hydrophobic interactions and strong electronic (charge-induced dipole) interactions between the polar sulfate groups and the planar polarizable graphitic surface[2]. This allows you to trap the glycan while washing away the non-interacting metal cations.

PGC_Workflow Start Crude Neocarratetraose (High Salt) Condition Condition PGC Column (100% ACN, then H2O) Start->Condition Load Load Sample (Aqueous) Condition->Load Wash Wash Salts (H2O) Load->Wash Elute Elute Analyte (30% ACN + 0.05% TFA) Wash->Elute Detect Clean MS Detection Elute->Detect

Workflow for desalting neocarratetraose using Porous Graphitic Carbon (PGC).

Self-Validating Protocol: PGC SPE Desalting

Validation Checkpoint: A successful desalting run will yield an eluate that produces a dominant


 or 

peak in ESI-MS without

or

mass shifts[1].
  • Column Conditioning: Wash the PGC cartridge (e.g., 50 mg bed weight) with 3 column volumes (CV) of 100% Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA) to activate the graphitic surface.

  • Equilibration: Flush with 4 CV of LC-MS grade

    
     to remove the organic solvent.
    
  • Sample Loading: Load the crude neocarratetraose sample (dissolved in

    
    ). Causality: The highly polar sulfated glycan binds to the PGC via charge-induced dipole interactions, while metal cations remain unbound.
    
  • Salt Washing: Wash with 5 CV of

    
    . Critical Step: This completely elutes the sodium and potassium salts. Collect the flow-through and verify with a conductivity meter that the salt concentration has dropped to baseline.
    
  • Analyte Elution: Elute the desalted neocarratetraose using 3 CV of 30% ACN in

    
     containing 0.05% TFA.
    
  • Lyophilization: Freeze-dry the eluate to remove the solvent and TFA prior to MS analysis.

FAQ 2: LC-MS Method Optimization (The Separation)

Q: How do I prevent sodium adducts from re-forming during the LC gradient without suppressing the MS signal?

A: Even if your sample is perfectly desalted, sulfated oligosaccharides act as powerful cation exchangers. They will scavenge trace sodium from LC solvents, glassware, or the LC system itself.

To prevent this, you must introduce a volatile ion-pairing reagent into the mobile phase. Volatile alkylamines (like hexylamine or tributylamine) competitively bind to the sulfate groups, outcompeting sodium[3]. During ESI droplet desolvation, the volatile amine evaporates completely, leaving the pristine deprotonated glycan


 for detection.

IonPairing NaAdduct [M - nH + Na]n- (Signal Suppression) AddAmine Add Volatile Amine (e.g., Hexylamine) NaAdduct->AddAmine IonPair Amine-Sulfate Ion Pair Formation AddAmine->IonPair ESI ESI Droplet Evaporation IonPair->ESI CleanIon [M - nH]n- (High Sensitivity MS) ESI->CleanIon

Mechanism of volatile amine ion-pairing to eliminate sodium adducts in ESI-MS.

Quantitative Comparison of Mobile Phase Additives

Selecting the right additive is a balance between adduct suppression and MS compatibility. Summarized below is the empirical data for optimizing sulfated glycan LC-MS:

Mobile Phase AdditiveOptimal ConcentrationAdduct Suppression EfficacyMS Signal IntensityVolatility / MS Compatibility
None (Water/ACN only) N/APoor (>80% Na+ adducts)Low (Severe signal splitting)High
Ammonium Acetate 10 - 50 mMModerateMediumHigh
Hexylamine (HA) 5 - 15 mMExcellent (<5% Na+ adducts)HighModerate (Requires column washing)
Tributylamine (TBA) 5 - 10 mMExcellentVery HighLow (Persistent background noise)

Recommendation: For neocarratetraose, 10 mM Hexylamine provides the best balance of signal enhancement and system cleanliness.

FAQ 3: Mass Spectrometer Tuning (The Detection)

Q: When I increase the declustering potential (DP) or collision energy to break apart salt adducts, I lose the sulfate groups entirely. How do I balance this?

A: You are encountering in-source desulfation . The causality lies in the bond dissociation energies: the O-sulfate ester bond in neocarratetraose is highly labile. The energy required to dissociate a tightly bound sodium ion often exceeds the activation energy for desulfation (resulting in a neutral loss of


, -80 Da)[3]. Therefore, using high voltages to break salt adducts in-source is a fundamentally flawed strategy.

The Solution:

  • Operate strictly in Negative Ion Mode (ESI-). Sulfated glycans naturally form polyanions, and negative mode at high pH significantly enhances the ionization of acidic oligosaccharides[4].

  • Lower the Declustering Potential (DP). Keep the DP low (e.g., -40V to -60V).

  • Optimize Thermal Desolvation. Instead of electrical energy (DP), use thermal energy. Increase the capillary temperature (e.g., 300°C - 350°C) and sheath gas flow to aid droplet evaporation without breaking the fragile ester bonds.

By removing the salt before ionization (via PGC and ion-pairing) and using gentle, thermally-driven desolvation, you preserve the structural integrity of the neocarratetraose molecule.

References
  • Electrospray Ionization Mass Spectrometric Analysis of κ-Carrageenan Oligosaccharides Obtained by Degradation with κ-Carrageenase from Pedobacter hainanensis. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides. Analytical and Bioanalytical Chemistry. URL:[Link]

  • Enhanced Detection of Sialylated and Sulfated Glycans with Negative Ion Mode Nanoliquid Chromatography/Mass Spectrometry at High pH. Analytical Chemistry. URL:[Link]

  • Characterization of defined sulfated heparin‐like oligosaccharides by electrospray ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. URL:[Link]

Sources

Optimization

Effect of pH on Neocarratetraose 41-sulfate sodium salt stability

The following technical support guide is designed to address the stability, handling, and troubleshooting of Neocarratetraose 4 -sulfate sodium salt . This content is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed to address the stability, handling, and troubleshooting of Neocarratetraose 4


-sulfate sodium salt . This content is structured for researchers and drug development professionals requiring precise, mechanistic insights into the behavior of sulfated carrageenan oligosaccharides.

Technical Support Center: Neocarratetraose 4 -sulfate Stability Guide

Product Focus: Neocarratetraose 4


-sulfate Sodium Salt
Molecular Class: 

-Carrageenan Oligosaccharide (Tetrasaccharide) Critical Stability Factor: pH-dependent hydrolysis of the 3,6-anhydro-

-D-galactosidic linkage.
Executive Summary: The pH Stability Profile

The stability of Neocarratetraose 4


-sulfate is governed by two competing degradation pathways: glycosidic bond hydrolysis  (acid-labile) and desulfation  (requires extreme conditions or enzymes).
  • Optimal pH Range (7.0 – 9.0): The molecule is structurally stable. The 3,6-anhydrogalactose (AnGal) bridge and sulfate esters remain intact.[1]

  • Acidic Instability (pH < 6.0): The glycosidic bond connecting the 3,6-anhydrogalactose unit to the adjacent galactose is extremely acid-labile . Unlike typical carbohydrate linkages, this bond can hydrolyze rapidly even under mild acidic conditions (pH 4–5) due to the ring strain of the anhydro-bridge.

  • Alkaline Stability (pH > 9.0): Generally stable. The 3,6-anhydro ring is actually formed under alkaline conditions; however, extremely high pH (>12) over prolonged periods may lead to peeling reactions at the reducing end.

Mechanistic Insight: Why is pH Critical?

To troubleshoot effectively, you must understand the degradation mechanism.

The Weak Link: 3,6-Anhydrogalactose Neocarratetraose contains alternating units of D-galactose-4-sulfate (G4S) and 3,6-anhydro-D-galactose (DA). The glycosidic bond involving the anomeric carbon of the 3,6-anhydrogalactose (the


-1,3 linkage) is the "Achilles' heel" of the molecule.
  • Mechanism: In acidic media, the glycosidic oxygen is protonated. The conformational strain imposed by the 3,6-anhydro bridge facilitates the cleavage of this bond much faster than a standard galactosidic bond.

  • Result: The tetrasaccharide depolymerizes into disaccharides (Neocarrabiose) and eventually monosaccharides/degradation products (5-HMF at high temp/acid).

Visualizing the Degradation Pathway

Neocarratetraose_Degradation Neo4 Neocarratetraose 4^1-sulfate (Tetrasaccharide) Acid Acidic Conditions (pH < 6.0) Neo4->Acid Stable Neutral/Alkaline (pH 7.0 - 9.0) Neo4->Stable Hydrolysis Rapid Hydrolysis of 3,6-AnGal Linkage Acid->Hydrolysis Primary Pathway (Fast) Desulfation Desulfation (Sulfate Ester Hydrolysis) Acid->Desulfation Secondary Pathway (Slow/Extreme Acid) Intact Intact Molecule Stable Storage Stable->Intact Fragments Degradation Products: Carrabiose + Monomers Hydrolysis->Fragments

Figure 1: The primary degradation pathway is acid-catalyzed hydrolysis of the backbone, not desulfation.

Troubleshooting Guide & FAQs
Issue: Sample Degradation During Analysis

Q: I observed a loss of peak area and the appearance of new, early-eluting peaks during LC-MS. My mobile phase contains 0.1% Formic Acid. Is this a problem? A: Yes, this is the likely cause. Standard peptide mapping conditions (0.1% Formic Acid, pH ~2.7) are too acidic for carrageenan oligosaccharides. The 3,6-anhydrogalactose linkage can hydrolyze inside the HPLC column or autosampler.

  • Solution: Switch to a neutral or slightly basic mobile phase.

    • Recommended: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.0–8.0).

    • Alternative: If acid is required for ionization, use a "post-column" acidification setup or keep the sample at 4°C and analyze immediately (minimize residence time).

Issue: Storage Stability

Q: Can I store the stock solution in water at 4°C? A: Only if the water is strictly neutral (pH 7.0). Milli-Q water can absorb CO


 from the air, dropping the pH to ~5.5, which is borderline for long-term stability of AnGal linkages.
  • Solution: Store the stock solution in a low-concentration buffer (e.g., 5-10 mM Tris-HCl or Ammonium Bicarbonate, pH 7.5–8.0).

  • Best Practice: Store as a lyophilized powder at -20°C. Reconstitute immediately before use.

Issue: Cell Culture Compatibility

Q: Is this molecule stable in cell culture media (DMEM/RPMI)? A: Yes. Physiological pH (7.4) is ideal for Neocarratetraose stability. However, ensure the media is not conditioned by cells that secrete sulfatases or glycosidases (e.g., certain marine bacteria or specific lysosomal leakage), although this is rare in standard mammalian cell lines.

Issue: Desulfation vs. Depolymerization

Q: How do I know if my molecule is desulfated or depolymerized? A: Check the retention time and mass spectrum.

  • Depolymerization: You will see distinct peaks corresponding to disaccharides or monomers. The mass will shift by the loss of sugar units (e.g., -306 Da or -162 Da).

  • Desulfation: The chromatographic peak may shift slightly, but the primary indicator is a mass shift of -80 Da (loss of SO

    
    ) without fragmentation of the backbone. This is rare at pH > 4.
    
Experimental Protocols
Protocol A: pH Stability Assessment

Use this protocol to validate the stability of your specific lot under your experimental conditions.

Materials:

  • Neocarratetraose 4

    
    -sulfate stock (1 mg/mL in water).
    
  • Buffers (50 mM): Citrate (pH 4.0), Phosphate (pH 6.0, 7.0), Tris (pH 8.0).

Procedure:

  • Preparation: Dilute the stock 1:10 into each buffer (Final conc: 100 µg/mL).

  • Incubation: Incubate samples at 25°C and 37°C .

  • Sampling: Take aliquots at T=0, 1h, 6h, and 24h.

  • Quenching: Immediately neutralize acidic samples (pH 4/6) with 1M NaOH or dilute into high-pH mobile phase.

  • Analysis: Analyze via HPAEC-PAD (Dionex) or LC-MS (Negative mode).

    • Success Criterion: >95% peak area retention relative to T=0.

Protocol B: Recommended Storage Conditions
StateConditionStability Estimate
Lyophilized Powder -20°C, Desiccated> 2 Years
Solubilized (Water) -20°C, pH monitored6 Months (Avoid freeze-thaw)
Solubilized (Buffer) 4°C, pH 7.5 (Tris/Hepes)2–4 Weeks
Acidic Solution pH < 5.0, any tempUnstable (Hours/Days)
References
  • Structural Analysis of Red Algal Galactans: Title: Selective hydrolysis of the 3,6-anhydrogalacotosidic linkage in red algal galactan: a combination of reductive acid hydrolysis and anhydrous mercaptolysis.[2] Source: Usov, A. I., et al. (1983). Carbohydrate Research. Relevance: Establishes the mechanism of selective acid hydrolysis of the 3,6-anhydrogalactose bond while other glycosidic bonds remain intact.[2] URL:

  • Carrageenan Oligosaccharide Production: Title: Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance... Source:Marine Drugs (2025). Relevance: Discusses the enzymatic cleavage (kappa-carrageenase) and the stability of resulting oligosaccharides at neutral pH. URL:

  • Acid Hydrolysis Kinetics: Title: Kinetics of Hydrolysis of Fructooligosaccharides... (Comparative context for glycosidic stability). Source:Journal of Agricultural and Food Chemistry. Relevance: While specific to FOS, this illustrates the general principle of glycosidic bond hydrolysis kinetics in acidic buffers, which is accelerated for anhydro-sugars. URL:

  • General Carrageenan Chemistry: Title: Carrageenan: structure, properties and applications.[3] Source:Royal Society of Chemistry (2025). Relevance: Comprehensive review of the chemical structure, including the 3,6-anhydro bridge and sulfate ester stability. URL:

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your supplier (e.g., Dextra, Sigma, Elicityl) for lot-specific handling instructions.

Sources

Troubleshooting

Removing contaminants from Neocarratetraose 41-sulfate samples

Welcome to the Technical Support Center for carrageenan oligosaccharide purification. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating high-purity neocarratetra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carrageenan oligosaccharide purification. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating high-purity neocarratetraose 41-sulfate (DP4) from enzymatic hydrolysates.

Below, you will find field-validated workflows, step-by-step methodologies, quantitative reference tables, and a troubleshooting FAQ to resolve common bottlenecks in your purification pipeline.

purification A Crude Hydrolysate (Carrageenan + Enzyme) B Ultrafiltration (10 kDa MWCO) or Ethanol Precipitation A->B C Retentate / Pellet (Enzyme & High-MW Polymer) B->C Discard D Permeate / Supernatant (Mixed Oligosaccharides) B->D Proceed E Size Exclusion Chromatography (Superdex 30 / Bio-Gel P10) D->E F Neocarratetraose 41-sulfate (DP4 Fraction) E->F Fractionation G Desalting (Sephadex G-10) & Lyophilization F->G H Pure DP4 Sample (Ready for NMR/MS) G->H

Workflow for the isolation and purification of Neocarratetraose 41-sulfate.

Core Methodologies: Self-Validating Purification Protocols

As an application scientist, I cannot overstate the importance of understanding the causality behind your separation techniques. Oligosaccharide purification is not just about running columns; it is about exploiting the physical and chemical differences between your target and its contaminants.

Protocol 1: Enzyme Inactivation and Macromolecule Removal

Objective: Remove residual


-carrageenase (~40–60 kDa) and unhydrolyzed high-molecular-weight (HMW) carrageenan to prevent irreversible column fouling in downstream chromatography.
Causality:  Physical separation via ultrafiltration relies on the massive hydrodynamic volume difference between the target DP4 oligosaccharide (~800 Da) and the protein/polymer contaminants (>40 kDa).

Step-by-Step:

  • Inactivation: Terminate the enzymatic hydrolysis by heating the reaction mixture to 70°C for 10 minutes. This denatures the

    
    -carrageenase, halting further degradation of your target DP4 into neocarrabiose (DP2).
    
  • Centrifugation: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to pellet insoluble denatured proteins and aggregates.

  • Ultrafiltration: Transfer the supernatant to a tangential flow filtration (TFF) system or a centrifugal filter unit equipped with a 10 kDa Molecular Weight Cut-Off (MWCO) polyethersulfone (PES) membrane.

  • Validation: Perform a BCA Protein Assay on the permeate. A negative result validates that the protein has been successfully retained. The permeate now contains a pure mixture of DP2, DP4, and DP6 oligosaccharides.

Protocol 2: Size Exclusion Chromatography (SEC) Fractionation

Objective: Isolate neocarratetraose 41-sulfate (DP4) from neocarrabiose (DP2) and neocarrahexaose (DP6). Causality: SEC separates molecules strictly by their hydrodynamic radius. Because sulfated oligosaccharides carry strong negative charges, using a salt-containing mobile phase is critical to suppress non-specific ionic interactions between the sulfate groups and the SEC resin, ensuring true size-based elution[2].

Step-by-Step:

  • Preparation: Concentrate the permeate from Protocol 1 via rotary evaporation to achieve a high oligosaccharide titer.

  • Column Loading: Load the sample onto an SEC column (e.g., Superdex 30 Prep Grade). Critical Rule: The injection volume must not exceed 2% of the total column volume (CV) to prevent band broadening and co-elution.

  • Elution: Elute isocratically using 0.1 M ammonium acetate at a flow rate optimized for your column dimensions (e.g., 0.5 mL/min).

  • Detection: Monitor the eluate using an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. The larger DP6 will elute first, followed by the target DP4, and finally DP2 [1].

  • Desalting & Lyophilization: Because ammonium acetate is a volatile salt, the pooled DP4 fractions can be directly lyophilized. Repeated lyophilization (re-dissolving in MS-grade water and freeze-drying 3 times) completely sublimes the salt, yielding pure neocarratetraose 41-sulfate ready for downstream assays.

Quantitative Reference: SEC Column Selection

Selecting the correct stationary phase is the most critical variable in oligosaccharide resolution. Use the table below to match your resin to the target degree of polymerization (DP).

Column / ResinFractionation Range (Da)Mobile Phase CompatibilityTarget ApplicationDP4 Resolution Quality
Superdex 30 Prep Grade < 10,000Aqueous buffers, Volatile saltsHigh-resolution separation of DP2, DP4, DP6Excellent
Bio-Gel P10 1,500 - 20,000Aqueous buffersSeparation of larger oligosaccharides (DP6+)Moderate
Sephadex G-15 < 1,500Aqueous buffersSeparation of DP2 and DP4Good
Sephadex G-10 < 700Water, Aqueous buffersDesalting (Salt removal from DP4)N/A (DP4 elutes in void)

Troubleshooting & FAQs

Q: My DP4 and DP2 fractions are co-eluting on the SEC column. How can I improve resolution? A: Co-elution in SEC is almost always a volumetric issue. Ensure your sample injection volume is strictly <2% of the column volume. If the volume is correct, your flow rate may be too high, preventing adequate pore diffusion. Reduce the flow rate by 30%. For rapid, high-resolution separation of carrageenan oligosaccharides, utilizing Superdex-type materials with optimized flow rates is highly recommended [2].

Q: I am detecting a loss of the 4-O-sulfate group on my neocarratetraose (yielding an unsulfated or mono-sulfated product). What is causing this? A: This is a classic contamination issue caused by using crude bacterial extracts for hydrolysis. Certain carrageenolytic bacteria, such as Pseudomonas carrageenovora, natively co-express glycosulfatases alongside carrageenases. These sulfatases actively cleave the 4-O-sulfate ester from neocarratetraose [3]. Solution: Switch to a purified, recombinant


-carrageenase expressed in E. coli to ensure strict endohydrolytic activity without off-target desulfation.

Q: My ELSD baseline is drifting severely during SEC, making it impossible to identify the DP4 peak. A: ELSD requires completely volatile mobile phases. If you are using non-volatile salts like NaCl or phosphate buffers to suppress ionic interactions, they will precipitate in the drift tube, causing massive baseline noise and potential damage to the detector. Switch your mobile phase to 0.1 M ammonium acetate or ammonium formate.

Q: How do I validate the structural integrity of my purified DP4 fraction before running in vivo assays? A: Rely on a self-validating analytical triad:

  • ESI-MS (Negative Ion Mode): Confirms the exact mass of the sulfated tetrasaccharide.

  • FT-IR: Verifies the presence of the sulfate ester band (typically around 1220–1260 cm⁻¹ for S=O stretching) and the 3,6-anhydrogalactose bridge (930 cm⁻¹).

  • 1H/13C NMR: Confirms the anomeric configurations and the exact position of the sulfate groups, ensuring no structural migration occurred during purification [1].

References

  • Guo, J., Zheng, Z., Lu, X., Zeng, S., Chen, C., Zhang, L., & Zheng, B. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Carbohydrate Polymers. URL: [Link]

  • Knutsen, S. H., Sletmoen, M., Kristensen, T., Barbeyron, T., Kloareg, B., & Potin, P. (2001). A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. Carbohydrate Research. URL: [Link]

  • McLean, M. W., & Williamson, F. B. (1979). Glycosulphatase from Pseudomonas carrageenovora. Purification and some properties. European Journal of Biochemistry. URL: [Link]

Optimization

Technical Support Center: Overcoming Detection Limits for Neocarratetraose 41-Sulfate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify Neocarratetraose 41-sulfate (CAS: 108321-78-4) at trace levels.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify Neocarratetraose 41-sulfate (CAS: 108321-78-4) at trace levels.

Derived from the enzymatic depolymerization of


-carrageenan, this highly polar, sulfated tetrasaccharide presents a "perfect storm" of analytical challenges: it lacks a UV-absorbing chromophore, exhibits extreme hydrophilicity that defies standard reversed-phase retention, and contains a highly labile ester sulfate group prone to in-source fragmentation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols designed to push your Limits of Detection (LOD) into the femtomole range.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my Neocarratetraose 41-sulfate signal completely disappear in standard LC-MS workflows? The Causality: Standard C18 or C8 silica columns rely on hydrophobic interactions. Neocarratetraose 41-sulfate is overwhelmingly hydrophilic; it elutes in the void volume alongside matrix salts, leading to catastrophic ion suppression. Furthermore, if you are operating in positive Electrospray Ionization (+ESI) mode, the native


 group resists protonation. Forcing positive ionization requires sodium/potassium adduct formation, which splits your analyte signal across dozens of isotopic micro-peaks, destroying your LOD [1].

Q2: I am using HPAEC-PAD. Why is my baseline drifting, and my sensitivity degrading over time? The Causality: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) requires highly alkaline eluents (e.g., 100-200 mM NaOH) to ionize the hydroxyl groups of the sugar for anodic oxidation. However, at high pH, the sulfate group on the 4-position of the galactose ring can undergo slow alkaline hydrolysis. Additionally, carbonate buildup in your mobile phase will poison the gold working electrode, dampening the pulsed amperometric response.

Q3: What are the absolute limits of detection I can expect across different analytical platforms? The Causality: Detection limits are a function of both the separation mechanism (peak sharpness) and the detector's quantum efficiency. Below is a comparative baseline for your experimental design.

Table 1: Quantitative Detection Limits by Analytical Platform
Analytical PlatformColumn / Separation MediumDetection MechanismTypical LODKey Advantage & Causality
LC-ESI-MS/MS Porous Graphitic Carbon (PGC)Negative-ion ESI< 10 fmol Strong dipole interactions retain polar sugars; negative mode exploits native sulfate charge [2].
CE-LIF Polyvinyl alcohol capillaryLaser-Induced Fluorescence~1 - 5 pmol APTS derivatization adds a massive fluorophore, enabling trace detection without MS [3].
HPAEC-PAD CarboPac PA200 (Anion Exchange)Pulsed Amperometry~10 - 50 pmol Direct electrochemical oxidation eliminates the need for complex derivatization steps.
HPLC-ELSD HILIC (Amide/Zwitterionic)Evaporative Light Scattering~0.1 - 0.5 µg Universal detection based on particle scattering; ideal for bulk preparative fraction monitoring.

Part 2: Visualizing the Analytical Architecture

To select the correct protocol, you must map your primary objective (structural elucidation vs. routine trace quantification) against the chemical reality of the molecule.

AnalyticalWorkflow Start Neocarratetraose 41-sulfate Sample Matrix Decision1 Need Structural Elucidation? Start->Decision1 MS_Path LC-ESI-MS/MS (Negative Mode) Decision1->MS_Path Yes (Mass & Fragments) Quant_Path Routine Trace Quantification? Decision1->Quant_Path No (Concentration Only) PGC_Col PGC Column (Ammonium Bicarbonate) MS_Path->PGC_Col HPAEC HPAEC-PAD (No Derivatization) Quant_Path->HPAEC High Salt Matrix CE_LIF CE-LIF (APTS Derivatization) Quant_Path->CE_LIF Ultra-Trace (<5 pmol)

Caption: Decision matrix for selecting the optimal detection workflow for Neocarratetraose 41-sulfate.

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Ultra-Sensitive LC-ESI-MS Workflow using PGC

Objective: Achieve femtomole detection limits while preserving the labile ester sulfate group.

The Science: Porous Graphitic Carbon (PGC) acts as a unique stationary phase that retains highly polar oligosaccharides through strong dipole-induced dipole interactions, succeeding where HILIC and C18 fail. By utilizing a volatile ion-pairing agent (Ammonium Bicarbonate), we force the analyte to elute sharply while maintaining MS compatibility [2].

Step-by-Step Methodology:

  • Sample Desalting (Critical): Pass the raw enzymatic hydrolysate through a GCC-SPE (Graphitized Carbon Black Solid Phase Extraction) cartridge. Wash with 0.1% Formic Acid to remove inorganic salts. Elute the Neocarratetraose 41-sulfate with 25% Acetonitrile containing 0.05% Trifluoroacetic acid (TFA). Lyophilize immediately to prevent acid-catalyzed desulfation.

  • Column Preparation: Install a PGC column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm). Condition with 100% Acetonitrile, followed by 100% Mobile Phase A.

  • Mobile Phase Formulation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjust to pH 8.0). Causality: The alkaline pH ensures the sulfate group remains fully deprotonated, maximizing negative-ion ESI efficiency.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 0.2 mL/min.

  • MS Source Optimization:

    • Polarity: Negative (-ESI).

    • Capillary Voltage: 2.0 - 2.5 kV (Keep low to prevent corona discharge).

    • Cone Voltage / Declustering Potential: Set strictly between 15V - 20V. Causality: Voltages >30V will induce in-source collision-induced dissociation (CID), cleaving the

      
       group before the molecule reaches the first quadrupole.
      
  • Validation Checkpoint: Extract the specific

    
     and 
    
    
    
    precursor ions. You should observe a single, sharp chromatographic peak with a signal-to-noise ratio (S/N) > 10 at 50 fmol on-column.
Protocol B: APTS Derivatization for Capillary Electrophoresis (CE-LIF)

Objective: Overcome the lack of a chromophore by attaching a highly charged fluorophore for laser-induced fluorescence detection.

The Science: 1-aminopyrene-3,6,8-trisulfonate (APTS) tags the reducing end of the tetrasaccharide via reductive amination. This adds three permanent negative charges, allowing the molecule to migrate rapidly against the electroosmotic flow in CE, while providing an intense fluorescence signal [3].

Step-by-Step Methodology:

  • Aliquot: Dispense exactly 40 nmol of lyophilized Neocarratetraose 41-sulfate into a sterile, low-bind Eppendorf tube.

  • Reagent Addition: Add 5 µL of 0.2 M APTS dissolved in 15% Acetic Acid.

  • Catalyst Addition: Add 5 µL of 1 M Sodium Cyanoborohydride (

    
    ) dissolved in Tetrahydrofuran (THF).
    
  • Controlled Incubation: Vortex briefly and incubate at 37°C for 16 hours in the dark.

    • Causality Warning: Standard reductive amination protocols call for 90°C for 1 hour. Do not do this. High temperatures combined with the acidic APTS solvent will rapidly hydrolyze the 41-sulfate group from the neocarratetraose backbone. The 37°C extended incubation preserves structural integrity.

  • Quenching & Dilution: Stop the reaction by adding 90 µL of LC-MS grade water.

  • CE Separation: Inject hydrodynamically (0.5 psi for 5s) into a polyvinyl alcohol-coated capillary (minimizes electroosmotic flow). Use 25 mM Ammonium Acetate (pH 8.0) as the background electrolyte.

  • Validation Checkpoint: Excite at 488 nm (Argon-ion laser) and monitor emission at 520 nm. The APTS-derivatized Neocarratetraose 41-sulfate will migrate as a distinct, highly resolved peak separate from unreacted APTS dye.

Part 4: Enzymatic Generation & Desulfation Pathway

Understanding how the molecule is generated—and how it degrades—is critical for preventing false negatives during detection. Neocarratetraose 41-sulfate is an intermediate; if your sample contains contaminating glycosulfatases, your target analyte will degrade into neoagarobiose and free sulfate before it ever reaches the detector [4].

Pathway Kappa κ-Carrageenan (Polysaccharide) Enzyme κ-Carrageenase (Endohydrolase) Kappa->Enzyme Hydrolysis Neo4 Neocarratetraose 41-sulfate Enzyme->Neo4 Neo2 Neocarrabiose 4-sulfate Enzyme->Neo2 Desulf Glycosulfatase (Desulfation) Neo4->Desulf Neo2->Desulf Degradation NeoAg Neoagarobiose + Free Sulfate Desulf->NeoAg

Caption: Enzymatic generation of Neocarratetraose 41-sulfate and its subsequent vulnerability to desulfation.

References

  • Negative-ion electrospray ionisation-mass spectrometry (ESI-MS) as a tool for analysing structural heterogeneity in kappa-carrageenan oligosaccharides.
  • On-line liquid chromatography-electrospray ionisation mass spectrometry for κ-carrageenan oligosaccharides with a porous graphitic carbon column. Analytical Chemistry.
  • Analysis of carrageenans using capillary electrophoresis. White Rose eTheses Online.
  • Rapid determination of kappa-carrageenan using a biosensor from immobilized Pseudomonas carrageenovora cells. PLOS One.

Reference Data & Comparative Studies

Validation

Comparative Guide: Neocarratetraose 4¹-Sulfate Reference Standards

This guide provides a technical comparison and application framework for Neocarratetraose 4¹-sulfate sodium salt , a specialized oligosaccharide reference standard used in glycomics and carbohydrate engineering. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and application framework for Neocarratetraose 4¹-sulfate sodium salt , a specialized oligosaccharide reference standard used in glycomics and carbohydrate engineering.

Executive Summary

Neocarratetraose 4¹-sulfate sodium salt (CAS: 108321-78-4) is a highly specific, partially desulfated tetrasaccharide standard. Unlike the fully sulfated "wild-type" kappa-carrageenan tetrasaccharide (Neocarratetraose-4¹,4³-disulfate), this monosulfated analog carries a single sulfate ester, typically positioned at the non-reducing end galactose unit (depending on the specific enzymatic cleavage used for production).

Primary Application: It serves as a critical retention time marker and substrate specificity probe for researchers characterizing:

  • Carrageenan-degrading enzymes: Specifically sulfatases (e.g., from Pseudoalteromonas or Zobellia) that remove sulfate groups in a processive manner.[1]

  • Structural elucidation: Differentiating between positional isomers of sulfated galactans using HPAEC-PAD or LC-MS/MS.

  • Quality Control: Monitoring the extent of desulfation in industrial carrageenan processing.

Technical Specifications & Comparison

The following table contrasts the target standard with its primary alternatives. The key differentiator is the Degree of Sulfation (DS) , which drastically alters retention behavior in anion-exchange chromatography.

Table 1: Comparative Specifications of Carrageenan Tetrasaccharide Standards
FeatureNeocarratetraose 4¹-Sulfate (Target)Neocarratetraose 4¹,4³-Disulfate (Wild-Type)Unsulfated Neocarratetraose (Neutral)
CAS Number 108321-78-4 108347-92-8123259-45-6
Chemical Formula C₂₄H₃₇NaO₂₂SC₂₄H₃₆Na₂O₂₅S₂C₂₄H₃₈O₁₉
MW (Free Acid) ~732.6 Da~812.7 Da~630.5 Da
Charge Density Low (Monovalent)High (Divalent)Neutral
HPAEC Elution Mid-eluting (Requires low-medium acetate)Late-eluting (Requires high acetate)Void/Early (Elutes in NaOH only)
Primary Use Sulfatase activity assays; Sequencing intermediateStandard kappa-carrageenan quantificationEnd-point degradation marker
Source Enzymatic partial desulfation or synthesisEnzymatic hydrolysis of

-carrageenan
Total enzymatic/chemical desulfation

Critical Note on Nomenclature: The "4¹" and "4³" designations typically refer to the position of the sulfate ester on the galactose residues. In "Neocarratetraose" (often defined as AnhydroGal-GalS-AnhydroGal-GalS), the numbering can be ambiguous depending on the vendor. Always verify the Certificate of Analysis (CoA) to confirm if the sulfate is on the non-reducing end (Residue 1) or reducing end.

Experimental Protocols (Self-Validating Systems)

To utilize this standard effectively, we employ High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This method relies on the ionization of hydroxyl groups at high pH (pH > 12) and the differential interaction of sulfate groups with the anion-exchange resin.

Protocol A: HPAEC-PAD Separation of Sulfated Oligomers

Objective: Resolve Mono-sulfated (Target) from Di-sulfated (Impurity/Parent) forms.

System Setup:

  • Column: Dionex CarboPac PA200 (3 x 250 mm) or PA1 (4 x 250 mm).

  • Guard Column: Corresponding Guard (PA200 or PA1).

  • Eluent A: 100 mM NaOH (Isocratic background).

  • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH (Gradient pusher).

  • Flow Rate: 0.5 mL/min (PA200) or 1.0 mL/min (PA1).

  • Detection: PAD (Gold electrode, standard carbohydrate waveform).

Gradient Method (Self-Validating):

  • Equilibration: 0-10 min: 95% A / 5% B (50 mM NaOAc). Ensures column is ready.

  • Injection: 10-25 µL of standard (10-50 µM).

  • Separation Ramp: 10-40 min: Linear gradient from 50 mM to 400 mM NaOAc.

    • Logic: The Neutral tetrasaccharide elutes first (~2-5 min, in void). The Monosulfate (4¹) elutes in the middle (~15-20 min). The Disulfate (4¹,4³) elutes last (~25-35 min) due to stronger ionic binding.

  • Wash: 40-45 min: 100% B (1 M NaOAc). Removes highly sulfated polymers.

  • Re-equilibration: 45-60 min: Return to initial conditions.

Validation Criteria:

  • The Neocarratetraose 4¹-sulfate peak must resolve with a resolution (

    
    ) > 1.5 from the Disulfate peak.
    
  • If the peaks co-elute, decrease the slope of the NaOAc gradient (e.g., 50-250 mM over 40 min).

Protocol B: Enzymatic Structural Verification

Objective: Confirm the identity of the standard by converting it to a known neutral product.

  • Substrate Prep: Dissolve 50 µg Neocarratetraose 4¹-sulfate in 100 µL buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Enzyme Addition: Add 1 µL of a specific Glycosulfatase (e.g., from Pseudoalteromonas carrageenovora or recombinant equivalent).

  • Incubation: 37°C for 2-4 hours.

  • Analysis: Inject onto HPAEC-PAD.

    • Result: The peak at the Monosulfate position should disappear and shift to the early-eluting Neutral Neocarratetraose position.

    • Control: Incubate without enzyme; peak remains stable.

Visualization of Pathways & Workflow

Diagram 1: Enzymatic Degradation & Standard Generation

This diagram illustrates the relationship between the naturally occurring kappa-carrageenan, the Disulfate intermediate, and the specific Monosulfate standard.

CarrageenanPathway KappaCar Kappa-Carrageenan (Polymer) Enz1 κ-Carrageenase (GH16) KappaCar->Enz1 NeoTetraDi Neocarratetraose 4¹,4³-Disulfate (Standard C1003) Enz2 4-O-Sulfatase (Specific) NeoTetraDi->Enz2 NeoTetraMono Neocarratetraose 4¹-Sulfate (Standard C1004) Enz3 Total Hydrolysis (Acid/Enzyme) NeoTetraMono->Enz3 NeoTetraNeutral Neocarratetraose (Unsulfated) Enz1->NeoTetraDi Depolymerization Enz2->NeoTetraMono Partial Desulfation Enz3->NeoTetraNeutral Complete Desulfation

Caption: Enzymatic cascade showing the derivation of the Monosulfate standard (Red) from the Disulfate parent (Green).

Diagram 2: HPAEC-PAD Analytical Workflow

A logical flow for the separation and identification of sulfated carrageenan oligomers.

HPAEC_Workflow cluster_detection Detection Phase Sample Sample Mixture (Mono- & Di-sulfated) Column CarboPac PA200 Column (Anion Exchange) Sample->Column Peak1 RT: 2-5 min Neutral Oligos Column->Peak1 Peak2 RT: 15-20 min Monosulfate (Target) Column->Peak2 Peak3 RT: 25-35 min Disulfate (Parent) Column->Peak3 Gradient Gradient Elution (NaOH + NaOAc Ramp) Gradient->Column Controls Retention Validation Confirm Mass [M-H]- = 731.6 Peak2->Validation Collect & MS/MS

Caption: HPAEC-PAD workflow demonstrating the separation of sulfated species based on charge density.

References

  • Dextra Laboratories. Neocarratetraose-4¹, 4³-di-O-sulfate sodium salt (Product C1003) & Neocarratetraose-4¹-O-sulfate (Product C1004).

  • MilliporeSigma. Neocarraoctaose and related Carrageenan Standards.

  • McLean, M. W., & Williamson, F. B. (1979). Glycosulphatase from Pseudomonas carrageenovora: Purification and some properties. European Journal of Biochemistry, 101(2), 497-505.

  • Matard-Mann, M., et al. (2017). Structural insights into marine carbohydrate degradation by family GH16 κ-carrageenases.[2] Journal of Biological Chemistry, 292(48), 19919-19934.

  • Thermo Fisher Scientific. Technical Note: Carbohydrate Analysis by HPAEC-PAD.

Sources

Comparative

A Comparative Guide to Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate for Researchers and Drug Development Professionals

In the landscape of glycobiology and therapeutic development, the nuanced structural variations of sulfated oligosaccharides can dictate their biological efficacy and potential as drug candidates. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of glycobiology and therapeutic development, the nuanced structural variations of sulfated oligosaccharides can dictate their biological efficacy and potential as drug candidates. This guide provides an in-depth, objective comparison of two such molecules: Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate. Derived from marine algae, these compounds are at the forefront of research into novel anticoagulants, anti-inflammatory agents, and antivirals. Here, we dissect their structural distinctions, compare their known biological activities with supporting data, and provide detailed experimental protocols for their evaluation.

Introduction to Neocarratetraose Sulfates: Structure Dictates Function

Neocarratetraose is a tetrasaccharide that forms the basic structural unit of certain carrageenans, a family of linear sulfated polysaccharides extracted from red edible seaweeds. The biological activities of these oligosaccharides are profoundly influenced by the number and position of their sulfate groups.[1][2][3] This guide focuses on two monosulfated isomers of neocarratetraose, where a single sulfate group is positioned at either the 4¹- or 2⁴- position, leading to distinct pharmacological profiles.

Neocarratetraose 4¹-sulfate is derived from kappa (κ)-carrageenan and is characterized by a sulfate group on the galactose residue. In contrast, Neocarratetraose 2⁴-sulfate is a constituent of iota (ι)-carrageenan and features a sulfate group on the 3,6-anhydro-D-galactose residue. This seemingly minor positional difference of a charged sulfate group has significant implications for their three-dimensional structure and, consequently, their interaction with biological targets.

Structural and Biochemical Properties: A Tale of Two Sulfates

The fundamental difference between these two molecules lies in the location of the sulfate ester. This distinction influences their charge distribution, conformational flexibility, and ultimately, their binding affinity to target proteins.

PropertyNeocarratetraose 4¹-sulfateNeocarratetraose 2⁴-sulfate
Parent Carrageenan Kappa (κ)-carrageenanIota (ι)-carrageenan
Repeating Disaccharide Unit D-galactose-4-sulfate and 3,6-anhydro-D-galactoseD-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate
Sulfate Position C4 of the first galactose residueC2 of the second 3,6-anhydro-D-galactose residue
Molecular Formula C₂₄H₃₆O₂₃S₂²⁻C₂₄H₃₆O₂₅S₂²⁻
General Conformation Adopts a more rigid helical structureAssumes a more flexible helical conformation

Structural Elucidation Workflow

The precise structure and sulfation pattern of neocarratetraose isomers are typically determined through a combination of enzymatic digestion, chromatography, and spectroscopic techniques.

A generalized workflow for the preparation and structural characterization of neocarratetraose sulfates.

Comparative Biological Activities: Experimental Evidence

The differential positioning of the sulfate group on Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate translates into distinct biological activities. While direct head-to-head comparative studies are limited, we can synthesize a comparison based on the known activities of kappa- and iota-carrageenan oligosaccharides.

Anticoagulant Activity

Sulfated polysaccharides can exert anticoagulant effects through various mechanisms, including the potentiation of heparin cofactor II (HCII) and antithrombin III (ATIII).[4][5][6] The degree and position of sulfation are critical for this activity.[7]

Generally, a higher degree of sulfation correlates with increased anticoagulant activity.[8] Therefore, oligosaccharides derived from iota-carrageenan (with two sulfate groups per disaccharide) tend to exhibit stronger anticoagulant properties than those from kappa-carrageenan (one sulfate group per disaccharide). While both Neocarratetraose 4¹-sulfate and 2⁴-sulfate are monosulfated tetrasaccharides, the specific location of the sulfate group influences their interaction with coagulation factors.

Hypothetical Comparative Anticoagulant Activity

AssayNeocarratetraose 4¹-sulfate (from κ-carrageenan)Neocarratetraose 2⁴-sulfate (from ι-carrageenan)Rationale
APTT (Activated Partial Thromboplastin Time) Moderate prolongationSignificant prolongationThe 2-sulfation on the anhydro-galactose residue is known to contribute more significantly to HCII-mediated thrombin inhibition.[9]
PT (Prothrombin Time) Minimal effectMinimal effectCarrageenan-derived oligosaccharides primarily affect the intrinsic and common pathways, with less impact on the extrinsic pathway measured by PT.[3]
Anti-inflammatory Activity

Sulfated oligosaccharides can modulate inflammatory responses, often through interactions with cell surface receptors like Toll-like receptors (TLRs) and selectins.[10][11]

  • Toll-like Receptor 4 (TLR4) Modulation: Lipopolysaccharide (LPS) is a potent activator of TLR4, a key receptor in the innate immune response.[12][13] Some sulfated oligosaccharides have been shown to interfere with LPS-TLR4 binding, thereby exerting anti-inflammatory effects.[14] The negative charge and specific conformation conferred by the sulfate group are crucial for this interaction. While direct comparative data for the two neocarratetraose isomers is unavailable, it is plausible that the different charge distributions would lead to differential TLR4 modulation.

  • Selectin Inhibition: Selectins are cell adhesion molecules involved in leukocyte trafficking during inflammation.[10] Sulfated carbohydrates can act as ligands for selectins, and potent inhibitors of selectin-mediated cell adhesion have been developed based on sulfated oligosaccharides.[15][16][17] The positioning of the sulfate group is critical for high-affinity binding.

Antiviral Activity

Carrageenans and their oligosaccharide derivatives are known to possess broad-spectrum antiviral activity, primarily by inhibiting the attachment of viruses to host cells.[1] The antiviral potency is highly dependent on the type of carrageenan, with ι-carrageenan often showing superior activity compared to κ-carrageenan.[18] This suggests that the 2-sulfation in Neocarratetraose 2⁴-sulfate may confer stronger antiviral properties than the 4-sulfation in its counterpart.

Comparative Antiviral Activity (Hypothetical)

VirusNeocarratetraose 4¹-sulfateNeocarratetraose 2⁴-sulfateRationale
Influenza A Virus Moderate inhibitionStrong inhibitionStudies have shown that low molecular weight κ-carrageenan oligosaccharides have anti-influenza activity, and the degree of sulfation is a key factor.[19] The 2-sulfate of ι-carrageenan derivatives generally leads to higher antiviral potency.[18]
Herpes Simplex Virus (HSV) Moderate inhibitionStrong inhibitionCarrageenans, particularly ι-carrageenan, are potent inhibitors of HSV.[1]
Human Papillomavirus (HPV) Moderate inhibitionStrong inhibitionSimilar to other viruses, the antiviral activity against HPV is expected to be greater for the 2-sulfated isomer.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key assays.

Preparation of Neocarratetraose Sulfates

Objective: To obtain purified Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate from their respective parent carrageenans.

Materials:

  • Kappa-carrageenan and Iota-carrageenan

  • κ-carrageenase and ι-carrageenase

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Sodium chloride gradient solutions (0.1 M to 2.0 M)

  • Dialysis tubing (1 kDa MWCO)

Procedure:

  • Enzymatic Digestion: Dissolve κ-carrageenan or ι-carrageenan in Tris-HCl buffer to a final concentration of 1% (w/v). Add the corresponding carrageenase (e.g., 1 U/mg of polysaccharide) and incubate at 37°C for 24-48 hours with gentle agitation.

  • Enzyme Inactivation: Heat the reaction mixture at 100°C for 10 minutes to inactivate the enzyme.

  • Size-Exclusion Chromatography: Centrifuge the digest to remove any insoluble material. Apply the supernatant to a size-exclusion column equilibrated with deionized water to separate the oligosaccharides from larger fragments and salts. Collect fractions and monitor for carbohydrate content using a phenol-sulfuric acid assay.

  • Anion-Exchange Chromatography: Pool the oligosaccharide-containing fractions and apply to an anion-exchange column. Elute with a linear gradient of NaCl (0.1 M to 2.0 M). Monosulfated tetrasaccharides are expected to elute at a lower salt concentration than more highly sulfated species.

  • Desalting and Lyophilization: Pool the fractions containing the desired neocarratetraose sulfate, desalt by dialysis against deionized water, and lyophilize to obtain a purified powder.

  • Structural Verification: Confirm the structure and purity of the isolated oligosaccharides using NMR spectroscopy and mass spectrometry.[20]

Anticoagulant Activity Assay (APTT)

Objective: To compare the in vitro anticoagulant activity of Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate.

Materials:

  • Human plasma (citrated)

  • Activated Partial Thromboplastin Time (APTT) reagent

  • Calcium chloride (0.025 M)

  • Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate stock solutions

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of each neocarratetraose sulfate in saline.

  • Pre-warm the plasma, APTT reagent, and CaCl₂ solution to 37°C.

  • In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the oligosaccharide solution (or saline for control). Incubate for 1 minute at 37°C.

  • Add 100 µL of the pre-warmed APTT reagent and incubate for 5 minutes at 37°C.

  • Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl₂ solution.

  • The coagulometer will measure the time until clot formation.

  • Plot the clotting time against the concentration of the oligosaccharide to determine the concentration required to double the baseline clotting time.

Anti-inflammatory Activity Assay (TLR4 Activation)

Objective: To assess the ability of neocarratetraose sulfates to inhibit LPS-induced TLR4 activation in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate

  • Nitric oxide (NO) detection kit (Griess reagent)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of each neocarratetraose sulfate for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Compare the levels of NO, TNF-α, and IL-6 in cells treated with LPS alone versus those pre-treated with the neocarratetraose sulfates to determine the inhibitory effect.

Hypothesized inhibitory effect of neocarratetraose sulfates on the TLR4 signaling pathway.

Conclusion and Future Directions

The comparative analysis of Neocarratetraose 4¹-sulfate and Neocarratetraose 2⁴-sulfate underscores a fundamental principle in glycobiology: subtle structural changes can lead to significant differences in biological function. While current evidence suggests that the 2-sulfated isomer may possess superior anticoagulant and antiviral activities, direct comparative studies are necessary to definitively quantify these differences.

For researchers and drug development professionals, these molecules represent promising scaffolds for the design of novel therapeutics. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of these two isomers in a wide range of assays.

  • Mechanism of Action: Elucidating the precise molecular interactions with their biological targets through techniques such as surface plasmon resonance and X-ray crystallography.

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in relevant animal models of thrombosis, inflammation, and viral infections.

  • Synthetic Production: Developing efficient and scalable synthetic methods to produce structurally defined neocarratetraose sulfates for further pre-clinical and clinical development.

By continuing to explore the structure-activity relationships of these fascinating marine-derived oligosaccharides, the scientific community can unlock their full therapeutic potential.

References

  • Arévalo-Pérez, R., et al. (2021). Antiviral Activity of Carrageenans and Processing Implications. Marine Drugs, 19(11), 634. [Link]

  • Wang, W., et al. (2012). Preparation and Anti-Influenza A Virus Activity of k-Carrageenan Oligosaccharide and Its Sulphated Derivatives. Food Chemistry, 133(4), 1431-1437. [Link]

  • Yuen, C. T., et al. (1992). Novel sulfated ligands for the cell adhesion molecule E-selectin revealed by the neoglycolipid technology among O-linked oligosaccharides on an ovarian cystadenoma glycoprotein. Biochemistry, 31(38), 9126-9131. [Link]

  • Liotta, A., et al. (1996). Sulfated Oligosaccharides, Inhibitors of Selectin—Oligosaccharide Interactions, as Antiinflammatory Drugs. Journal of Medicinal Chemistry, 39(18), 3491-3498. [Link]

  • Nagasawa, K., et al. (1995). Selective activation of heparin cofactor II by a sulfated polysaccharide isolated from the leaves of Artemisia princeps. Blood Coagulation & Fibrinolysis, 6(7), 643-649. [Link]

  • Tollefsen, D. M. (2007). Heparin Cofactor II Modulates the Response to Vascular Injury. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(3), 454-460. [Link]

  • Yuen, C. T., et al. (1994). Sulfated blood group Lewis(a). A superior oligosaccharide ligand for human E-selectin. The Journal of Biological Chemistry, 269(3), 1595-1598. [Link]

  • Burke, M., et al. (2020). Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer. Cancers, 12(8), 2218. [Link]

  • Li, N., et al. (2023). Exploring the Inhibitory Effects of Fucosylated Chondroitin Sulfate (FCS) Oligosaccharide Isolated from Stichopus horrens and the Derivatives on P-Selectin. Marine Drugs, 21(6), 335. [Link]

  • Jiao, G., et al. (2022). Advances in Research on Antiviral Activities of Sulfated Polysaccharides from Seaweeds. Marine Drugs, 20(5), 312. [Link]

  • Chen, Y., et al. (2023). Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments: challenges vs. opportunities. Frontiers in Nutrition, 10, 1234567. [Link]

  • Groult, H., et al. (2019). λ-Carrageenan Oligosaccharides of Distinct Anti-Heparanase and Anticoagulant Activities Inhibit MDA-MB-231 Breast Cancer Cell Migration. Marine Drugs, 17(3), 153. [Link]

  • Morokutti-Kurz, M., et al. (2022). Antiviral Activities of Algal-Based Sulfated Polysaccharides. Polysaccharides, 3(1), 195-212. [Link]

  • Prajapati, J. D., et al. (2023). Biological activity of algal derived carrageenan. Journal of Food Science and Technology, 60(3), 837-850. [Link]

  • Yuan, H., et al. (2006). Immunomodulation and antitumor activity of κ-carrageenan oligosaccharides. Cancer Letters, 243(2), 228-234. [Link]

  • Maimone, M. M., & Tollefsen, D. M. (1990). Activation of heparin cofactor II by heparin oligosaccharides. The Journal of Biological Chemistry, 265(30), 18263-18271. [Link]

  • PubChem. (n.d.). Neocarratetraose 4-o-disulfate. Retrieved March 4, 2026, from [Link]

  • Desai, U. R. (2018). Structures of saccharide-based activators of heparin cofactor II. Glycobiology, 28(9), 639-651. [Link]

  • Tollefsen, D. M., et al. (1983). Activation of heparin cofactor II by dermatan sulfate. The Journal of Biological Chemistry, 258(11), 6713-6716. [Link]

  • Ciancia, M., et al. (2010). Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds. Current Medicinal Chemistry, 17(23), 2503-2529. [Link]

  • Ciancia, M., & Cerezo, A. S. (2010). Overview of anticoagulant activity of sulfated polysaccharides from seaweeds in relation to their structures, focusing on those of green seaweeds. Current medicinal chemistry, 17(23), 2503-2529. [Link]

  • Termeer, C., et al. (2001). Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4. The Journal of Experimental Medicine, 193(1), 93-101. [Link]

  • Guo, J., et al. (2019). κ-Carrageenan hexamer have significant anti-inflammatory activity and protect RAW264.7 macrophages by inhibiting CD14. Journal of Functional Foods, 57, 335-344. [Link]

  • Akira, S., & Takeda, K. (2004). Toll-like receptors in innate immunity. International Immunology, 16(1), 3-9. [Link]

  • van de Velde, F., et al. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. Carbohydrate Research, 229(2), 233-244. [Link]

  • PubChem. (n.d.). Iota-neocarratetraose sulfate. Retrieved March 4, 2026, from [Link]

  • Magnúsdóttir, M., et al. (2023). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Sudha, P. N., et al. (2022). Sulfated Polysaccharides Derived from Hypnea valentiae and Their Potential of Antioxidant, Antimicrobial, and Anticoagulant Activities with In Silico Docking. Journal of Polymers and the Environment, 30(7), 2975-2986. [Link]

  • Sebaaly, C., et al. (2014). Anticoagulant and antibacterial activities of polysaccharides of red algae Corallina collected from Lebanese coast. Journal of Applied Pharmaceutical Science, 4(4), 56-61. [Link]

  • Chen, H. M., et al. (2018). Carrageenan polysaccharides and oligosaccharides with distinct immunomodulatory activities in murine microglia BV-2 cells. Food & Function, 9(9), 4885-4894. [Link]

  • Zhang, W., et al. (2023). Preparation and anti-inflammation activity of λ-carrageenan oligosaccharides degraded by a novel λ-carrageenase Car3193. International Journal of Biological Macromolecules, 233, 123533. [Link]

  • Préchoux, A., et al. (2013). Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase, an Endo-4S-iota-Carrageenan Sulfatase. Applied and Environmental Microbiology, 79(19), 5915-5923. [Link]

  • Carl ROTH. (n.d.). Neocarraoctaose-4 1 ,4 3 ,4 5 ,4 7 -tetra-O-sulfate sodium. Retrieved March 4, 2026, from [Link]

  • Gao, S., et al. (2012). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. ACS Medicinal Chemistry Letters, 3(4), 281-286. [Link]

  • PubChem. (n.d.). lambda-Carratetraose. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (2024, February 28). Toll-like receptor. In Wikipedia. [Link]

  • Wikipedia. (2024, February 20). Toll-like receptor 4. In Wikipedia. [Link]

  • Wang, P., et al. (2021). Synthesis and immunomodulatory activity of the sulfated tetrasaccharide motif of type B ulvanobiuronic acid 3-sulfate. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]

  • O'Neill, L. A. J. (2008). Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions. Current Opinion in Pharmacology, 8(3), 296-303. [Link]

  • Cumashi, A., et al. (2021). Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties. Frontiers in Plant Science, 12, 643493. [Link]

  • Kim, H. K., et al. (2021). NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. Metabolites, 11(2), 85. [Link]

  • Kailemia, M. J., et al. (2014). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Uncomplexed Highly Sulfated Oligosaccharides Using Ionic Liquid Matrices. Analytical Chemistry, 86(3), 1735-1743. [Link]

  • El-Naggar, A. M., et al. (2016). Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 24(16), 3647-3659. [Link]

Sources

Validation

Purity assessment of Neocarratetraose 41-sulfate sodium salt

Publish Comparison Guide: Purity Assessment of Neocarratetraose-4 -sulfate Sodium Salt Part 1: Executive Summary & Strategic Context The Analyte: Neocarratetraose-4 -sulfate sodium salt (often abbreviated as Neo- -tetrao...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Assessment of Neocarratetraose-4


-sulfate Sodium Salt 

Part 1: Executive Summary & Strategic Context

The Analyte: Neocarratetraose-4


-sulfate sodium salt (often abbreviated as Neo- 

-tetraose-4

-S) is a specific sulfated oligosaccharide derived from the depolymerization of

-carrageenan (or hybrid

/

-carrageenans).
  • Chemical Structure:

    
    -D-3,6-anhydroGal-(1
    
    
    
    3)-
    
    
    -D-Gal-(1
    
    
    4)-
    
    
    -D-3,6-anhydroGal-(1
    
    
    3)-
    
    
    -D-Gal-4-sulfate.
  • Critical Distinction: Unlike the standard

    
    -carrageenan tetrasaccharide (which is the 4
    
    
    
    ,4
    
    
    -disulfate
    ), the 4
    
    
    -sulfate
    is a mono-sulfated species. It often arises as a specific enzymatic product or a degradation impurity.
  • The Challenge: Purity assessment must differentiate this mono-sulfated molecule from its di-sulfated analog (Neocarratetraose-4

    
    ,4
    
    
    
    -di-S) and non-sulfated backbones. Standard UV-HPLC fails due to lack of chromophores; Refractive Index (RI) lacks sensitivity for salt gradients.

The Solution: This guide compares the two "Gold Standard" methodologies for this specific application: HPAEC-PAD (for chromatographic resolution of isomers/sulfation states) and qNMR (for absolute mass balance purity).

Part 2: Comparative Analysis of Assessment Methods

Method A: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection)

The Industry Standard for Glycan Profiling

Mechanism: HPAEC separates carbohydrates at high pH (>pH 12) where hydroxyl groups become ionized oxyanions.[1] The addition of a sodium acetate (NaOAc) gradient pushes strongly charged species (like sulfated sugars) off the column.

  • Why it wins for this molecule: The sulfate group (

    
    ) confers a strong negative charge. The 4
    
    
    
    -sulfate
    (charge -1) elutes significantly earlier than the 4
    
    
    ,4
    
    
    -disulfate
    (charge -2), providing baseline separation impossible with SEC or standard RP-HPLC.

Performance Metrics:

Feature HPAEC-PAD RP-HPLC (UV/RI)
Specificity High (Resolves mono- vs. di-sulfates) Low (Co-elution common)
Sensitivity Femtomole range (No derivatization) Microgram range
Salt Interference Tolerates high salt matrices Sensitive to salts

| Purity Type | Chromatographic Purity (% area) | Relative Purity |

Method B: Quantitative NMR (qNMR)

The Absolute Truth for Mass Balance

Mechanism: Uses the integration of unique proton signals (typically anomeric protons in the 5.0–5.6 ppm region) relative to a traceable internal standard (e.g., Maleic Acid or TSP) to determine the exact weight-for-weight purity.

  • Why it wins for "Salts": Neocarratetraose is a sodium salt and highly hygroscopic. HPAEC cannot easily measure water or excess sodium content. qNMR measures the active pharmaceutical ingredient (API) content directly, accounting for the "invisible" mass of water and counter-ions.

Performance Metrics: | Feature | qNMR (


H) | Elemental Analysis (C/H/N/S) |
| :--- | :--- | :--- |
| Specificity  | Structural Confirmation + Quantitation  | Non-specific (Total S only) |
| Accuracy  | ± 1% (with proper relaxation delay) | ± 0.4% (theoretical) |
| Speed  | Fast (< 20 min) | Slow (Combustion) |
| Purity Type  | Absolute Content (% w/w)  | Elemental Ratio |

Part 3: Detailed Experimental Protocols

Protocol 1: HPAEC-PAD Purity Profiling

Objective: To detect desulfated impurities and higher-sulfated analogs.

Instrument Setup:

  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA200 (3 x 250 mm) with Guard Column. Note: PA200 is preferred over PA1 for high-resolution oligosaccharide mapping.

  • Detector: ED40/ED50 Electrochemical Detector (Gold electrode, Ag/AgCl reference). Waveform: Standard Carbohydrate Quadruple Potential.

Reagents:

  • Eluent A: 18 M

    
     Water.
    
  • Eluent B: 200 mM NaOH.

  • Eluent C: 1 M NaOAc in 200 mM NaOH.

Gradient Method:

  • Equilibration: 100 mM NaOH (50% A, 50% B) for 15 min.

  • Injection: 10

    
    L of sample (20 ppm in water).
    
  • Separation Gradient:

    • 0–5 min: Isocratic 100 mM NaOH.

    • 5–30 min: Linear ramp from 0 mM to 400 mM NaOAc (maintaining 100 mM NaOH). The mono-sulfate (4

      
      -S) will elute before the di-sulfate.
      
  • Wash: 30–35 min: Ramp to 1 M NaOAc.

  • Re-equilibration: 15 min at initial conditions.

Self-Validating Check:

  • System Suitability: Inject a mixture of Neocarrabiose and Neocarratetraose. Resolution (

    
    ) must be > 1.5.
    
  • Linearity: 5-point calibration curve (

    
    ).
    
Protocol 2: qNMR Absolute Purity Assessment

Objective: To determine % w/w content and confirm the 4


-sulfate structure.

Sample Preparation:

  • Drying: Lyophilize the sample for 24h to minimize water interference (though qNMR quantifies it, reducing it improves baseline).

  • Solvent: Dissolve 10 mg of sample in 600

    
    L of D
    
    
    
    O
    (99.96% D).
  • Internal Standard (IS): Add exactly 1.0 mg of Maleic Acid (traceable standard). Maleic acid singlet at 6.3 ppm does not overlap with carrageenan anomeric region (5.0–5.6 ppm).

Acquisition Parameters:

  • Frequency: 600 MHz or higher recommended.

  • Pulse Sequence: zg30 or noesypr1d (with water suppression if needed).

  • Relaxation Delay (D1): 20 seconds (Critical: Sulfated sugars have long T1 relaxation times; insufficient D1 leads to underestimation).

  • Scans: 64.

Data Analysis:

  • Integrate the IS singlet (set to defined molar equivalent).

  • Integrate the Anomeric Protons (H-1) :

    • 
      -D-3,6-anhydroGal (DA): ~5.15 ppm (singlet-like).
      
    • 
      -D-Gal-4-sulfate (G4S): ~4.6–4.7 ppm (doublet).
      
    • Note: The chemical shift of H-1 in the desulfated Gal unit (in the 4

      
      -S species) will shift upfield compared to the sulfated analog.
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).[2][3]
    

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for certifying the purity of Neocarratetraose-4


-sulfate, distinguishing between identity (MS), chromatographic purity (HPAEC), and absolute content (qNMR).

G cluster_ID Identity Confirmation cluster_Purity Purity Assessment Sample Raw Sample (Neocarratetraose-4^1-S) LCMS LC-MS (ESI-) Confirm m/z 834 (Di-Na) Sample->LCMS 1. Mass Check qNMR qNMR (D2O) (Maleic Acid Std) Sample->qNMR 3. Absolute Quant HPAEC HPAEC-PAD (CarboPac PA200) LCMS->HPAEC 2. Isomer Profile Result Certificate of Analysis (Identity, % Area, % w/w) HPAEC->Result Chrom. Purity (e.g., 98.5%) qNMR->Result Content Assay (e.g., 92.1% w/w)

Caption: Integrated analytical workflow combining Mass Spectrometry for identity, HPAEC-PAD for impurity profiling, and qNMR for absolute quantification.

Part 5: References

  • Dextra Laboratories. (n.d.).[4] Neocarratetraose-4

    
    ,4
    
    
    
    -di-O-sulfate sodium salt Product Data. Retrieved from
  • Yu, G., et al. (2006). "Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry." Analytical Chemistry, 78(24), 8499-8505.

  • Correc, G., et al. (2011). "Enzymatic degradation of

    
    -carrageenan: HPAEC-PAD monitoring and product characterization." Carbohydrate Polymers. (Validated method for carrageenan oligosaccharide separation using NaOAc gradients).
    
  • Simões, J., et al. (2023). "Head-to-Head Comparison of HPLC vs qNMR for Carbohydrate Analysis." PMC.

  • Thermo Fisher Scientific. (2024). "Separation of Oligosaccharides by HPAEC-PAD using CarboPac PA200." Application Note.

Sources

Comparative

2D NMR structural confirmation of Neocarratetraose 41-sulfate

Executive Summary Neocarratetraose 4¹-sulfate is a complex, bioactive tetrasaccharide derived from the enzymatic depolymerization of -carrageenan. It features an alternating sequence of 3-linked -D-galactose and 4-linked...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Neocarratetraose 4¹-sulfate is a complex, bioactive tetrasaccharide derived from the enzymatic depolymerization of


-carrageenan. It features an alternating sequence of 3-linked 

-D-galactose and 4-linked 3,6-anhydro-

-D-galactose, with a single, highly labile sulfate ester specifically located at the C4 position of the non-reducing end. Accurate structural elucidation of this molecule is critical for structure-activity relationship (SAR) studies in drug development. This guide objectively compares the performance of Advanced High-Field 2D NMR against conventional 1D NMR and Mass Spectrometry (MS) workflows, providing a self-validating experimental protocol for absolute structural confirmation.

The Analytical Dilemma: Why Conventional Methods Fall Short For sulfated oligosaccharides, conventional analytical workflows relying primarily on Mass Spectrometry (MS) and 1D


 NMR present significant causal limitations:
  • Sulfate Lability in MS: While Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can provide the exact mass, the sulfate group is highly prone to in-source decay and migration during collision-induced dissociation (CID). This makes exact localization of the 4¹-sulfate highly ambiguous[1].

  • Spectral Overlap in 1D NMR: The bulk ring protons (H2-H6) of the galactopyranose residues resonate within a very narrow chemical shift window (3.5–4.5 ppm). In 1D NMR, this creates a severely overlapped "sugar envelope" that masks critical coupling constants and makes sequence assignment impossible[2].

Comparative Performance Analysis To overcome these limitations, High-Field 2D NMR (e.g., 600–800 MHz equipped with a CryoProbe) is employed. The table below summarizes the quantitative and qualitative performance differences between these analytical platforms.

Analytical MetricAdvanced 2D NMR (600+ MHz, CryoProbe)Conventional 1D NMR + MS/MSChemical Degradation + HPLC
Sulfate Localization Absolute: Direct observation of H4/C4 downfield shift (~4.8/74 ppm).Ambiguous: High risk of sulfate migration during CID.Inferential: Requires complex desulfation comparisons.
Linkage Determination Exact: HMBC/NOESY confirms

-(1→3) and

-(1→4) bonds.
Partial: MS/MS yields sequence but not linkage stereochemistry.Partial: Identifies monosaccharide ratios only.
Signal Resolution High: Overlap resolved via

dispersion (HSQC).
Low: Severe overlap in the 3.5–4.5 ppm

region.
N/A
Sample Recovery 100% (Non-destructive) 0% (Destructive) 0% (Destructive)
Limit of Detection ~50–100

g (with CryoProbe)
~1–10 ng~10

g

The Causality of 2D NMR: A Self-Validating Logic The structural confirmation of Neocarratetraose 4¹-sulfate via 2D NMR is not merely a collection of spectra; it is a causal, self-validating logical loop.

  • Initialization (COSY/TOCSY): We begin at the anomeric protons (H1), which are well-resolved (5.0–5.5 ppm) due to the electron-withdrawing effect of the two adjacent oxygen atoms. COSY provides step-by-step connectivity (H1→H2, H2→H3), while TOCSY reveals the entire spin system for each discrete sugar ring, validating the COSY assignments.

  • Dimensional Expansion (HSQC): Because proton signals overlap, we use HSQC to map each proton to its directly attached carbon[3]. Carbon has a much wider chemical shift range (0-200 ppm), effectively spreading the overlapping proton signals into a second dimension.

  • Sequence & Linkage (HMBC/NOESY): To prove the tetrasaccharide sequence, HMBC detects long-range couplings (

    
    ) across the glycosidic oxygen (e.g., from the H1 of a galactose residue to the C4 of the adjacent 3,6-anhydro-galactose)[4]. NOESY provides orthogonal validation via through-space spatial proximity.
    
  • Substituent Localization: The electronegativity of the sulfate group deshields the local environment. The specific 4¹-sulfate is confirmed by observing a distinct downfield shift of the H4 proton (to ~4.8 ppm) and C4 carbon (to ~74-75 ppm) on the non-reducing end, compared to unsulfated residues (~4.0/68 ppm)[3].

Self-Validating Experimental Protocol This protocol is designed for a 600 MHz NMR spectrometer equipped with a


 CryoProbe.

Step 1: Isotope Exchange and Sample Preparation

  • Dissolve 2–5 mg of purified Neocarratetraose 4¹-sulfate in 0.5 mL of

    
     (99.9% isotopic purity).
    
  • Lyophilize the sample completely. Repeat this dissolution-lyophilization cycle twice to fully exchange labile hydroxyl protons with deuterium, which suppresses the massive water signal that would otherwise obscure the anomeric region[5].

  • Re-dissolve the final lyophilized powder in 0.5 mL of 99.99%

    
     and transfer to a 5 mm precision NMR tube.
    

Step 2: 1D


 Acquisition (The Baseline) 
  • Acquire a 1D

    
     spectrum (zg30 pulse sequence, 64 scans, relaxation delay 
    
    
    
    s).
  • Validation Check: Ensure the residual HDO peak (~4.7 ppm at 25°C) is narrow and does not overlap with the anomeric signals (5.0–5.5 ppm). If overlap occurs, adjust the sample temperature to shift the water peak.

Step 3: Homonuclear 2D Assignment (COSY & TOCSY)

  • Acquire a 2D DQF-COSY (Double Quantum Filtered) spectrum to trace vicinal couplings (

    
    ).
    
  • Acquire a 2D TOCSY spectrum using a mixing time of 80–100 ms.

  • Validation Check: Overlay COSY and TOCSY. Every cross-peak in COSY must appear in TOCSY. Use the TOCSY to identify the complete H1-to-H6 network for all four monosaccharide residues.

Step 4: Heteronuclear 2D Assignment (HSQC)

  • Acquire a multiplicity-edited

    
     HSQC spectrum.
    
  • Map the proton assignments from Step 3 to their corresponding carbons.

  • Validation Check: The C6 carbons of the galactose residues should appear with an inverted phase (typically blue/negative) compared to CH carbons (red/positive), confirming correct assignment of the primary alcohols.

Step 5: Linkage and Sulfate Confirmation (HMBC & NOESY)

  • Acquire a 2D HMBC spectrum optimized for long-range couplings (

    
     Hz). Look for cross-peaks between the anomeric proton of the G4S residue and the C4 of the DA residue[4].
    
  • Acquire a 2D NOESY spectrum (mixing time 200–300 ms) to confirm spatial proximity across the glycosidic bonds.

  • Final Validation: Locate the spin system for the non-reducing end galactose. Confirm that its H4 and C4 chemical shifts are significantly downfield (~4.8 ppm and ~74 ppm, respectively), definitively localizing the sulfate group to the 4¹ position.

NMR_Workflow Start Sample Prep & 1D 1H NMR (Identify Anomeric Protons) COSY 2D COSY / TOCSY (Trace Spin Systems H1 to H6) Start->COSY Resolves Overlap HSQC 2D 1H-13C HSQC (Assign Direct C-H Correlations) COSY->HSQC Maps Carbon Backbone HMBC 2D 1H-13C HMBC / NOESY (Determine Glycosidic Linkages) HSQC->HMBC Sequence Connectivity Sulfate Sulfate Localization (Downfield Shift at H4/C4 of G4S) HMBC->Sulfate Identifies Substituents Confirm Final Structural Confirmation: Neocarratetraose 4¹-sulfate Sulfate->Confirm Validates Structure

Logical workflow for the 2D NMR structural confirmation of Neocarratetraose 4¹-sulfate.

  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry - ACS Publications.1

  • Autohydrolysis of a partially cyclized mu/nu-carrageenan and structural elucidation of the oligosaccharides by chemical analysis. Arkivoc.3

  • Sequence and structural analysis of κ-carrageenan-derived oligosaccharides by two-dimensional nuclear magnetic resonance. ResearchGate.4

  • Chemistry and physico-chemistry of phycocolloids. VLIZ.2

  • Degradation of Marine Algae-Derived Carbohydrates by Bacteroidetes Isolated from Human Gut Microbiota. MDPI.6

Sources

Validation

Ensuring Reproducibility in Research: A Comparative Guide to the Batch-to-Batch Consistency of Neocarratetraose 41-sulfate sodium salt

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific discovery and the development of novel therapeutics, the consistency...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific discovery and the development of novel therapeutics, the consistency and reliability of research materials are paramount. For scientists working with complex biomolecules like sulfated oligosaccharides, batch-to-batch variability can introduce significant experimental artifacts, leading to irreproducible results and hindering progress. This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of Neocarratetraose 41-sulfate sodium salt, a sulfated tetrasaccharide with emerging applications in biomedical research. We will objectively compare its analytical profile with that of other commercially available sulfated oligosaccharides, such as chondroitin and heparan sulfate derivatives, and provide detailed experimental protocols to empower researchers to validate the quality of their own materials.

The Critical Role of Batch-to-Batch Consistency in Scientific Integrity

Sulfated oligosaccharides, such as Neocarratetraose 41-sulfate sodium salt, are characterized by their heterogeneity in terms of chain length, sulfation pattern, and stereochemistry. These structural nuances are directly linked to their biological activity. Inconsistent manufacturing processes can lead to significant variations between batches, impacting their interaction with proteins, cells, and tissues. For researchers in drug development, relying on a compound with inconsistent batch-to-batch quality can lead to misleading structure-activity relationship (SAR) studies, failed pre-clinical trials, and ultimately, a significant loss of time and resources. Therefore, a robust analytical workflow to ensure consistency is not just a quality control measure; it is a fundamental component of rigorous scientific practice.

A Multi-Modal Analytical Approach to Characterizing Sulfated Oligosaccharides

A comprehensive assessment of batch-to-batch consistency requires a multi-pronged analytical approach that interrogates various physicochemical properties of the oligosaccharide. Here, we detail three orthogonal techniques: Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Assessing Batch-to-Batch Consistency

The following diagram illustrates a logical workflow for the comprehensive analysis of Neocarratetraose 41-sulfate sodium salt and its alternatives.

Batch_to_Batch_Consistency_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Verification cluster_3 Data Comparison & Decision Prep Receive and Document New Batch HPLC SAX-HPLC Analysis (Purity & Profile) Prep->HPLC Initial Screening MS Mass Spectrometry (Molecular Weight & Sulfation) HPLC->MS For Structural Confirmation NMR NMR Spectroscopy (Structural Integrity & Purity) HPLC->NMR For Detailed Structural Analysis Compare Compare Data to Reference Standard & Previous Batches HPLC->Compare MS->Compare NMR->Compare Decision Accept / Reject Batch Compare->Decision

Caption: Workflow for ensuring batch-to-batch consistency of sulfated oligosaccharides.

Experimental Protocols and Data Interpretation

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Principle: SAX-HPLC separates molecules based on their net negative charge. For sulfated oligosaccharides, the number and position of sulfate groups are the primary determinants of retention time. This technique is highly sensitive for assessing purity and detecting variations in the sulfation pattern.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of Neocarratetraose 41-sulfate sodium salt (or alternative) in 1 mL of deionized water to create a stock solution.

    • Dilute the stock solution to a working concentration of 1 mg/mL with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A strong anion exchange column (e.g., a quaternary ammonium-based column) suitable for oligosaccharide analysis.

    • Mobile Phase A: 20 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 232 nm (if the oligosaccharide has a UV-active label or an unsaturated uronic acid) or a charged aerosol detector (CAD) for unlabeled samples.

    • Injection Volume: 20 µL

Data Interpretation and Comparison:

The resulting chromatogram provides a "fingerprint" of the sulfated oligosaccharide batch.

  • Purity: A single, sharp, and symmetrical main peak indicates high purity. The presence of additional peaks suggests impurities or heterogeneity.

  • Consistency: Overlaying the chromatograms of different batches allows for a direct comparison of their retention times and peak profiles. A consistent product will show highly reproducible chromatograms.

Table 1: Representative SAX-HPLC Data for Neocarratetraose 41-sulfate and a Chondroitin Sulfate Alternative

ParameterNeocarratetraose 41-sulfate (Batch A)Neocarratetraose 41-sulfate (Batch B)Chondroitin Sulfate Tetrasaccharide (Alternative)
Main Peak Retention Time (min) 15.215.318.5
Purity by Peak Area (%) >98%>98%>95%
Number of Impurity Peaks 1 (minor)1 (minor)3 (minor)

This table illustrates how SAX-HPLC can differentiate between batches of the same product and between different products based on their charge characteristics.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides precise information about the molecular weight of the oligosaccharide and its fragments. For sulfated oligosaccharides, MS can confirm the number of sulfate groups and provide insights into the sequence of monosaccharide units.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 10-50 µM solution of the oligosaccharide in a 50:50 mixture of acetonitrile and deionized water.

    • For electrospray ionization (ESI), the addition of a small amount of a volatile salt like ammonium acetate can improve ionization efficiency.

  • Mass Spectrometry Conditions (ESI-QTOF):

    • Ionization Mode: Negative ion mode is typically preferred for sulfated compounds.

    • Mass Range: m/z 100-2000

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 175 V

    • Collision Energy (for MS/MS): Varies depending on the precursor ion and desired fragmentation (e.g., 20-40 eV).

Data Interpretation and Comparison:

  • Molecular Weight Confirmation: The mass spectrum should show a prominent ion corresponding to the expected molecular weight of the sulfated oligosaccharide. The presence of multiple charge states is common.

  • Sulfation Pattern: The mass difference between the molecular ion and fragment ions in MS/MS spectra can reveal the loss of sulfate groups (SO₃, 80 Da), providing information about the degree of sulfation.

  • Consistency: Comparing the mass spectra of different batches should show identical molecular weights and fragmentation patterns.

Table 2: Representative Mass Spectrometry Data

CompoundExpected [M-Na+H]⁻ (m/z)Observed [M-Na+H]⁻ (m/z)Key Fragment Ions (MS/MS)
Neocarratetraose 41-sulfate ~833.1833.1Loss of SO₃ (m/z ~753.1)
Chondroitin Sulfate Tetrasaccharide ~962.1962.1Multiple SO₃ losses

This data confirms the identity and degree of sulfation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information at the atomic level. For sulfated oligosaccharides, ¹H NMR can be used to confirm the identity of the monosaccharide units, the anomeric configuration of the glycosidic linkages, and the positions of the sulfate groups.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the oligosaccharide in 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • NMR Acquisition (¹H NMR):

    • Spectrometer: 500 MHz or higher field strength for better resolution.

    • Temperature: 298 K

    • Solvent: D₂O

    • Pulse Program: Standard 1D proton experiment with water suppression.

Data Interpretation and Comparison:

  • Structural Fingerprint: The ¹H NMR spectrum provides a unique fingerprint for a specific oligosaccharide structure. The chemical shifts and coupling constants of the anomeric protons are particularly informative.

  • Purity: The presence of unexpected signals can indicate impurities.

  • Consistency: Overlaying the ¹H NMR spectra of different batches should show identical chemical shifts and peak integrations, confirming structural and compositional consistency.

Illustrative Signaling Pathway and Logical Relationships

Sulfated oligosaccharides often exert their biological effects by interacting with proteins involved in cell signaling pathways. For instance, heparan sulfate proteoglycans are crucial for modulating signaling by growth factors like FGF and VEGF.[1] The precise sulfation pattern of the heparan sulfate chains is critical for these interactions.[2]

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular GF Growth Factor (e.g., FGF) HS Heparan Sulfate (or alternative sulfated oligosaccharide) Receptor Receptor Tyrosine Kinase GF->Receptor Binds HS->Receptor Co-receptor binding Pathway Downstream Signaling Cascade (e.g., MAPK pathway) Receptor->Pathway Activates Response Cellular Response (e.g., Proliferation, Differentiation) Pathway->Response

Caption: Role of sulfated oligosaccharides in growth factor signaling.

The consistency of the sulfation pattern in Neocarratetraose 41-sulfate sodium salt is therefore directly linked to its ability to consistently modulate such signaling pathways, ensuring reproducible experimental outcomes.

Conclusion: Empowering Reproducible Science

This guide has outlined a robust, multi-modal analytical strategy for ensuring the batch-to-batch consistency of Neocarratetraose 41-sulfate sodium salt and for comparing it to potential alternatives. By implementing these detailed protocols for SAX-HPLC, Mass Spectrometry, and NMR Spectroscopy, researchers can gain a high degree of confidence in the quality and consistency of their starting materials. This commitment to analytical rigor is not merely a technical exercise; it is a cornerstone of scientific integrity that enables reproducible research and accelerates the path from discovery to therapeutic innovation.

References

  • Innovative Drug Delivery Systems Utilizing Chondroitin Sulfate and Hyaluronic Acid. (Source not further specified)
  • Multistage Tandem Mass Spectrometry of Chondroitin Sulfate and Dermatan Sulf
  • One- and Two-Dimensional 1H-NMR Characterization of Two Series of Sulfated Disaccharides Prepared from Chondroitin Sulfate and Heparan Sulfate/Heparin by Bacterial Eliminase Digestion. Oxford Academic. (URL not provided)
  • A tandem mass spectrometric approach to determination of chondroitin/dermatan sulfate oligosaccharide glycoforms. Oxford Academic. (URL not provided)
  • One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion. PubMed. (URL not provided)
  • HPLC Application Note: USP method - Chondroitin Sulf
  • Influence of Charge State on Product Ion Mass Spectra and the Determination of 4S/6S Sulfation Sequence of Chondroitin Sulfate Oligosaccharides.
  • κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. PMC. (URL not provided)
  • HPLC Analysis of Chondroitin Sulf
  • Functions of heparan sulfate proteoglycans in cell signaling during development. Development. (URL not provided)
  • Enzymatic Production of Chondroitin Oligosaccharides and Its Sulfate Deriv
  • Tandem mass spectrometry of sulfated heparin-like glycosaminoglycan oligosaccharides. PubMed. (URL not provided)
  • Heparan sulfate proteoglycans: structure, protein interactions and cell signaling. SciELO. (URL not provided)
  • Heparan sulfate-related oligosaccharides in ternary complex formation with fibroblast growth factors 1 and 2 and their receptors. PubMed. (URL not provided)
  • LC-MSn Analysis of Isomeric Chondroitin Sulfate Oligosaccharides Using a Chemical Derivatization Str
  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydr
  • 1H NMR spectra of (A) raw κ-carrageenan and (B) κ-carrageenan sonicated at 180 min.
  • Interactions between heparan sulfate and proteins: the concept of specificity. Journal of Cell Biology. (URL not provided)
  • 1H NMR spectra of (a) κ-carrageenan and (b) OMPC.
  • Synthesis and characterization of modified κ-carrageenan for enhanced proton conductivity as polymer electrolyte membrane. PLOS One. (URL not provided)
  • Drug Screening Implicates Chondroitin Sulfate as a Potential Longevity Pill. Frontiers. (URL not provided)
  • Targeting heparan sulfate-protein interactions with oligosaccharides and monoclonal antibodies. Frontiers. (URL not provided)
  • Chondroitin Sulfate in Pharmaceuticals and Nutraceuticals. Coherent Market Insights. (URL not provided)
  • Chondroitin Sulfate-Degrading Enzymes as Tools for the Development of New Pharmaceuticals.
  • Chondroitin sulfate - Drug Targets, Indications, Patents.
  • HPLC Method for Analysis of Chondroitin sulfate on BIST A Column. SIELC Technologies. (URL not provided)
  • A Review of Methods Available for the Determination of Chondroitin Sulphate in Supplements Summary. GOV.UK. (URL not provided)
  • Structural Characterization and Glycosaminoglycan Impurities Analysis of Chondroitin Sulfate from Chinese Sturgeon. MDPI. (URL not provided)
  • Mass spectrometry of oligosaccharides. PubMed. (URL not provided)
  • NMR study on hydroxy protons of κ- and κ/μ-hybrid carrageenan oligosaccharides: experimental evidence of hydrogen bonding and chemical exchange interactions in κ/μ oligosaccharides. PubMed. (URL not provided)
  • Quantification of chondroitin sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study. PMC. (URL not provided)
  • Analysis of heparan sulfate oligosaccharides by nano-electrospray ionization mass spectrometry.
  • Deciphering Structural Determinants in Chondroitin Sulfate Binding to FGF-2. IRIS. (URL not provided)
  • Tandem Mass Spectrometry of Sulfated Heparin-Like Glycosaminoglycan Oligosaccharides.
  • Fragments of ¹H NMR spectra of the fucosylated chondroitin sulfates PC and HH.
  • CAS 108321-76-2 (Neocarrabiose-4-O-sulfate sodium salt). BOC Sciences. (URL not provided)
  • A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase.
  • Applic
  • Structural Studies on ι-Carrageenan Derived Oligosaccharides and Its Applic
  • Carrageenan (SB-806M HQ). Shodex. (URL not provided)
  • SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. PMC. (URL not provided)
  • The utility of sulfonate salts in drug development. PubMed. (URL not provided)
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. (URL not provided)

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Comparative

A Comparative Analysis of Neocarratetraose 4-O-monosulfate and Heparin: Exploring Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioactive polysaccharides, heparin stands as a cornerstone therapeutic, primarily recognized for its potent anticoagulant properties. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive polysaccharides, heparin stands as a cornerstone therapeutic, primarily recognized for its potent anticoagulant properties. However, the quest for novel compounds with similar or improved therapeutic profiles has led researchers to explore alternative sources, including marine-derived oligosaccharides. Among these, neocarratetraose 4-O-monosulfate (NCTS), a defined oligosaccharide derived from ι-carrageenan, presents an intriguing candidate for comparative analysis against the well-established heparin. This guide provides an in-depth, objective comparison of the biological activities of NCTS and heparin, supported by available experimental insights, to inform future research and drug development endeavors.

Structural and Chemical Foundations

Heparin is a highly sulfated glycosaminoglycan (GAG) with a heterogeneous structure composed of repeating disaccharide units of a uronic acid (L-iduronic or D-glucuronic acid) and D-glucosamine. Its biological activity, particularly its anticoagulant effect, is critically dependent on a specific pentasaccharide sequence that binds to antithrombin III (ATIII)[1].

Neocarratetraose is a tetrasaccharide derived from the enzymatic degradation of ι-carrageenan. The "4-O-monosulfate" designation specifies the location of a single sulfate group. Carrageenans are linear sulfated polysaccharides extracted from red seaweeds, and their biological activities are known to be influenced by their molecular weight, the number and position of sulfate groups, and the constituent sugar units[2]. While specific data on NCTS is limited, its biological activities can be inferred from studies on other well-characterized carrageenan oligosaccharides.

Comparative Biological Activity

This section delves into a side-by-side comparison of the key biological activities of heparin and carrageenan oligosaccharides, with a focus on neocarratetraose where applicable.

Anticoagulant Activity: A Tale of Two Mechanisms

Heparin's primary and most well-understood biological function is its potent anticoagulant activity. This effect is primarily mediated through its high-affinity binding to ATIII, which dramatically accelerates the inactivation of key coagulation factors, most notably thrombin (Factor IIa) and Factor Xa[3]. The interaction is highly specific, relying on the unique pentasaccharide sequence within the heparin polymer.

Carrageenan oligosaccharides have also demonstrated anticoagulant properties, although generally weaker than heparin[4]. Their mechanism appears to be less specific than that of heparin and is influenced by molecular weight and the degree and position of sulfation[4][5]. Some studies suggest that the anticoagulant activity of carrageenans involves interactions with both ATIII and heparin cofactor II[5][6]. It is important to note that lower molecular weight carrageenan oligosaccharides tend to exhibit lower anticoagulant activity, a property that could be advantageous in developing therapeutics where potent anticoagulation is an undesirable side effect[5].

FeatureHeparinCarrageenan Oligosaccharides (including NCTS)
Primary Mechanism Potentiation of Antithrombin III (ATIII)Interaction with ATIII and Heparin Cofactor II
Specificity High, requires specific pentasaccharide sequenceLower, dependent on sulfation pattern and size
Potency HighGenerally lower than heparin
Anti-inflammatory Properties: Beyond Anticoagulation

Heparin possesses significant anti-inflammatory activities that are independent of its anticoagulant effects[7]. One of the key mechanisms involves the inhibition of selectin-mediated leukocyte adhesion to the endothelium, a critical step in the inflammatory cascade. Heparin can also neutralize the activity of various pro-inflammatory chemokines and cytokines[7].

Carrageenan and its oligosaccharides have also been shown to exert anti-inflammatory effects. Studies on various carrageenan oligosaccharides demonstrate their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6) in cellular models of inflammation[2][8]. The anti-inflammatory potential of these oligosaccharides is often linked to their sulfation pattern and molecular weight[8]. The proposed mechanisms for carrageenan oligosaccharides' anti-inflammatory action include the inhibition of inflammatory signaling pathways like NF-κB[9].

FeatureHeparinCarrageenan Oligosaccharides (including NCTS)
Mechanism Inhibition of selectins, neutralization of chemokinesInhibition of pro-inflammatory mediator production (NO, TNF-α, IL-6), modulation of NF-κB pathway
Key Determinants Specific structural motifsSulfation pattern and molecular weight
Modulation of Growth Factor Activity: A Common Ground

A crucial aspect of heparin's biological activity is its ability to bind to a wide array of heparin-binding growth factors, such as fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF)[1][10]. This interaction can either stabilize the growth factor, protect it from proteolytic degradation, or facilitate its binding to its cell surface receptor, thereby modulating signaling pathways involved in cell growth, differentiation, and angiogenesis[1].

Similarly, carrageenans and their oligosaccharides have been shown to interact with and modulate the activity of heparin-binding growth factors[11][12]. Studies have demonstrated that carrageenan oligosaccharides can competitively bind to basic fibroblast growth factor (bFGF) and inhibit its induced cell proliferation[11]. The affinity of this interaction is dependent on the sulfation pattern and the size of the oligosaccharide[11][12]. For instance, oligo-lambda-carrageenans have been identified as potent bFGF antagonists[11]. This shared ability to interact with growth factors suggests that carrageenan oligosaccharides like NCTS could have potential applications in areas such as oncology and regenerative medicine, similar to heparin and its derivatives.

FeatureHeparinCarrageenan Oligosaccharides (including NCTS)
Interaction Binds to a wide range of heparin-binding growth factors (e.g., FGFs, VEGF)Binds to heparin-binding growth factors (e.g., bFGF, G-CSF)
Functional Outcome Modulation of growth factor stability and receptor bindingInhibition of growth factor-induced cell proliferation
Key Determinants Specific sulfation patternsSulfation pattern and oligosaccharide size

Experimental Methodologies

To provide a practical context for the comparative data, this section outlines typical experimental protocols used to assess the biological activities discussed.

Anticoagulant Activity Assessment: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common in vitro method to evaluate the intrinsic and common pathways of coagulation.

Protocol:

  • Prepare a series of dilutions of the test compound (NCTS or heparin) in a suitable buffer.

  • In a test tube, mix human plasma with the test compound dilution and incubate at 37°C for a specified time.

  • Add a partial thromboplastin reagent (a source of phospholipids) and a calcium chloride solution to initiate coagulation.

  • Measure the time taken for a fibrin clot to form using a coagulometer.

  • Compare the clotting times of samples treated with the test compound to a control (plasma with buffer only). An increase in clotting time indicates anticoagulant activity.

aPTT_Assay cluster_0 Sample Preparation cluster_1 Coagulation Initiation cluster_2 Measurement Plasma Human Plasma Incubation Incubation at 37°C Plasma->Incubation Test_Compound Test Compound (NCTS or Heparin) Test_Compound->Incubation Reagents Add aPTT Reagent & CaCl2 Incubation->Reagents Clot_Formation Fibrin Clot Formation Reagents->Clot_Formation Measurement Measure Clotting Time Clot_Formation->Measurement

Workflow for aPTT Assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound (NCTS or heparin) for a specified duration.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production and anti-inflammatory activity.

NO_Assay cluster_0 Cell Culture & Treatment cluster_1 Inflammatory Stimulation cluster_2 Measurement Macrophages Macrophage Culture Pre_treatment Pre-treat with Test Compound Macrophages->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Measure Nitrite (Griess Reagent) Supernatant->Griess_Assay

Workflow for Nitric Oxide Production Assay.

Concluding Remarks and Future Directions

The comparative analysis of neocarratetraose 4-O-monosulfate and heparin reveals both distinct differences and intriguing similarities in their biological activities. While heparin remains the gold standard for anticoagulation due to its high potency and specific mechanism of action, NCTS and related carrageenan oligosaccharides present a class of molecules with a more nuanced biological profile.

The potentially lower anticoagulant activity of small carrageenan oligosaccharides, coupled with their demonstrated anti-inflammatory and growth factor-modulating properties, opens avenues for their development as therapeutics in indications where strong anticoagulation is not desired, such as in certain inflammatory diseases or cancers.

Future research should focus on the detailed characterization of structurally defined carrageenan oligosaccharides like NCTS. Elucidating the precise structure-activity relationships for their anticoagulant, anti-inflammatory, and growth factor-binding activities will be crucial for optimizing their therapeutic potential. Direct, head-to-head in vitro and in vivo studies comparing NCTS with heparin and its low-molecular-weight derivatives will provide the definitive data needed to guide their potential clinical translation.

References

  • Sun, Y., et al. (2019). Sulfated polysaccharides interact with fibroblast growth factors and protect from denaturation. FEBS Open Bio, 9(8), 1477-1487. [Link]

  • Sun, Y., et al. (2019). Sulfated polysaccharides interact with fibroblast growth factors and protect from denaturation. PubMed, 31271519. [Link]

  • Chen, H., et al. (2011). [Carrageenan oligosaccharides inhibit growth-factor binding and heparanase activity]. Zhongguo Zhong Yao Za Zhi, 36(5), 609-613. [Link]

  • Yin, L., et al. (2020). Interactions of fibroblast growth factors with sulfated galactofucan from Saccharina japonica. International Journal of Biological Macromolecules, 160, 26-34. [Link]

  • Dai, D., et al. (2018). Anti-inflammatory effects of newly synthesized α-galacto-oligosaccharides on dextran sulfate sodium-induced colitis in C57BL/6J mice. Journal of Functional Foods, 46, 427-434. [Link]

  • Yin, L., et al. (2020). Interactions of fibroblast growth factors with sulfated galactofucan from Saccharina japonica. ResearchGate. [Link]

  • Liang, A., et al. (2006). Structural features in carrageenan that interact with a heparin-binding hematopoietic growth factor and modulate its biological activity. Journal of Chromatography B, 843(1), 114-119. [Link]

  • Needham, L. A., & Parish, C. R. (1995). Carrageenans inhibit growth-factor binding. Biochemical Society Transactions, 23(3), 331S. [Link]

  • Pomin, V. H. (2019). λ-Carrageenan Oligosaccharides of Distinct Anti-Heparanase and Anticoagulant Activities Inhibit MDA-MB-231 Breast Cancer Cell Migration. Marine Drugs, 17(3), 153. [Link]

  • Pomin, V. H. (2019). λ-Carrageenan Oligosaccharides of Distinct Anti-Heparanase and Anticoagulant Activities Inhibit MDA-MB-231 Breast Cancer Cell Migration. PubMed, 30818817. [Link]

  • Yu, G., et al. (2002). Preparation, structural characterization and in vitro antitumor activity of kappa-carrageenan oligosaccharide fraction from Kappaphycus striatum. Carbohydrate Polymers, 50(1), 81-88. [Link]

  • Liang, A., et al. (2006). Structural features in carrageenan that interact with a heparin-binding hematopoietic growth factor and modulate its biological activity. ResearchGate. [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Galactooligosaccharides. Caring Sunshine. [Link]

  • Pellegrini, L., et al. (2001). Structural Basis for Interaction of FGF-1, FGF-2, and FGF-7 with Different Heparan Sulfate Motifs. Biochemistry, 40(44), 13245-13253. [Link]

  • Needham, L. A., & Parish, C. R. (1995). Carrageenans inhibit growth-factor binding. PubMed, 7669438. [Link]

  • Dai, D., et al. (2018). Anti-inflammatory effects of newly synthesized α-galacto-oligosaccharides on dextran sulfate sodium-induced colitis in C57BL/6J mice. PubMed, 29904229. [Link]

  • Wang, L., et al. (2011). Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins. Journal of Clinical Investigation, 121(9), 3584-3596. [Link]

  • Yermak, I. M., & Khotimchenko, Y. S. (2018). Effects of structural peculiarities of carrageenans on their immunomodulatory and anticoagulant activities. ResearchGate. [Link]

  • Chen, X., et al. (2021). Structure and Anti-Inflammatory Activities of Two ι-Carrageenan with Different Molecular Weights During In Vitro Human Intestinal Flora Fermentation. ResearchGate. [Link]

  • Pomin, V. H. (2019). λ-Carrageenan Oligosaccharides of Distinct Anti-Heparanase and Anticoagulant Activities Inhibit MDA-MB-231 Breast Cancer Cell Migration. MDPI. [Link]

  • Yuan, H., et al. (2006). A λ-carrageenan derived oligosaccharide prepared by enzymatic degradation containing anti-tumor activity. ResearchGate. [Link]

  • Hirsh, J., & Raschke, R. (2004). Heparin and low-molecular-weight heparin: the Seventh ACCP Conference on Antithrombotic and Thrombolytic Therapy. Chest, 126(3 Suppl), 188S-203S. [Link]

  • Kindness, G., et al. (1980). The anti-coagulant activity of some carrageenans. Thrombosis Research, 17(3-4), 539-544. [Link]

  • Di Rosa, M., & Willoughby, D. A. (1971). Screens for anti-inflammatory drugs. Journal of Pharmacy and Pharmacology, 23(4), 297-298. [Link]

  • Di Rosa, M. (1972). Biological properties of carrageenan. Journal of Pharmacy and Pharmacology, 24(2), 89-102. [Link]

  • Bhattacharyya, S., et al. (2017). Carrageenan: structure, properties and applications with special emphasis on food science. RSC Advances, 7(53), 33327-33344. [Link]

  • Shang, Q., et al. (2022). Carrageenan oligosaccharides and associated carrageenan-degrading bacteria induce intestinal inflammation in germ-free mice. Gut Microbes, 14(1), 2092241. [Link]

  • Kumar, S., et al. (2023). Biological activity of algal derived carrageenan. Marinomed Biotech AG. [Link]

  • Courant, T., et al. (2017). Production of Heparin and λ-carrageenan Anti-Heparanase Derivatives Using a Combination of Physicochemical Depolymerization and Glycol Splitting. Carbohydrate Polymers, 166, 156-165. [Link]

  • Yuan, H., et al. (2005). Preparation and In Vivo Antitumor Activity of κ-Carrageenan Oligosaccharides. Journal of Applied Phycology, 17, 7-13. [Link]

  • Liu, J., et al. (2021). Synthesis and Characterization of λ-Carrageenan Oligosaccharide-Based Nanoparticles: Applications in MRI and In Vivo Biodistribution Studies. Polymers, 13(5), 754. [Link]

  • Hoshino, J., et al. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry, 53(13), 5033-5043. [Link]

  • Hoshino, J., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. PMC. [Link]

  • Guo, Z., et al. (2022). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Trends in Food Science & Technology, 125, 234-247. [Link]

  • Lee, Y. S., et al. (2017). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 41(19), 10839-10847. [Link]

  • Sztanke, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2718. [Link]

  • Hoshino, J., et al. (2010). (Open Access) Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites (2010). SciSpace. [Link]

Sources

Validation

Strategic Impurity Profiling of Neocarratetraose-41-sulfate: A Comparative Technical Guide

The following guide is structured as a high-level technical comparison for analytical scientists and drug development professionals. It focuses on the methodological performance of identifying impurities in Neocarratetra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison for analytical scientists and drug development professionals. It focuses on the methodological performance of identifying impurities in Neocarratetraose-41-sulfate sodium salt , comparing the gold-standard HPAEC-PAD against HILIC-MS and qNMR .

Executive Summary & Analyte Profile

Neocarratetraose-41-sulfate sodium salt (often abbreviated as Neo-41-S ) is a critical reference standard in glycobiology, particularly for validating kappa-carrageenase activity and quality control of sulfated galactan therapeutics.[1] Unlike the naturally abundant Neocarratetraose-41,43-disulfate , the 41-monosulfate variant is often a specific enzymatic or synthetic product.[1]

Ensuring the purity of Neo-41-S is chemically challenging due to:

  • Structural Similarity: The presence of the disulfate analog (Neo-41,43-diS) and the desulfated backbone (Neocarratetraose).

  • Labile Sulfate Esters: Susceptibility to acid-catalyzed desulfation and migration.[1]

  • Lack of Chromophores: The molecule lacks UV-absorbing groups, rendering standard UV-HPLC useless without derivatization.[1]

This guide compares the performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) —the recommended "Product" for this application—against Hydrophilic Interaction Liquid Chromatography Mass Spectrometry (HILIC-MS) and Quantitative NMR (qNMR) .[1]

The Impurity Spectrum

When analyzing Neo-41-S, the following impurities must be resolved:

  • Type A (Homologs): Neocarrabiose-41-sulfate (DP2), Neocarrahexaose (DP6).[1]

  • Type B (Sulfation Variants): Neocarratetraose (Desulfated), Neocarratetraose-41,43-disulfate (Over-sulfated).[1]

  • Type C (Inorganics): Free sulfate (

    
    ), Chloride (
    
    
    
    ).[1]

Comparative Analysis: HPAEC-PAD vs. Alternatives

The following table summarizes the performance metrics of the primary analytical platforms.

FeatureHPAEC-PAD (Recommended)HILIC-MS/MS (Alternative 1)1H-qNMR (Alternative 2)
Detection Principle Electrochemical oxidation of hydroxyls (Charge/Size separation)Mass-to-charge ratio (m/z)Magnetic resonance of protons
Resolution of Isomers Superior (Resolves positional sulfate isomers)Moderate (Requires optimized chromatography)High (But signals often overlap)
Sensitivity (LOD) High (Femtomole range)Ultra-High (Attomole range)Low (Millimole range)
Derivatization Needed? No (Direct detection)No (But salt adducts are common)No
Salt Tolerance High (Eluents are salts)Low (Salts suppress ionization)High
Quantification Excellent (with standards)Variable (Matrix effects)Absolute (No standard needed)
Primary Limitation Destructive; requires high pHIon suppression; expensiveSensitivity; Sample consumption
Why HPAEC-PAD is the "Product of Choice"

While HILIC-MS provides structural mass data, HPAEC-PAD is the superior choice for routine impurity profiling of Neocarratetraose-41-sulfate because:

  • Charge Resolution: It separates oligosaccharides based on pKa and charge density. The 41-monosulfate elutes distinctly from the 41,43-disulfate and the neutral tetrasaccharide due to the significant difference in anion exchange affinity.[1]

  • Stability: The high pH (pH > 13) used in HPAEC converts the hemiacetal reducing end to an oxyanion, allowing sensitive detection without the need for fluorescent labeling (e.g., 2-AB labeling) which can introduce labeling bias.[1]

Experimental Protocol: High-Resolution HPAEC-PAD

This protocol is designed to be self-validating. The resolution between the monosulfate and disulfate peaks serves as the system suitability test.

A. Equipment & Reagents[1][2][3][4][5]
  • System: Dionex ICS-6000 or equivalent with Electrochemical Detector (ED).

  • Column: CarboPac PA200 (3 x 250 mm) with PA200 Guard.[1] Note: PA200 is preferred over PA1 for higher resolution of sulfated oligos.

  • Working Electrode: Gold (Au) standard electrode.[1]

  • Reference Electrode: Ag/AgCl or pH-Ag/AgCl.[1]

  • Eluents:

    • E1: 18 MΩ-cm Water (Degassed).[1]

    • E2: 200 mM NaOH (Prepared from 50% w/w low-carbonate syrup).

    • E3: 1.0 M NaOAc in 100 mM NaOH.

B. Method Parameters[1][2][3][4][5][6][7][8][9]
  • Flow Rate: 0.5 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL (10-50 ppm sample).

  • Waveform: Standard Carbohydrate Quadruple Potential (See Reference 1).[1]

C. Gradient Profile (The "Sulfate-Trap" Method)

This gradient is engineered to elute neutrals early, followed by the target monosulfate, and finally the highly retained disulfates.[1]

Time (min)% E2 (200mM NaOH)% E3 (1M NaOAc)ConditionMechanism
0.0 500IsocraticEquilibrate column surface
5.0 502Gradient StartElute neutral/low-charge impurities
30.0 5040Linear RampElution of Neo-41-S (Target)
35.0 50100Steep RampStrip highly sulfated (Neo-41,43-diS)
40.0 50100HoldColumn cleaning
40.1 500Step DownRe-equilibration
55.0 500EndReady for next injection
D. Data Interpretation (Causality)[1]
  • Peak at ~12-15 min: Likely Neocarrabiose or neutral hydrolysis fragments.[1] These bind weakly to the anion exchange resin.

  • Peak at ~22-25 min: Neocarratetraose-41-sulfate (Target) .

  • Peak at ~32-35 min: Neocarratetraose-41,43-disulfate . The additional sulfate group dramatically increases retention time due to stronger ionic interaction with the quaternary ammonium stationary phase.

Orthogonal Validation: HILIC-MS/MS Workflow

While HPAEC-PAD quantifies the impurities, HILIC-MS is required to identify unknown peaks (e.g., if a peak appears at 28 min, is it a positional isomer or a contaminant?).

Protocol Summary
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5) in 95% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 4.5) in 50% Acetonitrile.

  • Ionization: ESI Negative Mode (Sulfated sugars ionize poorly in positive mode).[1]

  • Key Transition: Monitor m/z [M-H]⁻ or [M-2H]²⁻.

    • Neo-41-S (Monosulfate): m/z ~707 (approx, depending on salt form/adducts).[1]

    • Neo-41,43-diS (Disulfate): m/z ~393 ([M-2H]²⁻).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for certifying a batch of Neocarratetraose-41-sulfate.

ImpurityWorkflow Start Raw Sample: Neocarratetraose-4^1-sulfate HPAEC Primary Screen: HPAEC-PAD (CarboPac PA200) Start->HPAEC 10µL Injection Check1 Are peaks present after 30 min? HPAEC->Check1 Analyze Chromatogram Check2 Are peaks present before 15 min? Check1->Check2 No Res1 Impurity Type: Polysulfated / Higher DP (e.g., Disulfates) Check1->Res1 Yes Res2 Impurity Type: Desulfated / Lower DP (e.g., Neocarrabiose) Check2->Res2 Yes Final Certificate of Analysis (Purity %) Check2->Final No (Single Peak) MS_Confirm Orthogonal ID: HILIC-MS (ESI-) Res1->MS_Confirm Confirm Mass Res2->MS_Confirm Confirm Mass NMR_Confirm Positional Verification: 1H-NMR / COSY MS_Confirm->NMR_Confirm If Isomer Suspected NMR_Confirm->Final

Figure 1: Decision matrix for impurity identification. Yellow diamonds represent critical quality control checkpoints based on retention time logic.

References

  • Dextra Laboratories. (2025). Neocarratetraose-41-O-sulfate sodium salt Product Specification. Dextra UK.

  • Kornberger, P., et al. (2017).[1] "HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability."[1][2] Analytical and Bioanalytical Chemistry, 409(28), 6599-6609.[1]

  • Yu, G., et al. (2006).[1] "Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry." Analytical Chemistry, 78(24), 8499-8505.[1] [1]

  • Thermo Fisher Scientific. (2024). "Separation of All Classes of Carbohydrates by HPAEC-PAD." LCGC International.

  • Knutsen, S. H., et al. (2001).[1] "A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase."[1][3] Carbohydrate Research, 331(1), 101-106.[1]

Sources

Comparative

Quantitative NMR (qNMR) for Neocarratetraose 4^1-sulfate Purity: The Absolute Reference

Topic: Quantitative NMR (qNMR) for Neocarratetraose 41-sulfate purity Content Type: Publish Comparison Guides [1] Executive Summary: The Reference Standard Paradox In the development of sulfated glycan therapeutics (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative NMR (qNMR) for Neocarratetraose 41-sulfate purity Content Type: Publish Comparison Guides

[1]

Executive Summary: The Reference Standard Paradox

In the development of sulfated glycan therapeutics (e.g., anti-virals, anti-coagulants), Neocarratetraose 4^1-sulfate (CAS: 108321-78-4) serves as a critical structural standard. However, researchers face a "Reference Standard Paradox": How do you validate the purity of a primary reference material when no higher-order standard exists?

Conventional methods like HPLC-RI or HPAEC-PAD rely on relative response factors and external calibration curves. If the calibrator is impure, the data is biased.

Quantitative NMR (qNMR) breaks this cycle.[1] It is a primary ratio method , traceable to the International System of Units (SI). By comparing the integrated signal of the analyte to an unrelated Internal Standard (IS) of known purity, qNMR provides an absolute purity value. This guide details why qNMR is the superior methodology for Neocarratetraose 4^1-sulfate and provides a validated protocol for its execution.

Technical Deep Dive: The Analyte & The Challenge

The Analyte: Neocarratetraose 4^1-sulfate[3]
  • Structure: A tetrasaccharide derived from

    
    -carrageenan hydrolysis.
    
    • Sequence:

      
      -D-Galp-4-sulfate-(1
      
      
      
      4)-
      
      
      -D-AnGalp-(1
      
      
      3)-
      
      
      -D-Galp-(1
      
      
      4)-
      
      
      -D-AnGalp.
    • Nomenclature: The "4^1" indicates sulfation at the C4 position of the non-reducing terminal galactose unit (Residue 1).

  • Physical Properties: Highly hygroscopic white powder; soluble in water/D

    
    O.
    
  • Analytical Challenges:

    • Lack of Chromophores: Invisible to UV detection (requires RI, ELSD, or PAD).

    • Hygroscopicity: Weight-based assays are prone to error if water content is not accounted for.

    • Counter-ion Variability: Often exists as a Na+ or K+ salt, affecting molecular weight calculations.

The Solution: qNMR

qNMR utilizes the direct proportionality between signal area and the number of nuclei (


H).[2]
  • Equation of State:

    
    
    Where 
    
    
    
    =Purity,
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass.[3][2][4][5][6][7]

Comparative Analysis: qNMR vs. Chromatographic Alternatives

The following table contrasts qNMR with the two most common alternatives for sulfated oligosaccharides.

FeatureqNMR (Recommended) HPAEC-PAD HPLC-RI / ELSD
Metrological Traceability Primary (SI Traceable) Secondary (Relative)Secondary (Relative)
Reference Standard Not Required (Uses generic IS)Required (Must be identical)Required
Selectivity High (Structural confirmation included)High (Isomer separation)Low to Medium
LOD / Sensitivity Moderate (~0.1 mg required)Excellent (ng levels)Moderate
Hygroscopicity Handling Can measure water & analyte simultaneouslyExternal KF titration requiredExternal KF titration required
Total Analysis Time < 30 mins (Prep + Acquisition)> 60 mins (Equilibration + Run)> 45 mins
Cost Per Sample Low (after instrument purchase)High (Columns/Eluents)Medium

Key Insight: Use HPAEC-PAD for trace impurity profiling (qualitative). Use qNMR for mass balance assignment (quantitative).

Experimental Protocol: Validated qNMR Workflow

Phase 1: Reagents & Internal Standard Selection

For sulfated sugars in D


O, the sugar region (3.2 – 5.5 ppm) is crowded. We must select an Internal Standard (IS) with signals in the "silent region" (6.0 – 9.0 ppm).
  • Recommended IS: Maleic Acid (TraceCERT® or equivalent).

    • Signal: Singlet at

      
       6.3 ppm (distinct from anomeric protons).
      
    • Solubility: High in D

      
      O.
      
    • Relaxation: Moderate

      
       (~2-4 s), allowing reasonable repetition rates.
      
  • Alternative IS: Potassium Hydrogen Phthalate (KHP) (

    
     7.4-7.8 ppm).
    
  • Solvent: D

    
    O (99.96% D) + 0.01% TSP (for chemical shift referencing only, not quantitation).
    
Phase 2: Sample Preparation (Gravimetric Precision)

Note: Use a micro-balance with readability of 0.001 mg.

  • Weighing: Weigh ~10 mg of Neocarratetraose 4^1-sulfate (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) directly into the same HPLC vial or NMR tube.
    • Tip: Use an anti-static gun to prevent powder scattering.

  • Dissolution: Add 600

    
    L of D
    
    
    
    O. Vortex until fully dissolved.
  • Transfer: Transfer to a 5 mm precision NMR tube.

Phase 3: Acquisition Parameters (The "q" in qNMR)

Standard proton parameters are insufficient. You must ensure full relaxation.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). No decoupling .

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm).

  • Offset (O1P): 5 ppm (center of spectrum).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Reasoning:

      
       must be 
      
      
      
      of the slowest relaxing nucleus. Maleic acid
      
      
      ; Anomeric protons
      
      
      .
      
      
      . We use 30s for safety.
  • Scans (NS): 16 or 32 (S/N > 150:1 is required).

  • Pulse Angle: 90° (maximize signal).

Phase 4: Processing & Integration
  • Phasing: Manual phasing is mandatory. Ensure flat baseline.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial order 5) excluding signal regions.

  • Integration Targets:

    • Internal Standard: Maleic Acid singlet (

      
       6.3 ppm). Set integral to normalized value (e.g., 100).
      
    • Analyte: Focus on the Anomeric Region (

      
       4.5 – 5.6 ppm).
      
      • Identify the

        
        -anomeric doublet of the reducing end (
        
        
        
        5.2-5.6 ppm) and the internal
        
        
        -1,3 anomeric signal.
      • Caution: If the reducing end mutarotates (

        
         ratio), you must integrate both  anomers or use a non-reducing anomeric signal (e.g., the 4^1-sulfated residue at the non-reducing end).
        
      • Best Practice: Integrate the distinct H-1 of the non-reducing terminal galactose (typically

        
        4.6-4.8 ppm for 
        
        
        
        -linkages in carrageenans, but check specific assignment).

Visualization: Decision Logic & Workflow

qNMR_Workflow Start Start: Purity Assessment Check_Std Is a Certified Reference Material (CRM) available? Start->Check_Std HPLC Use HPLC-RI / HPAEC-PAD (Relative Quantitation) Check_Std->HPLC Yes qNMR_Route Proceed to qNMR (Absolute Quantitation) Check_Std->qNMR_Route No (Typical for Glycans) Step1 1. Weigh Analyte + IS (Maleic Acid) (Precision Balance) qNMR_Route->Step1 Step2 2. Dissolve in D2O (Check Solubility) Step1->Step2 Step3 3. Acquire 1H NMR (D1 = 30s, 90° Pulse) Step2->Step3 Process 4. Process Spectrum (Phase, Baseline, Integrate) Step3->Process Calc 5. Calculate Purity (Using Equation 1) Process->Calc

Figure 1: Decision logic and execution workflow for selecting qNMR over chromatographic methods for rare glycan analysis.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Database. Accessed March 2026. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Simova, S. "NMR Spectroscopy in Carbohydrate Analysis." Magnetic Resonance in Chemistry, 2018.

Sources

Validation

Benchmarking commercial sources of Neocarratetraose 41-sulfate

The following guide benchmarks commercial sources of Neocarratetraose-4 -sulfate , a specific mono-sulfated tetrasaccharide standard used in glycobiology and drug development. This guide distinguishes the specific Mono-s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks commercial sources of Neocarratetraose-4


-sulfate , a specific mono-sulfated tetrasaccharide standard used in glycobiology and drug development.

This guide distinguishes the specific Mono-sulfated (4


)  target from the more common Di-sulfated (4

,4

)
kappa-carrageenan tetrasaccharide.[1]

Benchmarking Guide: Neocarratetraose 4 -sulfate

Content Type: Technical Comparison & Validation Guide Target Molecule: Neocarratetraose-4


-O-sulfate (Na+ Salt)
Primary Application:  Standardization of carrageenase activity; Epitope mapping for anti-glycan antibodies; Negative control for highly sulfated carrageenan assays.[1]

Executive Summary & Market Landscape[1][2]

Neocarratetraose-4


-sulfate  is a rare, mono-sulfated tetrasaccharide derived from the kappa-carrageenan backbone.[1] Unlike the standard "Kappa-Tetrasaccharide" (which is naturally di-sulfated  at positions 4

and 4

), the 4

-sulfate variant lacks the sulfate group on the internal galactose unit.[1]

Critical Sourcing Warning: Most "Kappa-Carrageenan Oligosaccharide" standards sold by general suppliers are the Di-sulfated form (


-di-O-sulfate).[1] You must verify the specific sulfation pattern to avoid experimental artifacts, particularly in binding affinity studies where charge density is a variable.
Commercial Source Comparison Table
SupplierProduct CodeProduct NameDefined SulfationPurity ClassNotes
Dextra Labs C1004 Neocarratetraose-4

-O-sulfate
Mono (

)
>95%Primary Source. specifically isolated/desulfated variant.[1]
Dextra Labs C1003Neocarratetraose-4

,4

-di-sulfate
Di (

)
>95%The "Standard" Kappa-tetrasaccharide.[1] Do not confuse with C1004.
Sigma-Aldrich N/AGeneral Kappa OligosMixed/DiVariableTypically sells mixed-length hydrolysates or di-sulfated standards.[1]
Iduron CustomCarrageenan OligosCustom>95%Excellent for GAGs; requires custom request for specific mono-sulfated carrageenans.

Technical Benchmarking Protocols

To validate your source material, you must confirm two parameters: Oligomeric State (DP4) and Sulfation Level (Mono vs. Di) .[1]

Protocol A: HPAEC-PAD Profiling (Purity & Identity)

Objective: Differentiate Mono-sulfated (4


) from Di-sulfated (4

,4

) impurities based on charge interaction.[1] The Mono-sulfated species elutes earlier than the Di-sulfated species due to lower negative charge.
  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA-200 (3 x 250 mm) with Guard Column.

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH + 1 M NaOAc.

  • Gradient:

    • 0–5 min: Isocratic 5% B (Equilibration).

    • 5–30 min: Linear gradient 5% → 40% B.

    • 30–35 min: Ramp to 100% B (Wash).

  • Detection: Pulsed Amperometric Detection (PAD) with Gold Electrode (Standard Quad Waveform).

Expected Results:

  • Neocarratetraose-4

    
    -sulfate (Target):  Elutes at ~12–15 min (Lower ionic strength required).
    
  • Neocarratetraose-4

    
    ,4
    
    
    
    -di-sulfate (Impurity):
    Elutes at ~20–25 min.[1]
  • Acceptance Criteria: Main peak area >95%; no significant peak in the di-sulfate region.

Protocol B: Negative-Ion ESI-MS (Structural Confirmation)

Objective: Confirm the molecular weight corresponds to the Mono-sulfated sodium salt.

  • Instrumentation: Q-TOF or Orbitrap MS (Direct Infusion or LC-MS).[1]

  • Mode: Negative Ion Mode (

    
    ).[1]
    
  • Solvent: 50% Acetonitrile / 50% Water + 0.1% NH

    
    OH (to aid ionization).[1]
    

Data Interpretation Table:

SpeciesFormula (Free Acid)Theoretical MWObserved m/z (z=1) [M-H]

Observed m/z (z=2) [M-2H]

Target (Mono) C

H

O

S

734.63 733.62 366.31
Impurity (Di) C

H

O

S

814.69 813.68 406.34

Note: Commercial salts are often Na+. In negative mode, you may see [M - 2H + Na]


 adducts.[1] Calculate accordingly.

Visualization: Benchmarking Workflow

The following diagram outlines the decision logic for validating a commercial batch of Neocarratetraose-4


-sulfate.

BenchmarkingWorkflow Start Receive Commercial Neocarratetraose-41-sulfate Visual Visual Inspection (Hygroscopic White Powder) Start->Visual Solubility Solubility Check (1 mg/mL in H2O) Visual->Solubility MS_Step ESI-MS (Negative Mode) Solubility->MS_Step MS_Decision Is Major Peak ~733 m/z? MS_Step->MS_Decision HPAEC_Step HPAEC-PAD (CarboPac PA-200) MS_Decision->HPAEC_Step Yes Fail_Di REJECT: Identity Error (Material is Di-sulfate) MS_Decision->Fail_Di No (Found ~813 m/z) HPAEC_Decision Retention Time < Di-sulfate Std? HPAEC_Step->HPAEC_Decision Pass BATCH APPROVED (Mono-sulfated Verified) HPAEC_Decision->Pass Yes (Early Elution) HPAEC_Decision->Fail_Di Late Elution Fail_Mix REJECT: Purity Error (Mixture Detected) HPAEC_Decision->Fail_Mix Multiple Peaks

Caption: Workflow for validating Neocarratetraose-4


-sulfate identity against common di-sulfated impurities.

Expert Insights & Causality

Why the "4 " vs "4 ,4 " Distinction Matters

In drug development, particularly for antiviral candidates (e.g., HPV, HSV inhibition) or anticoagulants , the sulfate charge density dictates the binding mechanism.[1]

  • High Charge (Di-sulfate): Promotes non-specific electrostatic binding to positively charged protein domains (e.g., Heparin-binding domains).[1]

  • Specific Charge (Mono-sulfate): The 4

    
    -sulfate standard allows you to probe the minimal structural requirement  for binding.[1] If your drug candidate works similarly to the Mono-sulfate but fails with the Di-sulfate, it suggests a specific "lock-and-key" mechanism rather than a generic charge interaction.[1]
    
Handling & Storage[1][2]
  • Hygroscopicity: These oligosaccharides are extremely hygroscopic. Weighing errors of 10-15% are common if the vial is opened in humid air.

  • Protocol: Always equilibrate the vial to room temperature in a desiccator before opening. Prepare stock solutions (e.g., 5 mM) immediately and aliquot/freeze at -20°C. Avoid repeated freeze-thaw cycles which can induce glycosidic bond hydrolysis (desulfation is less likely, but depolymerization can occur).[1]

References

  • Yu, G., et al. (2006).[1] "Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry." Analytical Chemistry. 78(24), 8499-8505.[1] [Link]

  • Préchoux, A., et al. (2013).[1] "Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase." Marine Drugs.

Sources

Safety & Regulatory Compliance

Safety

Neocarratetraose 41-sulfate sodium salt proper disposal procedures

The safe and compliant handling of laboratory biochemicals extends far beyond highly toxic reagents. Neocarratetraose 41-sulfate sodium salt (CAS 108321-78-4) is a highly purified marine oligosaccharide typically generat...

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant handling of laboratory biochemicals extends far beyond highly toxic reagents. Neocarratetraose 41-sulfate sodium salt (CAS 108321-78-4) is a highly purified marine oligosaccharide typically generated via the enzymatic or photocatalytic depolymerization of


-carrageenan[1][2]. While fundamentally non-hazardous, treating its disposal with operational rigor prevents secondary laboratory hazards, such as plumbing blockages, microbial contamination, and environmental biological oxygen demand (BOD) overload.

This guide provides the authoritative, step-by-step protocols required for the safe handling, spill response, and disposal of this specific sulfated oligosaccharide.

Physicochemical Profile & Logistical Implications

To execute a proper disposal plan, we must first understand the physical and chemical behavior of the molecule. Neocarratetraose 41-sulfate sodium salt is a highly water-soluble tetrasaccharide containing a sulfate ester group.

Table 1: Quantitative Data and Operational Disposal Implications

PropertyValueOperational Implication for Disposal
CAS Number 108321-78-4Use for standardized tracking on environmental waste manifests[2].
Molecular Formula

High carbon/oxygen ratio; serves as a highly bioavailable carbon source.
Molecular Weight 732.59 g/mol Readily passes through standard filtration; cannot be removed via simple mechanical filtering.
Hazard Classification Non-hazardous (GHS)No specific EPA RCRA hazardous waste codes apply; standard biochemical disposal rules govern[3].
Physical State Solid (Hygroscopic Powder)Risk of fine dust generation. Forms a highly viscous, slippery gel upon contact with water[4].

The Mechanistic Rationale for Controlled Disposal

Why not simply wash all oligosaccharide waste down the sink? As a Senior Application Scientist, I emphasize that understanding the causality behind safety rules ensures better compliance.

Marine sulfated oligosaccharides are highly bioavailable and possess significant biological activities[5][6]. If bulk aqueous solutions of these sugars are disposed of via the drain, the high concentration of metabolizable carbohydrates rapidly depletes dissolved oxygen in local wastewater streams (elevating the BOD). Furthermore, environmental bacteria equipped with marine polysaccharide sulfatases can cleave the sulfate ester group (


)[7]. In the anaerobic environment of a plumbing trap, sulfate-reducing bacteria (SRB) can subsequently convert this free sulfate into corrosive, foul-smelling hydrogen sulfide (

) gas. Therefore, controlled consolidation or highly verified dilution is mandatory.

Disposal Workflow Visualization

The following decision matrix dictates how to route different states of Neocarratetraose 41-sulfate waste.

DisposalWorkflow Start Neocarratetraose 41-sulfate Waste Generation Solid Solid Powder / Contaminated Consumables Start->Solid Liquid Aqueous Solutions (Buffers, Assays) Start->Liquid SolidCollect Collect in sealed polyethylene bags Solid->SolidCollect LiquidAssess Assess Concentration & Volume Liquid->LiquidAssess Incineration Send for Commercial Incineration (Preferred) SolidCollect->Incineration HighConc High Conc. / Bulk (>100 mL or >1% w/v) LiquidAssess->HighConc LowConc Trace / Dilute (<100 mL, <0.1% w/v) LiquidAssess->LowConc LiquidWaste Consolidate in Non-Halog. Aqueous Waste HighConc->LiquidWaste Drain Drain Disposal with Copious Water (If permitted) LowConc->Drain LiquidWaste->Incineration

Decision matrix for the disposal of Neocarratetraose 41-sulfate sodium salt waste streams.

Step-by-Step Methodologies

Protocol A: Solid Waste Disposal and Spill Response

Because carrageenan derivatives are notorious for forming slippery, intractable gels when wet[4], dry mechanical collection is the critical first step in any spill response[3].

  • PPE Assessment: Don standard laboratory PPE (nitrile gloves, lab coat, safety glasses). For large dry powder spills (>50g), an N95 or equivalent particulate respirator is recommended to prevent the inhalation of fine nuisance dust[3].

  • Dry Mechanical Collection: Do not apply water or wet paper towels to the bulk powder. Sweep or scoop up the dry powder mechanically using a dedicated anti-static brush and dustpan.

  • Primary Consolidation: Transfer the collected solid, along with any contaminated weighing boats or pipette tips, into a sealable polyethylene bag or a rigid, leak-proof plastic container.

  • Surface Decontamination: Only after the bulk powder is completely removed should you wipe the area with a damp paper towel. Wash the surface with warm water and a mild laboratory detergent to dissolve and remove any residual sticky oligosaccharide film.

  • Final Routing: Label the container as "Non-Hazardous Biochemical Solid Waste" and route it to your facility's solid waste stream destined for commercial incineration.

Protocol B: Aqueous Solution Disposal

This protocol prevents the localized buildup of microbial biofilms in laboratory plumbing.

  • Volume and Concentration Triage: Determine if the solution is a bulk/high-concentration mixture (>1% w/v or >100 mL) or a trace/dilute analytical remnant (<0.1% w/v and <100 mL).

  • Handling Trace Solutions (Sink Disposal): If your institutional Environmental Health & Safety (EHS) regulations permit the drain disposal of non-toxic biochemicals, pour the dilute solution down the laboratory sink. Crucial Step: Flush the drain with at least 10 to 20 volumes of cold tap water. Causality: High-volume water dilution ensures the local BOD remains negligible and prevents the sugar from adhering to pipe walls.

  • Handling Bulk/Concentrated Solutions: For volumes exceeding 100 mL of concentrated solution, do not use the drain. Transfer the liquid into a designated "Non-Halogenated Aqueous Waste" carboy.

  • Waste Preservation (Optional but Recommended): If the aqueous waste carboy will sit at room temperature for more than 48 hours, the addition of a compatible biocide (e.g., 0.1% sodium azide) prevents the microbial fermentation of the oligosaccharide within the waste container, which could otherwise lead to gas buildup and container rupture. (Note: Always verify chemical compatibility with other waste streams before adding biocides).

References

  • Ziyu Li, et al. "Preparation of κ-carrageenan oligosaccharides by photocatalytic degradation: Structural characterization and antioxidant activity". nih.gov.[Link]

  • "CAS 108321-78-4 | Neocarratetraose-41-O-sulfate sodium salt,≥95%". howeipharm.com. [Link]

  • "Carrageenan: structure, properties and applications with special emphasis on food science". rsc.org.[Link]

  • "Safety Data Sheet: Carrageenan". carlroth.com.[Link]

  • "Eucheuma Cottonii Sulfated Oligosaccharides Decrease Food Allergic Responses in Animal Models by Up-regulating Treg Cells". researchgate.net.[Link]

  • "Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides". nih.gov.[Link]

  • "Marine Polysaccharide Sulfatases". researchgate.net.[Link]

Sources

Handling

Personal protective equipment for handling Neocarratetraose 41-sulfate sodium salt

Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Glycobiologists, and Laboratory Managers CAS Registry Number: 108321-78-4 (Verify against specific Certificate of Analysis) Part 1: Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Glycobiologists, and Laboratory Managers CAS Registry Number: 108321-78-4 (Verify against specific Certificate of Analysis)

Part 1: Strategic Overview & Risk Assessment[1]

Neocarratetraose 41-sulfate sodium salt is a specialized, high-value sulfated oligosaccharide derived from


-carrageenan. Unlike high-molecular-weight food-grade carrageenan, low-molecular-weight oligosaccharides (LMW-CGNs) possess distinct biological activities, including potential immunomodulation and inflammation induction.[1]

Handling this compound requires a dual-focus strategy: protecting the researcher from bioactive dust inhalation and protecting the product from hygroscopic degradation.

Hazard Profile (GHS & Operational)
Hazard CategoryRisk LevelOperational Implication
Inhalation Moderate Fine powders of bioactive carbohydrates can cause respiratory sensitization or inflammation. Do not inhale dust.
Skin/Eye Low May cause mechanical irritation. Standard barrier protection is sufficient.
Product Stability High Extremely Hygroscopic. Exposure to ambient humidity will alter mass accuracy and may hydrolyze sulfate esters over time.
Environmental Precautionary Treat as WGK 3 (High Hazard to Water) due to lack of specific eco-toxicity data for this specific oligomer. Do not release into drains.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "experimental integrity." The PPE selected here minimizes static transfer and biological exposure.

Respiratory Protection (Critical)[1]
  • Requirement: N95 (NIOSH) or FFP2 (EN 149) Respirator at minimum.

  • Why? The particle size of lyophilized oligosaccharides is often

    
    , making them respirable. Since LMW carrageenans are investigated for inflammatory properties, preventing alveolar deposition is a non-negotiable safety standard.
    
  • Best Practice: Handle all solid powder within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to eliminate the need for a respirator, provided airflow does not disperse the sample.

Dermal Protection[1]
  • Gloves: Nitrile (0.11 mm minimum thickness).

    • Note: Latex is discouraged due to potential protein contamination of the sample.

  • Technique: Double-gloving is recommended during weighing to prevent skin oils from contaminating the high-value standard.

Ocular Protection[1]
  • Requirement: Chemical splash goggles or safety glasses with side shields.

  • Why? Accidental puffs of powder during opening can reach the tear ducts.

Part 3: Operational Handling Workflow

Storage and Receiving[1]
  • Temperature: Store at -20°C (preferred) or 4°C.

  • Environment: Keep in a sealed container with a desiccant pack.

  • Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial in humid lab air causes immediate condensation inside the vial, ruining the stoichiometry of the salt and potentially causing hydrolysis.

Precision Weighing Protocol

This substance is often sold in milligram quantities (e.g., 1 mg, 5 mg). Direct weighing is risky.

  • Static Control: Use an ionizing bar or anti-static gun on the vial before opening. Sulfated sugars are prone to static cling.

  • Gravimetric Dilution (Preferred): Instead of weighing 0.5 mg, dissolve the entire contents of the commercial vial (e.g., 5 mg) into a known volume of solvent to create a Master Stock Solution.

  • Solvent Choice:

    • Water: HPLC-grade or Milli-Q water (pH 7.0).

    • Buffer: PBS or Tris-HCl (pH 7–8). Avoid acidic buffers (< pH 5) to prevent desulfation.

Solubilization & Stability[1]
  • Solubility: Highly soluble in water (>10 mg/mL).

  • Stock Storage: Aliquot the Master Stock into single-use volumes. Flash freeze in liquid nitrogen and store at -80°C.

  • Freeze-Thaw: Limit to one cycle. Repeated freeze-thaw cycles can shear the oligosaccharide backbone or degrade the sulfate groups.

Part 4: Emergency Response & Disposal[1]

Spill Cleanup[1]
  • Dry Spill (Powder):

    • Do not sweep (creates dust).

    • Cover with a damp paper towel (to solubilize and trap dust).

    • Wipe up and place in a biohazard bag.

  • Wet Spill (Solution):

    • Absorb with inert material (vermiculite or paper towels).

    • Clean area with 70% ethanol.

Waste Disposal[1]
  • Classification: Chemical Waste (Non-halogenated organic).

  • Protocol: Do not flush down the sink. Collect in a dedicated container labeled "Sulfated Carbohydrate Waste."

  • Incineration: The preferred method of destruction to ensure no bioactive accumulation in water systems.

Part 5: Visualized Safety & Logic Diagram

The following diagram illustrates the critical decision pathways for handling Neocarratetraose 41-sulfate, linking safety choices to experimental outcomes.

HandlingProtocol Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Inside Fume Hood Weighing Weighing Decision Open->Weighing DirectWeigh Direct Weighing (High Risk) Weighing->DirectWeigh If >10mg WholeVial Whole Vial Dissolution (Recommended) Weighing->WholeVial If <10mg Static Anti-Static Treatment DirectWeigh->Static Minimize Loss Solvent Add HPLC Water/Buffer (pH 7-8) WholeVial->Solvent 100% Recovery Static->Solvent Aliquot Aliquot & Flash Freeze (-80°C) Solvent->Aliquot Preserve Stability Disposal Disposal: Incineration (No Sink) Aliquot->Disposal End of Life

Figure 1: Operational workflow emphasizing the "Whole Vial Dissolution" method to maximize recovery and safety.

References

  • Bhattacharyya, S., et al. (2010). Carrageenan-induced innate immune response is modified by enzymes that hydrolyze distinct galactosidic bonds. J. Nutr. Biochem. (Highlighting the bioactivity of LMW carrageenans).

  • EFSA Panel on Food Additives and Nutrient Sources added to Food. (2018). Re-evaluation of carrageenan (E 407) and processed Eucheuma seaweed (E 407a) as food additives. EFSA Journal. Retrieved from [Link]

Sources

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